Azacytidine
Description
5-azacytidine is a white crystalline powder. (NTP, 1992)
5-azacytidine is an N-glycosyl-1,3,5-triazine that is 4-amino-1,3,5-triazin-2(1H)-one substituted by a beta-D-ribofuranosyl residue via an N-glycosidic linkage. An antineoplastic agent, it is used in the treatment of myeloid leukaemia. It has a role as an antineoplastic agent. It is a N-glycosyl-1,3,5-triazine and a nucleoside analogue. It is functionally related to a beta-D-ribose.
Azacitidine is a pyrimidine nucleoside analogue with anti-neoplastic activity. It differs from cytosine by the presence of nitrogen in the C5-position, key in its hypomethylating activity. Two main mechanisms of action have been proposed for azacitidine. One of them is the induction of cytotoxicity. As an analogue of cytidine, it is able to incorporate into RNA and DNA, disrupting RNA metabolism and inhibiting protein and DNA synthesis. The other one is through the inhibition of DNA methyltransferase, impairing DNA methylation. Due to its anti-neoplastic activity and its ability to inhibit methylation in replicating DNA, azacytidine has been used mainly used in the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML), two types of cancer characterized by the presence of aberrant DNA methylation. In May 2004, the FDA approved the use of azacitidine administered subcutaneously for the treatment of MDS of all French-American-British (FAB) subtypes. In January 2007, the FDA approved the intravenous administration of azacitidine. The use of oral azacitidine for the treatment of AML in patients in complete remission was approved by the FDA in September 2020.
Azacitidine is a Nucleoside Metabolic Inhibitor. The mechanism of action of azacitidine is as a Nucleic Acid Synthesis Inhibitor.
Azacitidine is a cytosine analogue and antineoplastic agent used in the therapy of myelodysplastic syndromes. Azacitidine is associated with a low rate of transient serum enzyme elevations during therapy and has not been convincingly implicated in cases of clinically apparent acute liver injury with jaundice.
Azacitidine has been reported in Streptomyces sparsogenes with data available.
Azacitidine is a pyrimidine nucleoside analogue of cytidine with antineoplastic activity. Azacitidine is incorporated into DNA, where it reversibly inhibits DNA methyltransferase, thereby blocking DNA methylation. Hypomethylation of DNA by azacitidine may activate tumor suppressor genes silenced by hypermethylation, resulting in an antitumor effect. This agent is also incorporated into RNA, thereby disrupting normal RNA function and impairing tRNA cytosine-5-methyltransferase activity. (NCI04)
AZACITIDINE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2004 and has 8 approved and 56 investigational indications.
Azacitidine is only found in individuals that have used or taken this drug. It is a pyrimidine nucleoside analogue that inhibits DNA methyltransferase, impairing DNA methylation. It is also an antimetabolite of cytidine, incorporated primarily into RNA. This compound has been used as an antineoplastic agent. Azacitidine (5-azacytidine) is a chemical analogue of the cytosine nucleoside used in DNA and RNA. Azacitidine is thought to induce antineoplastic activity via two mechanisms; inhibition of DNA methyltransferase at low doses, causing hypomethylation of DNA, and direct cytotoxicity in abnormal hematopoietic cells in the bone marrow through its incorporation into DNA and RNA at high doses, resulting in cell death. As azacitidine is a ribonucleoside, it incoporates into RNA to a larger extent than into DNA. The incorporation into RNA leads to the dissembly of polyribosomes, defective methylation and acceptor function of transfer RNA, and inhibition of the production of protein. Its incorporation into DNA leads to a covalent binding with DNA methyltransferases, which prevents DNA synthesis and subsequent cytotoxicity.
A pyrimidine analogue that inhibits DNA methyltransferase, impairing DNA methylation. It is also an antimetabolite of cytidine, incorporated primarily into RNA. This compound has been used as an antineoplastic agent.
Propriétés
IUPAC Name |
4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O5/c9-7-10-2-12(8(16)11-7)6-5(15)4(14)3(1-13)17-6/h2-6,13-15H,1H2,(H2,9,11,16)/t3-,4-,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUSYJAQQFHJEW-KVTDHHQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NC(=O)N1C2C(C(C(O2)CO)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O5 | |
| Record name | 5-AZACYTIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19834 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9020116 | |
| Record name | 5-Azacytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9020116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
5-azacytidine is a white crystalline powder. (NTP, 1992), Solid | |
| Record name | 5-AZACYTIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19834 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Azacitidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015063 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>36.6 [ug/mL] (The mean of the results at pH 7.4), 5 to 10 mg/mL at 70 °F (NTP, 1992), 1.21e+01 g/L, DMSO 52.7 (mg/mL), Distilled H2O 13.7-14.0 (mg/mL), 0.1 N HCL 27.7-28.0 (mg/mL), 0.1 N NaOH 42.0-43.8 (mg/mL), 35% Ethyl alcohol 14.2-15.0 (mg/mL) | |
| Record name | SID56323580 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | 5-AZACYTIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19834 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Azacitidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00928 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Azacitidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015063 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | AZACITIDINE | |
| Source | NCI Investigational Drugs | |
| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/102816%20(1992).txt | |
| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
Color/Form |
Crystals from methanol | |
CAS No. |
320-67-2 | |
| Record name | 5-AZACYTIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19834 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Azacytidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=320-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Azacitidine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000320672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azacitidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00928 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Azacitidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758186 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Azacytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9020116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AZACITIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M801H13NRU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | AZACITIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6879 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Azacitidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015063 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
442 to 446 °F (decomposes) (NTP, 1992), 228-230 °C (decomposes), 229 °C | |
| Record name | 5-AZACYTIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19834 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Azacitidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00928 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AZACITIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6879 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Azacitidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015063 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Azacitidine's Mechanism of Action in Myelodysplastic Syndromes: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myelodysplastic Syndromes (MDS) are a heterogeneous group of clonal hematopoietic stem cell disorders characterized by ineffective hematopoiesis, peripheral cytopenias, and a high risk of transformation to acute myeloid leukemia (AML).[1][2][3] For years, treatment was primarily supportive, focusing on managing symptoms without altering the disease's natural history. The advent of hypomethylating agents (HMAs), particularly azacitidine, marked a significant therapeutic advance, being the first agent to demonstrate a survival benefit in higher-risk MDS patients.[1][2][4][5] Azacitidine, a pyrimidine (B1678525) nucleoside analog of cytidine (B196190), exerts its antineoplastic effects through multiple mechanisms, primarily centered on epigenetic modification via DNA hypomethylation and direct cytotoxicity.[1][6] This guide provides a detailed examination of azacitidine's core mechanisms of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism 1: Epigenetic Reprogramming via DNA Hypomethylation
The primary and most well-characterized mechanism of azacitidine at low doses is the inhibition of DNA methylation.[7] In MDS, hypermethylation of CpG islands in the promoter regions of tumor suppressor genes is a key epigenetic event that leads to gene silencing and contributes to malignant transformation.[1][2] Azacitidine intervenes in this process through a multi-step mechanism.
-
Cellular Uptake and Activation: Azacitidine, a ribonucleoside analog, is transported into the cell and phosphorylated into its active triphosphate form by uridine-cytidine kinase.[2][5]
-
Incorporation into RNA and DNA: As a cytidine analog, azacitidine triphosphate is incorporated into both RNA and, to a lesser extent, DNA during replication.[2][5][6] Its incorporation into RNA can disrupt protein synthesis, contributing to its cytotoxic effects.[6]
-
Inhibition of DNA Methyltransferases (DNMTs): When incorporated into newly synthesized DNA, azacitidine acts as a potent inhibitor of DNA methyltransferases (DNMTs), particularly DNMT1.[8] It forms a covalent bond with the enzyme, trapping it on the DNA strand.[9] This leads to the degradation of the DNMT enzyme and prevents the methylation of the daughter DNA strand during cell division.[8][9]
-
Passive Demethylation and Gene Re-expression: The depletion of active DNMTs results in a passive, replication-dependent loss of methylation patterns. With each cell cycle, the newly synthesized DNA strands are progressively demethylated. This hypomethylation of gene promoter regions, such as that of the p15INK4B tumor suppressor gene, can lead to the re-activation of silenced genes, inducing cellular differentiation and apoptosis of abnormal hematopoietic cells.[1][2]
Recent research indicates that azacitidine induces widespread, non-random demethylation across the genome, not just at specific gene promoters, suggesting a more complex epigenetic reprogramming effect.[9][10]
Signaling Pathway: Azacitidine-Induced DNA Hypomethylation
References
- 1. Epigenetic approaches in the treatment of myelodysplastic syndromes: clinical utility of azacitidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
- 3. researchgate.net [researchgate.net]
- 4. Azacitidine in the management of patients with myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety and efficacy of azacitidine in myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. medrxiv.org [medrxiv.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. youtube.com [youtube.com]
The Epigenetic Journey of Azacitidine: From Discovery to a Pillar of Myelodysplastic Syndromes and Acute Myeloid Leukemia Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Azacitidine, a pyrimidine (B1678525) nucleoside analog, has carved a significant niche in the therapeutic landscape of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). Initially synthesized as a classical cytotoxic agent, its profound epigenetic modifying properties have redefined its clinical utility. This technical guide provides a comprehensive overview of the history, mechanism of action, preclinical and clinical development of azacitidine. We delve into the pivotal experiments that elucidated its function, present key clinical trial data in structured formats for comparative analysis, and offer detailed protocols for foundational experimental methodologies. Furthermore, this guide visualizes the complex biological pathways and experimental workflows through detailed diagrams, offering a deeper understanding of azacitidine's journey from a laboratory curiosity to a cornerstone of epigenetic cancer therapy.
A Historical Perspective: The Genesis of an Epigenetic Modifier
The story of azacitidine begins in the mid-1960s in Czechoslovakia, where it was first synthesized as a potential chemotherapeutic agent.[1] Initially investigated as a cytarabine (B982) analog, its development was driven by the pursuit of novel cytotoxic agents.[1] However, early clinical studies in the 1980s, while demonstrating some antileukemic activity, were hampered by significant myelosuppression when used at its maximum tolerated dose.[2]
A paradigm shift occurred with the growing understanding of epigenetics in cancer. The discovery that aberrant DNA methylation, particularly the hypermethylation and silencing of tumor suppressor genes, was a key driver in MDS and AML pathogenesis provided a new lens through which to view azacitidine's potential.[3][4] This led to the exploration of lower, less cytotoxic doses aimed at harnessing its ability to inhibit DNA methyltransferases (DNMTs). This strategic shift from a cytotoxic to an epigenetic-modifying approach was instrumental in its eventual success and regulatory approval.
In 2004, the U.S. Food and Drug Administration (FDA) granted its first approval for azacitidine (marketed as Vidaza®) for the treatment of all five subtypes of MDS, a landmark decision that introduced the first of a new class of drugs known as hypomethylating agents.[5] This approval was later expanded in 2009, based on the compelling overall survival benefit demonstrated in the AZA-001 trial.[6]
Mechanism of Action: Reawakening Silenced Genes
Azacitidine exerts its therapeutic effects through a dual mechanism of action, with its primary efficacy at clinically approved doses attributed to its role as a DNA hypomethylating agent.[7]
DNA Methyltransferase Inhibition
As a chemical analog of the nucleoside cytidine, azacitidine is incorporated into both RNA and, to a lesser extent, DNA during cell replication.[8][9] When incorporated into DNA, it acts as a "suicide substrate" for DNA methyltransferases, particularly DNMT1, the enzyme responsible for maintaining methylation patterns during cell division.[8][9][10] Azacitidine covalently traps DNMT1, leading to the degradation of the enzyme via the proteasomal pathway.[10] This depletion of active DNMT1 results in a passive, replication-dependent demethylation of newly synthesized DNA strands, leading to a global reduction in DNA methylation.[9]
This hypomethylation can reverse the aberrant silencing of tumor suppressor genes, such as the cyclin-dependent kinase inhibitor p15INK4B , which is frequently hypermethylated in MDS and AML.[3][4][11][12] The re-expression of these genes can restore critical cell cycle control, induce differentiation, and promote apoptosis of malignant cells.[11]
RNA-Mediated Cytotoxicity
At higher concentrations, azacitidine's incorporation into RNA disrupts protein synthesis and cellular metabolism, contributing to direct cytotoxicity.[7] This effect is more pronounced at doses exceeding those typically used for its hypomethylating activity.
Signaling Pathway Modulation
Azacitidine's epigenetic reprogramming impacts several key signaling pathways implicated in cancer.
-
p15INK4B Pathway: By demethylating the promoter of the CDKN2B gene, azacitidine restores the expression of the p15INK4B protein. This protein is a crucial inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which are essential for the G1-S phase transition of the cell cycle. The reactivation of p15INK4B leads to cell cycle arrest and a reduction in the proliferation of malignant hematopoietic cells.[11][12]
-
Hedgehog Signaling Pathway: The Hedgehog (Hh) pathway is critical for the maintenance of leukemic stem cells (LSCs).[13][14] Preclinical studies have shown that azacitidine can sensitize AML cells to Hh pathway inhibitors.[15] The silencing of key Hh pathway components, such as SMO and GLI3, enhances the activity of azacitidine, suggesting a synergistic interaction.[15]
// Nodes Hh_ligand [label="Hedgehog Ligand\n(SHH, IHH, DHH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PTCH1 [label="PTCH1 Receptor", fillcolor="#FBBC05", fontcolor="#202124"]; SMO [label="SMO", fillcolor="#FBBC05", fontcolor="#202124"]; SUFU [label="SUFU"]; GLI [label="GLI", fillcolor="#34A853", fontcolor="#FFFFFF"]; GLI_A [label="GLI (Activator)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=oval, style=dashed]; Target_Genes [label="Target Gene\nTranscription\n(e.g., GLI1, PTCH1)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Azacitidine [label="Azacitidine", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Hh_ligand -> PTCH1 [label=" Binds"]; PTCH1 -> SMO [label=" Inhibits", dir=T, T="tee"]; SMO -> SUFU [label=" Inhibits", dir=T, T="tee"]; SUFU -> GLI [label=" Sequesters", dir=T, T="tee"]; GLI -> GLI_A [label=" Activation"]; GLI_A -> Nucleus [label=" Translocation"]; Nucleus -> Target_Genes [label=" Upregulation"]; Azacitidine -> SMO [label=" Sensitizes to\nInhibition", style=dashed, color="#202124"]; Azacitidine -> GLI [label=" Sensitizes to\nInhibition", style=dashed, color="#202124"];
{rank=same; Hh_ligand; PTCH1;} {rank=same; SMO; SUFU; GLI;} } caption: "Azacitidine's interaction with the Hedgehog pathway."
Preclinical Development: Foundational Evidence
The preclinical evaluation of azacitidine has been extensive, providing the rationale for its clinical development.
In Vitro Studies
-
Cell Viability Assays: In vitro studies using a panel of human AML cell lines (e.g., KG-1a, THP-1, OCI-AML3, HL-60) have demonstrated that azacitidine reduces cell viability in a dose-dependent manner.[16][17] These assays are crucial for determining the cytotoxic and cytostatic effects of the drug.
-
DNA Methylation Analysis: Treatment of AML and MDS cell lines with azacitidine leads to a significant reduction in global DNA methylation and demethylation of specific gene promoters, such as p15INK4B.[11]
-
RNA Interference (RNAi) Screens: To identify genes that synergize with azacitidine, RNAi screens have been performed. For instance, a screen of 270 genes in AML cell lines identified several components of the Hedgehog pathway (SHH, SMO, GLI3) as sensitizers to azacitidine, providing a basis for combination therapies.[15][18]
Experimental Protocols
-
Cell Seeding: Seed AML cells (e.g., KG-1a, THP-1) in triplicate in 96-well plates at a density of 1 x 104 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.[16][19]
-
Drug Treatment: Treat cells with serial dilutions of freshly prepared azacitidine (e.g., 0.02–50 µM) daily for 72 hours.[16]
-
Viability Assessment: After 72 hours, assess cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), according to the manufacturer's instructions.[16][19]
-
Data Analysis: Measure luminescence using a spectrophotometer. Calculate EC50 values using non-linear regression analysis software (e.g., Prism).[16]
-
Cell Transduction: Transduce AML cell lines (e.g., HL-60, Kasumi-1) with a pooled shRNA library.
-
Drug Exposure: Expose the transduced cells to a sublethal concentration of azacitidine.[20]
-
Sample Collection: Analyze shRNA representation at day 0 and day 5 post-treatment.[20]
-
Sequencing and Analysis: Extract genomic DNA, PCR-amplify the shRNA barcodes, and perform parallel sequencing. Normalize the results to the day 0 read count to identify shRNAs that are depleted in the presence of azacitidine, indicating synthetic lethality.[20]
// Nodes start [label="Start: AML Cell Lines\n(e.g., HL-60, Kasumi-1)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; transduction [label="Transduce with\npooled shRNA library", fillcolor="#4285F4", fontcolor="#FFFFFF"]; split [label="Split Population", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; control [label="Control\n(Vehicle)", fillcolor="#FFFFFF", fontcolor="#202124"]; treatment [label="Azacitidine\n(Sublethal Dose)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; culture [label="Culture for 5 days"]; harvest_d0 [label="Harvest gDNA\n(Day 0)", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; harvest_d5_ctrl [label="Harvest gDNA\n(Day 5 - Control)", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; harvest_d5_trt [label="Harvest gDNA\n(Day 5 - Treatment)", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; pcr [label="PCR Amplify\nshRNA Barcodes"]; seq [label="Next-Generation\nSequencing", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analysis [label="Data Analysis:\nIdentify Depleted shRNAs\n(Sensitizer Genes)", shape=parallelogram, fillcolor="#5F6368", fontcolor="#FFFFFF"]; end [label="End: Candidate\nSynergistic Targets", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> transduction; transduction -> harvest_d0; transduction -> split; split -> control; split -> treatment; control -> culture; treatment -> culture; culture -> harvest_d5_ctrl [style=invis]; culture -> harvest_d5_trt [style=invis]; control -> harvest_d5_ctrl [label="Day 5"]; treatment -> harvest_d5_trt [label="Day 5"]; harvest_d0 -> pcr; harvest_d5_ctrl -> pcr; harvest_d5_trt -> pcr; pcr -> seq; seq -> analysis; analysis -> end; } caption: "Workflow for an RNAi sensitizer (B1316253) screen."
Clinical Development: From Trials to Standard of Care
The clinical development of azacitidine has been marked by a series of pivotal trials that have established its efficacy and safety in MDS and AML.
Early CALGB Trials
The Cancer and Leukemia Group B (CALGB) conducted a series of trials (8421, 8921, and 9221) that were instrumental in the initial approval of azacitidine.[2][5][8] These studies demonstrated that azacitidine, administered at a dose of 75 mg/m²/day for 7 days every 28 days, resulted in meaningful clinical responses in patients with MDS.[2]
The Landmark AZA-001 Trial
The AZA-001 trial was a phase III, international, randomized, open-label study that compared azacitidine with conventional care regimens (best supportive care, low-dose cytarabine, or intensive chemotherapy) in patients with higher-risk MDS.[6][21] This trial was groundbreaking as it was the first to demonstrate a significant overall survival (OS) advantage for any treatment in this patient population.[6]
Oral Azacitidine: The QUAZAR AML-001 Trial
The development of an oral formulation of azacitidine (CC-486) aimed to provide a more convenient maintenance therapy option. The QUAZAR AML-001 trial was a phase III, randomized, double-blind, placebo-controlled study that evaluated oral azacitidine as maintenance therapy in older patients with AML in first remission.[22][23][24][25][26] The trial met its primary endpoint, showing a significant improvement in both OS and relapse-free survival (RFS).[22][23]
Combination Therapies: The VIALE-A Trial
To improve upon the efficacy of azacitidine monotherapy, combination strategies have been explored. The VIALE-A trial, a phase III, randomized, double-blind, placebo-controlled study, investigated the combination of azacitidine with the BCL-2 inhibitor venetoclax (B612062) in treatment-naïve AML patients ineligible for intensive chemotherapy.[13][27][28][29][30] The combination demonstrated a superior OS compared to azacitidine plus placebo.[27][28]
Data Presentation: Key Clinical Trial Results
| Trial | Patient Population | Treatment Arms | N | Median OS (months) | Overall Response Rate (%) | Key Adverse Events (Grade ≥3) |
| CALGB 9221 [5][31][32] | MDS (all subtypes) | Azacitidine vs. Observation | 191 | Not significantly different | 15.7% (CR+PR) | Neutropenia, Thrombocytopenia |
| AZA-001 [6][21][33][34] | Higher-Risk MDS | Azacitidine vs. Conventional Care | 358 | 24.5 vs. 15.0 (p<0.0001) | 29% (CR+PR) | Neutropenia, Thrombocytopenia, Anemia |
| QUAZAR AML-001 [22][23][25][26] | AML in first remission (≥55 years) | Oral Azacitidine vs. Placebo | 472 | 24.7 vs. 14.8 (p<0.001) | N/A (maintenance setting) | Neutropenia, Thrombocytopenia, Diarrhea, Nausea |
| VIALE-A [27][28][29][30] | Treatment-naïve AML (ineligible for intensive chemo) | Azacitidine + Venetoclax vs. Azacitidine + Placebo | 431 | 14.7 vs. 9.6 (p<0.001) | 66.4% (CR+CRi) | Neutropenia, Thrombocytopenia, Febrile Neutropenia, Nausea |
CR: Complete Remission, PR: Partial Remission, OS: Overall Survival, CRi: Complete Remission with incomplete hematologic recovery, N/A: Not Applicable
Experimental Protocols: Clinical Trial Design
-
Patient Population: Patients with International Prognostic Scoring System (IPSS) Intermediate-2 or High-risk MDS.[6]
-
Randomization: Patients were randomized 1:1 to receive either azacitidine or a conventional care regimen (CCR).[6]
-
Treatment Regimens:
-
Primary Endpoint: Overall Survival.[6]
-
Secondary Endpoints: Time to transformation to AML, hematologic response, and safety.
// Nodes start [label="Patient Population:\nHigher-Risk MDS (IPSS Int-2/High)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; randomization [label="Randomization (1:1)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; arm_aza [label="Arm A: Azacitidine\n75 mg/m²/d x 7d q28d", fillcolor="#4285F4", fontcolor="#FFFFFF"]; arm_ccr [label="Arm B: Conventional Care Regimen\n(BSC, LDAC, or IC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; treatment [label="Treatment until\nprogression or\nunacceptable toxicity"]; follow_up [label="Follow-up for Survival"]; primary_endpoint [label="Primary Endpoint:\nOverall Survival", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"]; secondary_endpoints [label="Secondary Endpoints:\n- Time to AML Transformation\n- Hematologic Response\n- Safety", shape=parallelogram, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges start -> randomization; randomization -> arm_aza; randomization -> arm_ccr; arm_aza -> treatment; arm_ccr -> treatment; treatment -> follow_up; follow_up -> primary_endpoint; follow_up -> secondary_endpoints; } caption: "Simplified workflow of the AZA-001 clinical trial."
Conclusion and Future Directions
The development of azacitidine represents a triumph of translational medicine, evolving from a conventional cytotoxic agent to a targeted epigenetic therapy. Its ability to improve overall survival in higher-risk MDS has fundamentally changed the treatment paradigm for this disease. The success of oral azacitidine in the maintenance setting for AML and the potent synergy observed with venetoclax further solidify its role as a backbone therapy in myeloid malignancies.
Future research will likely focus on several key areas:
-
Biomarkers of Response: Identifying which patients are most likely to benefit from azacitidine remains a critical challenge.
-
Novel Combinations: Exploring rational combinations with other targeted agents to overcome resistance and enhance efficacy.
-
Mechanisms of Resistance: Understanding the molecular basis of resistance to azacitidine to develop strategies to circumvent it.
The journey of azacitidine is a testament to the power of understanding disease biology to repurpose and reposition existing molecules, ultimately leading to practice-changing advancements for patients.
References
- 1. oncozine.com [oncozine.com]
- 2. Further analysis of trials with azacitidine in patients with myelodysplastic syndrome: studies 8421, 8921, and 9221 by the Cancer and Leukemia Group B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hypermethylation of the p15INK4B gene in myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-risk myelodysplastic syndromes and hypermethylation of the p15Ink4B gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Efficacy of azacitidine compared with that of conventional care regimens in the treatment of higher-risk myelodysplastic syndromes: a randomised, open-label, phase III study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What are DNMT1 inhibitors and how do they work? [synapse.patsnap.com]
- 9. DNA Methylation Inhibitor 5-Aza-2′-Deoxycytidine Induces Reversible Genome-Wide DNA Damage That Is Distinctly Influenced by DNA Methyltransferases 1 and 3B - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-Aza-deoxycytidine induces selective degradation of DNA methyltransferase 1 by a proteasomal pathway that requires the KEN box, bromo-adjacent homology domain, and nuclear localization signal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. P15INK4b gene methylation and myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methylation of the p15(INK4b) gene in myelodysplastic syndromes is frequent and acquired during disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Hedgehog/GLI signaling in hematopoietic development and acute myeloid leukemia—From bench to bedside [frontiersin.org]
- 14. Hedgehog/GLI signaling in hematopoietic development and acute myeloid leukemia—From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Hedgehog pathway as targetable vulnerability with 5-azacytidine in myelodysplastic syndrome and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.plos.org [journals.plos.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Integrated RNAi screening identifies the NEDDylation pathway as a synergistic partner of azacytidine in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Azacitidine prolongs overall survival compared with conventional care regimens in elderly patients with low bone marrow blast count acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ashpublications.org [ashpublications.org]
- 23. Oral azacitidine preserves favorable level of fatigue and health-related quality of life for patients with acute myeloid leukemia in remission: results from the phase III, placebo-controlled QUAZAR AML-001 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The QUAZAR AML-001 Maintenance Trial: Results of a Phase III International, Randomized, Double-Blind, Placebo-Controlled Study of CC-486 (Oral Formulation of Azacitidine) in Patients with Acute Myeloid Leukemia in First Remission [congressreport.eu]
- 25. Long-term survival with oral azacitidine: An update from the QUAZAR AML-001 trial [aml-hub.com]
- 26. Survival outcomes with oral azacitidine maintenance in patients with acute myeloid leukemia in remission by receipt of initial chemotherapy: subgroup analyses from the phase III QUAZAR AML-001 trial | Haematologica [haematologica.org]
- 27. news.abbvie.com [news.abbvie.com]
- 28. cris.tau.ac.il [cris.tau.ac.il]
- 29. New England Journal of Medicine Publishes Positive Phase 3 Data of Venetoclax Combination in Acute Myeloid Leukemia (AML) Patients [prnewswire.com]
- 30. researchgate.net [researchgate.net]
- 31. ascopubs.org [ascopubs.org]
- 32. researchgate.net [researchgate.net]
- 33. A multivariate analysis of the relationship between response and survival among patients with higher-risk myelodysplastic syndromes treated within azacitidine or conventional care regimens in the randomized AZA-001 trial | Haematologica [haematologica.org]
- 34. A multivariate analysis of the relationship between response and survival among patients with higher-risk myelodysplastic syndromes treated within azacitidine or conventional care regimens in the randomized AZA-001 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Azacitidine's Role in DNA Methyltransferase Inhibition: A Technical Guide for Researchers
Abstract: Azacitidine, a chemical analog of the nucleoside cytidine, is a cornerstone of epigenetic therapy, particularly in the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[1] Its primary mechanism of action involves the potent inhibition of DNA methyltransferases (DNMTs), leading to a cascade of downstream effects that restore normal cellular regulation.[1][2] This technical guide provides an in-depth exploration of azacitidine's molecular interactions, its impact on cellular signaling, and detailed protocols for its study in a research setting. We present quantitative data on its efficacy, methodologies for key experiments, and visual representations of the underlying biological and experimental processes to support drug development and discovery professionals.
Core Mechanism of Action: DNMT Inhibition
Azacitidine's therapeutic effects are primarily driven by its ability to induce hypomethylation of DNA by inhibiting DNA methyltransferase enzymes.[1] This process is multifaceted, involving cellular uptake, metabolic activation, and irreversible trapping of DNMTs.
1.1. Cellular Uptake and Metabolic Activation
Azacitidine is a prodrug that requires intracellular metabolic conversion to become active.[3] It is transported into cells via nucleoside-specific transporters.[3][4] Once inside the cell, it undergoes a series of phosphorylation steps:
-
Phosphorylation: Uridine-cytidine kinase phosphorylates azacitidine to 5-azacytidine monophosphate (aza-CMP).[3]
-
Further Phosphorylation: Aza-CMP is subsequently converted to 5-azacytidine diphosphate (B83284) (aza-CDP) and then to 5-azacytidine triphosphate (aza-CTP).[3]
-
Conversion to Deoxyribonucleotide: A portion of aza-CDP is converted by ribonucleotide reductase to 5-aza-2'-deoxycytidine diphosphate (aza-dCDP), which is then phosphorylated to form 5-aza-2'-deoxycytidine triphosphate (aza-dCTP).[3][5]
While aza-CTP is incorporated into RNA, disrupting protein synthesis[3][6], it is the incorporation of aza-dCTP into DNA that is critical for DNMT inhibition.[3]
1.2. Covalent Trapping and Degradation of DNMTs
During DNA replication (S-phase of the cell cycle), aza-dCTP is incorporated into the newly synthesized DNA strand in place of cytidine.[1] When DNMTs, particularly DNMT1, attempt to methylate this fraudulent base, the nitrogen atom at the 5th position of the azacytosine ring facilitates the formation of an irreversible covalent bond between the enzyme and the DNA.[1][6][7] This "trapping" of the DNMT enzyme on the DNA leads to the formation of a stable enzyme-DNA complex.[2] These trapped adducts are recognized by the cell as DNA damage, leading to the proteasomal degradation of the DNMT enzyme.[8] The resulting depletion of active DNMTs leads to a passive, replication-dependent loss of methylation patterns on the daughter DNA strands.[8]
Caption: Metabolic activation and covalent trapping of DNMT by azacitidine.
Downstream Cellular and Immunomodulatory Effects
The global hypomethylation induced by azacitidine triggers a variety of downstream effects, leading to the reactivation of silenced genes and modulation of the immune system.
2.1. Reactivation of Tumor Suppressor Genes
A key consequence of azacitidine-induced hypomethylation is the re-expression of tumor suppressor genes that were epigenetically silenced by promoter hypermethylation in cancer cells.[1][2][9][10] The reactivation of these genes can restore critical cell cycle checkpoints, induce apoptosis (programmed cell death), and promote cellular differentiation, thereby inhibiting uncontrolled cell proliferation.[1][2]
2.2. Immunomodulatory Effects
Azacitidine has significant immunomodulatory properties.[11] By inducing hypomethylation, it can lead to the expression of endogenous retroviral sequences and cancer-testis antigens, which can be recognized by the immune system, enhancing anti-tumor immunity.[12] Furthermore, azacitidine has been shown to influence T-cell function, inhibiting proliferation and the production of pro-inflammatory cytokines.[11] It can also affect the number and function of regulatory T cells (Tregs), which may play a role in mitigating graft-versus-host disease in transplantation settings.[13][14]
Caption: Downstream effects of azacitidine-induced DNA hypomethylation.
Quantitative Data Summary
The following tables summarize key quantitative data related to the efficacy and cellular effects of azacitidine from various studies.
Table 1: In Vitro Cell Growth Inhibition
| Cell Line | Cancer Type | IC50 / EC50 Value (µM) |
|---|---|---|
| SKM-1 | Myelodysplastic Syndrome | 0.52 |
| A549 | Non-Small Cell Lung Cancer | 1.8 |
| H1975 | Non-Small Cell Lung Cancer | 10.5 |
| H460 | Non-Small Cell Lung Cancer | 2.1 |
| H23 | Non-Small Cell Lung Cancer | 2.5 |
| H1299 | Non-Small Cell Lung Cancer | 2.4 |
| MOLT4 | Acute Lymphoblastic Leukemia | 16.51 (at 24h), 13.45 (at 48h) |
| Jurkat | Acute Lymphoblastic Leukemia | 12.81 (at 24h), 9.78 (at 48h) |
Table 2: Effects on DNA Methylation and DNMTs
| Effect | Cell Line / Model | Treatment Details | Result |
|---|---|---|---|
| DNMT1 Depletion | HL-60 (Myeloid Leukemia) | IC50 concentration | Undetectable after 2 hours |
| Global DNA Demethylation | HL-60 (Myeloid Leukemia) | 2 µM for 72 hours | Substantial demethylation |
| Global DNA Demethylation | K562 (Myeloid Leukemia) | 2 µM for 72 hours | Minor but significant demethylation |
| Covalent Trapping of DNMT1 | MDCK-CNT1 | 50-100 nM for 6-24 hours | Enhanced trapping compared to control |
| Genomic Cytosine Methylation | MDCK-CNT1 | 50-100 nM for 24 hours | Significant reduction |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the impact of azacitidine.
4.1. Protocol: DNMT Activity Assay (Colorimetric)
This protocol outlines a method to measure total DNMT activity in nuclear extracts from azacitidine-treated cells using a colorimetric assay kit.
-
Objective: To quantify the inhibition of DNMT activity following azacitidine treatment.
-
Principle: DNMTs in the sample transfer methyl groups to a DNA substrate coated on a microplate. A specific antibody detects the methylated DNA, and a colorimetric readout quantifies the amount, which is proportional to DNMT activity.[19]
Methodology:
-
Cell Treatment: Culture cells to desired confluency and treat with various concentrations of azacitidine (and a vehicle control) for a specified duration (e.g., 24-72 hours).
-
Nuclear Extraction: Harvest cells and isolate nuclear proteins using a nuclear extraction kit. Determine the protein concentration of the extracts (e.g., via Bradford or BCA assay).
-
Assay Setup: Add DNMT assay buffer and equal amounts of nuclear extract to the wells of the DNA-coated microplate.
-
Methylation Reaction: Add the S-adenosyl-L-methionine (Adomet) cofactor to initiate the methylation reaction. Incubate for 1-2 hours at 37°C.
-
Antibody Incubation: Wash the wells and add the capture antibody (anti-5-methylcytosine). Incubate for 60-90 minutes at room temperature.
-
Detection: Wash the wells and add the detection antibody conjugated to a reporter enzyme (e.g., HRP). Incubate for 30-60 minutes.
-
Color Development: Wash the wells and add the developer solution. Allow color to develop for 5-15 minutes, then add a stop solution.
-
Readout: Measure the absorbance on a microplate reader at the appropriate wavelength (e.g., 450 nm).
-
Analysis: Calculate the DNMT activity as a percentage relative to the vehicle-treated control.
Caption: Workflow for a colorimetric DNMT activity assay.
4.2. Protocol: Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after azacitidine treatment.
-
Objective: To determine the dose-dependent cytotoxic/cytostatic effects of azacitidine.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan (B1609692) crystals. The amount of formazan is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-20,000 cells/well) and allow them to attach overnight.
-
Drug Treatment: Prepare serial dilutions of azacitidine. Replace the medium in the wells with medium containing the different drug concentrations. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a cell culture incubator.
-
MTT Addition: Add MTT reagent (final concentration typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance of the solubilized formazan on a microplate reader, typically at a wavelength of 570 nm.
-
Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability. Plot the results to determine the IC50 value.
Caption: Workflow for a standard MTT cell viability assay.
References
- 1. What is the mechanism of Azacitidine? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. DNA methyltransferase inhibitor exposure–response: Challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. DNMT inhibitors reverse a specific signature of aberrant promoter DNA methylation and associated gene silencing in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-Aza-2'-deoxycytidine-mediated reductions in G9A histone methyltransferase and histone H3 K9 di-methylation levels are linked to tumor suppressor gene reactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Immunomodulatory effect of 5-azacytidine (5-azaC): potential role in the transplantation setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activation of a Subset of Evolutionarily Young Transposable Elements and Innate Immunity are Linked to Clinical Responses to 5-Azacytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The effects of 5-azacytidine on the function and number of regulatory T cells and T-effectors in myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Immune responses to azacytidine in animal models of inflammatory disorders: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Investigation the Cytotoxicity of 5-AZA on Acute Lymphoblastic Leukemia Cell Line In Vitro and Characterization the Underlying Molecular Mechanisms of Cell Death and Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antiproliferative and Antitumor Effects of Azacitidine Against the Human Myelodysplastic Syndrome Cell Line SKM-1 | Anticancer Research [ar.iiarjournals.org]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. EpiQuik DNA Methyltransferase (DNMT) Activity/Inhibition Assay Kit | EpigenTek [epigentek.com]
Preclinical Studies on Azacitidine in Acute Myeloid Leukemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical research on azacitidine (AZA) for the treatment of Acute Myeloid Leukemia (AML). It covers the agent's mechanism of action, findings from in vitro and in vivo models, key combination strategies, and mechanisms of resistance, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Introduction to Azacitidine
Azacitidine (5-azacytidine) is a pyrimidine (B1678525) nucleoside analog of cytidine (B196190) and a first-generation hypomethylating agent (HMA). It has become a cornerstone in the treatment of higher-risk myelodysplastic syndromes (MDS) and is increasingly used for AML patients, particularly those who are ineligible for intensive chemotherapy. Its therapeutic effects stem from its ability to reverse epigenetic silencing and induce cytotoxicity in malignant cells. Preclinical research has been instrumental in elucidating its complex mechanisms and optimizing its clinical application.
Mechanism of Action: Epigenetic and Beyond
Azacitidine's primary mechanism involves its incorporation into RNA and, to a lesser extent, DNA. This dual action leads to distinct cellular outcomes.
-
Epigenetic Modulation via DNA Hypomethylation : Upon incorporation into DNA, azacitidine covalently traps DNA methyltransferase (DNMT1) enzymes, leading to their degradation.[1] This depletion of DNMT1 during DNA replication results in a passive, progressive loss of methylation at CpG islands in the promoter regions of genes. The subsequent DNA hypomethylation can reactivate silenced tumor suppressor genes, leading to cell cycle arrest, differentiation, and apoptosis.[1]
-
RNA-Mediated Cytotoxicity : As a ribonucleoside, azacitidine is predominantly incorporated into RNA, disrupting protein synthesis and metabolism, which contributes to its cytotoxic effects, especially at higher concentrations.[1]
-
Non-Epigenetic Apoptotic Priming : Recent studies have uncovered a novel, rapid, non-epigenetic mechanism. Azacitidine can activate the Integrated Stress Response (ISR) pathway, leading to the transcriptional upregulation of the pro-apoptotic BH3-only protein NOXA (encoded by the PMAIP1 gene).[2][3][4] This induction of NOXA "primes" AML cells for apoptosis, a key mechanism underlying its synergy with other agents like venetoclax.[2][3][4]
References
- 1. A Comparison of Azacitidine and Decitabine Activities in Acute Myeloid Leukemia Cell Lines | PLOS One [journals.plos.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. 5-Azacitidine Induces NOXA to Prime AML Cells for Venetoclax-Mediated Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
molecular structure and chemical properties of 5-azacytidine
An In-depth Technical Guide to the Molecular Structure and Chemical Properties of 5-Azacytidine
Introduction
5-Azacytidine (also known as Azacitidine) is a pyrimidine (B1678525) nucleoside analogue of cytidine (B196190) that has garnered significant attention in both clinical and research settings.[1] First synthesized nearly four decades ago, it was initially identified for its cytotoxic effects against cancer cells and its efficacy as a chemotherapeutic agent for acute myelogenous leukemia.[2] Its subsequent discovery as a potent inhibitor of DNA methylation marked a pivotal moment in the field of epigenetics.[2][3] Today, 5-azacytidine is a cornerstone therapy for myelodysplastic syndromes (MDS), a group of clonal hematopoietic disorders, and continues to be investigated for broader applications in oncology.[4][5]
This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and multifaceted mechanism of action of 5-azacytidine. It is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations of its core biological pathways.
Molecular Structure and Chemical Properties
5-Azacytidine is structurally defined as an N-glycosyl-1,3,5-triazine, where a 4-amino-1,3,5-triazin-2(1H)-one moiety is linked to a β-D-ribofuranosyl sugar.[1] This modification, specifically the substitution of carbon with nitrogen at the 5th position of the cytosine ring, is central to its biological activity.
Data Presentation: Physicochemical and Stability Properties
The quantitative physicochemical and stability data for 5-azacytidine are summarized in the tables below for ease of reference and comparison.
Table 1: Physicochemical Properties of 5-Azacytidine
| Property | Value | References |
|---|---|---|
| Molecular Formula | C₈H₁₂N₄O₅ | [1][6] |
| Molecular Weight | 244.20 g/mol | [1][6] |
| IUPAC Name | 4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one | [1] |
| Appearance | White to off-white crystalline powder | [1][6][7] |
| Melting Point | 226-232 °C (decomposes) | [6] |
| Solubility (Water) | 5-10 mg/mL at 21-22 °C; up to 50 mM | [6][8] |
| Solubility (DMSO) | Up to 25 mg/mL; up to 100 mM | [6] |
| LogP | -2.191 (estimated) | [6] |
| pKa | 13.46 ± 0.70 (predicted) |[6] |
Table 2: Stability of 5-Azacytidine
| Condition | Stability Profile | References |
|---|---|---|
| Solid State | Stable for at least 30 days at 25°C and 60°C. Intact vials are stable for at least 4 years under refrigeration. | [1] |
| Aqueous Solution | Highly unstable; undergoes rapid hydrolysis. Reconstituted solutions should be used within 30 minutes at room temperature. Maximum stability is observed at pH 6.5-7.0. A 1% solution at 5-6°C shows 9% decomposition in 24 hours. | [1][8][9] |
| Frozen Solution | Solutions in DMSO or distilled water can be stored at -20°C for up to one month. In lactated Ringer's solution, it is stable for up to one month when frozen at -20°C. |[1][6] |
Mechanism of Action
5-Azacytidine functions as a prodrug with a complex and dual mechanism of action, impacting both DNA and RNA metabolism.[4][10] Its primary therapeutic effect is attributed to the inhibition of DNA methyltransferases (DNMTs), while its effects on RNA contribute to its cytotoxic properties.
Primary Mechanism: DNA Methyltransferase (DNMT) Inhibition
As a cytidine analogue, 5-azacytidine is actively transported into the cell and subsequently phosphorylated to its active triphosphate form.[11] While the majority (80-90%) of the drug is incorporated into RNA, a smaller fraction is converted to 5-aza-2'-deoxycytidine triphosphate and incorporated into replicating DNA.[4][12]
Once integrated into the DNA strand in place of cytosine, it acts as a suicide inhibitor for DNMTs.[3][4] The enzyme attempts to methylate the analogue, but the nitrogen atom at position 5 prevents the reaction from completing. This results in the formation of an irreversible covalent bond between the DNMT enzyme and the 5-azacytosine (B16484) residue in the DNA.[3][4] The trapped enzyme is then targeted for proteasomal degradation, leading to a progressive and passive loss of methylation patterns during subsequent rounds of DNA replication.[3][4] This hypomethylation can lead to the reactivation of previously silenced tumor suppressor genes.[3][4][10]
Secondary Mechanism: Effects on RNA
As a ribonucleoside, 5-azacytidine is predominantly incorporated into all species of RNA.[4] This integration disrupts RNA metabolism, interfering with synthesis, processing, and stability, ultimately leading to the inhibition of protein synthesis.[4][6] Furthermore, studies have shown that 5-azacytidine, but not its deoxy-analogue decitabine (B1684300), can inhibit the RNA methyltransferase DNMT2.[13] This leads to the specific hypomethylation of tRNA substrates, such as tRNA(Asp), which may contribute to its overall cytotoxic and metabolic effects.[13]
Other Cellular Effects
Recent studies have revealed additional mechanisms that contribute to the therapeutic effect of 5-azacytidine. Treatment can induce the expression of endogenous retroviruses (ERVs) from previously silenced heterochromatin.[14] The resulting double-stranded RNA can trigger a viral mimicry response, activating innate immune signaling pathways that may contribute to anti-tumor activity.[14] The drug is also known to induce apoptosis, although the precise pathways are complex and likely context-dependent.[4][10]
Key Signaling Pathways Modulated by 5-Azacytidine
Beyond its direct epigenetic effects, 5-azacytidine modulates intracellular signaling pathways. A notable example is its ability to stabilize the mRNA of the low-density lipoprotein receptor (LDLR).
This occurs through a novel pathway where 5-azacytidine causes sustained activation of the inositol-requiring enzyme 1α (IRE1α) and c-Jun N-terminal kinase (JNK).[15] This, in turn, leads to the activation of the epidermal growth factor receptor (EGFR) and the extracellular signal-regulated kinase 1/2 (ERK1/2) cascade, which ultimately stabilizes the LDLR mRNA, increasing its protein levels.[15] Resistance to 5-azacytidine has been associated with the deregulation of several other pathways, including the PI3K/AKT and TNF signaling cascades.[16]
Experimental Protocols and Methodologies
This section provides detailed methodologies for key experiments involving 5-azacytidine, from its quantification in biological matrices to its application in preclinical and clinical settings.
Protocol 4.1: Quantification of 5-Azacytidine in Human Plasma via LC-MS/MS
This protocol is based on established, sensitive methods for pharmacokinetic studies.[17][18][19]
Objective: To accurately quantify the concentration of 5-azacytidine in human plasma.
Methodology:
-
Sample Collection and Stabilization: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA). Immediately add tetrahydrouridine (B1681287) (THU), a cytidine deaminase inhibitor, to a final concentration of 25 µg/mL to prevent enzymatic degradation of 5-azacytidine.[17] Centrifuge at 4°C to separate plasma. Samples can be stored at -70°C for at least 323 days.[17]
-
Sample Preparation (Solid-Phase Extraction):
-
Use an ion exchange solid-phase extraction (SPE) plate (e.g., Oasis MCX).[17]
-
Condition the plate with methanol (B129727) followed by water.
-
Load the plasma sample (typically 100 µL) containing an internal standard.
-
Wash the plate to remove interfering substances.
-
Elute 5-azacytidine with an appropriate solvent mixture.
-
Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 analytical column (e.g., YMC J'sphere M80).[17] Employ an isocratic mobile phase, such as methanol:water:formic acid (15:85:0.1, v/v/v).[17]
-
Mass Spectrometry: Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor specific multiple reaction monitoring (MRM) transitions for 5-azacytidine and its internal standard.
-
-
Quantification: Construct a calibration curve using standards of known concentrations. The curve is typically generated by plotting the peak area ratio of the analyte to the internal standard against concentration, using a weighted (e.g., 1/x²) linear regression.[17]
Protocol 4.2: In Vitro Assessment of 5-Azacytidine's Effect on Cancer Cells
This protocol provides a general framework for treating cultured cells to study effects on viability, gene expression, and methylation.[20][21]
Objective: To determine the biological effects of 5-azacytidine on a specific cell line.
Methodology:
-
Cell Culture: Culture the desired cell line (e.g., TF-1 erythroleukemia cells) under standard conditions.[20] Seed cells in appropriate plates or flasks at a density that prevents confluence during the treatment period.
-
Drug Preparation: Prepare a fresh stock solution of 5-azacytidine in sterile water or an appropriate buffer immediately before use due to its instability in aqueous solutions.[21]
-
Treatment Regimen: Twenty-four hours after seeding, treat the cells with the desired concentration of 5-azacytidine (e.g., 0.5 - 10 µM). A common regimen involves repeated administration every 24 hours for 3 to 5 consecutive days to mimic clinical exposure and ensure incorporation into DNA during multiple S-phases.[21]
-
Endpoint Analysis:
-
Cell Viability/Proliferation: Assess using assays such as MTT, WST-1, or by direct cell counting at various time points.
-
Gene Expression: Harvest cells at desired time points (e.g., before treatment, during, and after a recovery period) for RNA extraction. Analyze gene expression changes using RNA-sequencing or qRT-PCR.[20]
-
DNA Methylation: Harvest cells for genomic DNA extraction. Analyze global or gene-specific methylation using methods like bisulfite sequencing.[20]
-
Protocol 4.3: Clinical Administration in Myelodysplastic Syndromes (MDS)
This protocol summarizes a standard therapeutic regimen for MDS patients.[5][22][23]
Objective: To administer 5-azacytidine safely and effectively for the treatment of MDS.
Methodology:
-
Patient Eligibility: Patients are typically diagnosed with intermediate-2 or high-risk MDS according to the International Prognostic Scoring System (IPSS).[5]
-
Dosage and Administration:
-
Treatment Duration: Patients typically receive a minimum of 4-6 cycles to assess for a clinical response (e.g., hematologic improvement, transfusion independence, or remission).[22] Treatment may continue as long as the patient shows clinical benefit and does not experience unacceptable toxicity.
-
Monitoring and Dose Adjustments: Complete blood counts are monitored closely. Dose adjustments may be necessary based on hematologic toxicity (neutropenia, thrombocytopenia) observed in the preceding cycle.
Conclusion
5-Azacytidine is a powerful therapeutic agent whose clinical efficacy is rooted in its complex molecular and chemical properties. Its ability to act as a suicide substrate for DNA methyltransferases establishes it as a pioneering drug in epigenetic cancer therapy. However, its full mechanism of action extends beyond DNA hypomethylation to include significant perturbations of RNA metabolism and the activation of specific cellular signaling and immune pathways. A thorough understanding of its instability, metabolic activation, and multifaceted biological effects, as detailed in this guide, is critical for optimizing its clinical use and for the continued development of next-generation epigenetic modulators.
References
- 1. This compound | C8H12N4O5 | CID 9444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Azacytidine and 5-aza-2'-deoxycytidine as inhibitors of DNA methylation: mechanistic studies and their implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 5-Azacytidine in myelodysplastic syndromes: a clinical practice guideline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-Azacytidine | 320-67-2 [chemicalbook.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. 5-AZACYTIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. Kinetics and mechanisms of degradation of the antileukemic agent 5-azacytidine in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modes of action of the DNA methyltransferase inhibitors this compound and decitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Comprehensive mapping of the effects of azacitidine on DNA methylation, repressive/permissive histone marks and gene expression in primary cells from patients with MDS and MDS-related disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 5-Azacytidine engages an IRE1α-EGFR-ERK1/2 signaling pathway that stabilizes the LDL receptor mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analysis of 5-Azacytidine Resistance Models Reveals a Set of Targetable Pathways | MDPI [mdpi.com]
- 17. A robust and rapid liquid chromatography tandem mass spectrometric method for the quantitative analysis of 5-azacytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. US7192781B2 - Methods for stabilizing 5-azacytidine in plasma - Google Patents [patents.google.com]
- 19. Quantification of 5-azacytidine in plasma by electrospray tandem mass spectrometry coupled with high-performance liquid chromatography. | Semantic Scholar [semanticscholar.org]
- 20. 5-Azacytidine Transiently Restores Dysregulated Erythroid Differentiation Gene Expression in TET2-Deficient Erythroleukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. aacrjournals.org [aacrjournals.org]
- 23. ashpublications.org [ashpublications.org]
discovery of azacitidine and its analogues
An In-depth Technical Guide to the Discovery of Azacitidine and Its Analogues
Introduction
Azacitidine and its deoxy analogue, decitabine (B1684300), represent a cornerstone in the epigenetic therapy of hematological malignancies, particularly myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). Their discovery marked a pivotal shift from conventional cytotoxic chemotherapy towards targeted modulation of the epigenome. This technical guide provides a comprehensive overview of the discovery, mechanism of action, clinical development, and experimental evaluation of these groundbreaking compounds.
Discovery and Synthesis
Initial Synthesis
Azacitidine (5-azacytidine) and its deoxy derivative, decitabine (5-aza-2'-deoxycytidine), were first synthesized in the mid-1960s in Czechoslovakia by Alois Pískala at the Institute of Organic Chemistry and Biochemistry in Prague.[1][2] Initially conceived as potential cytotoxic agents and analogues of the nucleoside cytidine, their unique biological activities were uncovered over the subsequent decades.[3][4]
Chemical Synthesis Overview
The synthesis of azacitidine has evolved from multi-step processes to more efficient methods. A common modern approach involves the silylation of 5-azacytosine (B16484), followed by a coupling reaction with a protected ribofuranose derivative.[5][6]
A representative synthesis scheme is as follows:
-
Silylation: 5-azacytosine is reacted with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of hexamethyldisilazane (B44280) (HMDS) and trimethylsilyl (B98337) chloride (TMSCl), to protect the reactive amine and hydroxyl groups.[5][6]
-
Coupling (Glycosylation): The resulting silylated 5-azacytosine is coupled with a protected ribose derivative, such as 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose, in the presence of a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate (B1224126) (TMS-triflate) or stannic chloride).[6][7] This reaction forms the crucial N-glycosidic bond.
-
Deprotection: The protecting groups (acetyl and silyl (B83357) groups) are removed from the coupled product, typically using a basic reagent like methanolic ammonia, to yield the final azacitidine molecule.[5]
The instability of the 5-azacytosine ring in aqueous solutions presents a significant challenge during synthesis and purification.[7]
Mechanism of Action
Azacitidine exerts its antineoplastic effects through a dual mechanism that is dose-dependent.[1][8]
-
At Low Doses (Epigenetic Modulation): The primary mechanism is the inhibition of DNA methyltransferases (DNMTs).[9] Azacitidine is a ribonucleoside that gets incorporated into both RNA and, to a lesser extent, DNA after being converted to its deoxy form, 5-aza-2'-deoxycytidine triphosphate.[1][10] Its analogue, decitabine, is a deoxyribonucleoside and is incorporated exclusively into DNA.[1] Once incorporated into DNA in place of cytosine, the nitrogen atom at the 5-position of the azacytosine ring forms an irreversible covalent bond with the DNMT enzyme, trapping and targeting it for degradation.[9] This leads to a passive, replication-dependent demethylation of the genome, reactivation of silenced tumor suppressor genes (such as p15INK4B), and subsequent induction of cell differentiation, cell cycle arrest, or apoptosis.[9][11][12]
-
At High Doses (Cytotoxicity): Azacitidine demonstrates direct cytotoxicity.[8] Its incorporation into RNA disrupts polyribosome assembly, inhibits protein synthesis, and interferes with tRNA function.[1][13] Incorporation into both RNA and DNA also activates DNA damage pathways, leading to cell death in rapidly proliferating abnormal hematopoietic cells.[7]
The signaling pathway for DNA hypomethylation is illustrated below.
Clinical Development and Approval
The original Investigational New Drug (IND) application for azacitidine was submitted by the National Cancer Institute (NCI) in 1971.[11] After years of study, its efficacy in MDS was demonstrated in three multicenter trials by the Cancer and Leukemia Group B (CALGB), which formed the basis for its regulatory approval.[11][14]
-
Azacitidine (Vidaza®): The U.S. Food and Drug Administration (FDA) approved Vidaza (injectable azacitidine) on May 19, 2004, for the treatment of all subtypes of MDS, making it the first drug approved for this disease.[1][11][15][16]
-
Decitabine (Dacogen®): The primary analogue, decitabine, received FDA approval for the treatment of MDS in May 2006.[12][17]
-
Oral Azacitidine (Onureg®): To facilitate long-term maintenance therapy, an oral formulation was developed. Onureg® was approved by the FDA on September 1, 2020, for the continued treatment of adult patients with AML who are in remission.[18]
Azacitidine Analogues
Decitabine (5-aza-2'-deoxycytidine)
Decitabine is the most significant analogue of azacitidine. The key difference lies in the sugar moiety: azacitidine is a ribonucleoside, while decitabine is a deoxyribonucleoside.[1] This structural difference has important mechanistic implications.
| Feature | Azacitidine | Decitabine |
| Nucleoside Type | Ribonucleoside | Deoxyribonucleoside |
| Incorporation | RNA and DNA | DNA only[1] |
| Primary Action | DNA hypomethylation and RNA/protein synthesis inhibition[1][13] | DNA hypomethylation[10] |
| Potency | Less potent at inducing DNA hypomethylation compared to decitabine at equivalent concentrations.[19] | More potent inhibitor of DNA methylation (active at 2- to 10-fold lower concentrations).[19] |
Oral Formulations and Prodrugs
The chemical instability and poor oral bioavailability of azanucleosides have spurred the development of alternative formulations.[20][21]
-
Onureg® (CC-486): An oral formulation of azacitidine that allows for extended dosing schedules, which may enhance its epigenetic effects.[18]
-
2′,3′,5′-triacetyl-5-azacitidine (TAC): An experimental prodrug designed to improve stability and bioavailability. Studies have shown it can be orally administered and effectively converted to azacitidine in vivo.[20]
Quantitative Data Summary
Table 1: Clinical Trial Efficacy in MDS (CALGB 9221)
| Endpoint | Azacitidine Arm (n=99) | Supportive Care Arm (n=92) | P-value |
| Overall Response Rate | 60% | 5% | < 0.001[14] |
| Complete Response (CR) | 7% | 0% | |
| Partial Response (PR) | 16% | 0% | |
| Hematologic Improvement (HI) | 37% | 5% | |
| Median Time to AML Transformation or Death | 21 months | 13 months | 0.007[14] |
| Transformation to AML (as first event) | 15% | 38% | 0.001[14] |
Table 2: Comparative In Vitro Activity of Azacitidine vs. Decitabine
| Cell Line (Cancer Type) | Parameter | Azacitidine (µM) | Decitabine (µM) | Reference |
| A549 (NSCLC) | EC50 | ~10.5 | >50 | [22] |
| H1299 (NSCLC) | EC50 | ~1.8 | ~5.1 | [22] |
| KG-1a (AML) | DNMT1 Depletion (Complete) | 1 | 0.1 - 0.3 | [19] |
| THP-1 (AML) | DNMT1 Depletion (Complete) | 1 | 0.1 - 0.3 | [19] |
| OCI-M2 (MDS/AML) - Sensitive | IC50 | ~0.5 | N/A | [23] |
| OCI-M2 (MDS/AML) - Resistant | IC50 | ~5.0 | N/A | [23] |
Experimental Protocols
Cell Viability Assay
Objective: To determine the concentration-dependent effect of azacitidine or its analogues on the proliferation and viability of cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells (e.g., AML cell lines KG-1a or THP-1) are seeded in triplicate in 96-well plates at a density of 1 x 104 cells per well and incubated overnight.[19]
-
Drug Treatment: Cells are treated daily for 72 hours with a range of concentrations of azacitidine or decitabine (e.g., 0 to 50 µM).[24]
-
Viability Assessment: After the incubation period, cell viability is measured using a luminescent-based assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). This assay quantifies ATP, an indicator of metabolically active cells.
-
Data Analysis: Luminescence is measured using a plate reader. The results are normalized to untreated control cells, and the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) is calculated using non-linear regression analysis.
DNMT1 Depletion Analysis (Western Blot)
Objective: To quantify the depletion of DNMT1 protein following treatment with hypomethylating agents.
Methodology:
-
Cell Treatment: Cells are treated with various concentrations of azacitidine or decitabine for a specified time (e.g., 48 or 72 hours).[19]
-
Protein Extraction: Cells are harvested and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors to extract total cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for DNMT1. A loading control antibody (e.g., α-tubulin or GAPDH) is used to ensure equal protein loading.[22]
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate. The band intensity is quantified using densitometry software.
The workflow for these typical experiments is depicted below.
Conclusion
From their initial synthesis over half a century ago, azacitidine and its analogues have transformed the treatment landscape for MDS and AML. Their unique epigenetic mechanism of action, involving the targeted inhibition of DNA methylation, established a new paradigm in cancer therapy. Ongoing research continues to explore novel analogues, oral formulations, and combination strategies to further enhance the efficacy and expand the clinical utility of this important class of drugs.
References
- 1. Azacitidine - Wikipedia [en.wikipedia.org]
- 2. Azacitidine, Decitabine [uochb.cz]
- 3. Azacitidine and the beginnings of therapeutic epigenetic modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. US7858774B2 - Synthesis of 5-azacytidine - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. US9951098B2 - Synthesis of 5-azacytidine - Google Patents [patents.google.com]
- 8. Azacitidine in the management of patients with myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Azacitidine? [synapse.patsnap.com]
- 10. JCI - Clinical development of demethylating agents in hematology [jci.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. 5-Aza-2'-deoxycytidine | C8H12N4O4 | CID 451668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ascopubs.org [ascopubs.org]
- 15. drugs.com [drugs.com]
- 16. FDA drug approval summary: azacitidine (5-azacytidine, Vidaza) for injectable suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evolution of Decitabine Development: Accomplishments, Ongoing Investigations, and Future Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Onureg (azacitidine) FDA Approval History - Drugs.com [drugs.com]
- 19. journals.plos.org [journals.plos.org]
- 20. Development of an Oral Form of Azacytidine: 2′3′5′Triacetyl-5-Azacytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ashpublications.org [ashpublications.org]
- 22. Azacitidine and decitabine have different mechanisms of action in non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
Azacitidine's Impact on RNA and Protein Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azacitidine (5-azacytidine) is a pyrimidine (B1678525) nucleoside analogue of cytidine (B196190), primarily utilized in the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[1][2] While its role as a DNA hypomethylating agent is well-established, a significant and often underappreciated aspect of its mechanism involves its profound impact on RNA metabolism and subsequent protein synthesis.[1][3] As a ribonucleoside, azacitidine is incorporated into RNA to a much greater extent than into DNA, with some studies indicating that 80-90% of the drug incorporated into cellular nucleic acids is found in RNA.[4][5] This incorporation disrupts multiple facets of RNA function, including processing, methylation, and stability, ultimately leading to potent inhibition of protein synthesis and contributing significantly to its cytotoxic and antineoplastic effects.[1][3][6]
This technical guide provides an in-depth exploration of azacitidine's RNA-dependent mechanisms of action. It details the molecular pathways affected, presents quantitative data from key studies, outlines relevant experimental protocols, and visualizes the core processes to offer a comprehensive resource for professionals in oncology research and drug development.
Cellular Uptake, Metabolism, and Incorporation into RNA
Azacitidine is transported into mammalian cells via the same nucleoside transport systems as uridine (B1682114) and cytidine.[6] Once intracellular, it must be phosphorylated to its active triphosphate form. This process involves sequential phosphorylation by uridine-cytidine kinase (UCK), nucleoside monophosphate kinase (NMPK), and nucleoside diphosphate (B83284) kinase (NDPK) to produce 5-aza-cytidine triphosphate (5-aza-CTP).[7] This active form, 5-aza-CTP, can then be incorporated into newly synthesized RNA in place of cytidine triphosphate (CTP).[7] A smaller fraction of the diphosphate intermediate, 5-aza-CDP, can be converted by ribonucleotide reductase to its deoxy form (5-aza-dCDP), which is then phosphorylated and incorporated into DNA.[7][8]
Dual Impact on RNA and DNA
The cytotoxicity of azacitidine stems from its incorporation into both RNA and DNA, leading to distinct downstream consequences.[6] Its primary path of incorporation into RNA disrupts a wide array of metabolic processes, culminating in the inhibition of protein synthesis.[3][4][5] The secondary path, incorporation into DNA, leads to the well-documented mechanism of DNA methyltransferase (DNMT) inhibition and subsequent DNA hypomethylation.[1][6]
References
- 1. What is the mechanism of Azacitidine? [synapse.patsnap.com]
- 2. Azacitidine - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. A Comparison of Azacitidine and Decitabine Activities in Acute Myeloid Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RNA-dependent inhibition of ribonucleotide reductase is a major pathway for 5-azacytidine activity in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Azacitidine in the management of patients with myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
In Vitro Studies of Azacitidine-Induced Cytotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the methodologies and mechanisms underlying the in vitro cytotoxic effects of azacitidine. Azacitidine (5-azacytidine) is a pyrimidine (B1678525) nucleoside analog of cytidine (B196190) with well-documented antineoplastic activity.[1] Its cytotoxic effects are primarily attributed to its incorporation into DNA and RNA, leading to the inhibition of DNA methyltransferases (DNMTs) and disruption of protein synthesis.[2] This guide offers detailed experimental protocols, quantitative data summaries, and visual representations of key cellular pathways to facilitate further research and drug development efforts in this area.
Quantitative Data on Azacitidine-Induced Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the cytotoxic potential of a compound. The IC50 of azacitidine varies considerably across different cancer cell lines and is dependent on the duration of exposure. Below is a summary of reported IC50 values for azacitidine in various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Assay |
| Leukemia | ||||
| MOLT-4 | Acute Lymphoblastic Leukemia | 16.51 | 24 hours | MTT |
| MOLT-4 | Acute Lymphoblastic Leukemia | 13.45 | 48 hours | MTT |
| Jurkat | Acute Lymphoblastic Leukemia | 12.81 | 24 hours | MTT |
| Jurkat | Acute Lymphoblastic Leukemia | 9.78 | 48 hours | MTT |
| HL-60 | Promyelocytic Leukemia | 1-7 | 24 hours | Not Specified |
| SKM-1 | Myelodysplastic Syndrome | 0.52 | 72 hours | Tetrazolium Dye Assay |
| MOLM-13 | Acute Myeloid Leukemia | 0.03804 | Not Specified | CellTiter-Glo |
| Solid Tumors | ||||
| A549 | Non-Small Cell Lung Cancer | 1.8-10.5 | Not Specified | Cell Viability Assay |
| H1975 | Non-Small Cell Lung Cancer | 1.8-10.5 | Not Specified | Cell Viability Assay |
| H460 | Non-Small Cell Lung Cancer | 1.8-10.5 | Not Specified | Cell Viability Assay |
| H23 | Non-Small Cell Lung Cancer | 1.8-10.5 | Not Specified | Cell Viability Assay |
| H1299 | Non-Small Cell Lung Cancer | 1.8-10.5 | Not Specified | Cell Viability Assay |
Experimental Protocols
Reproducible and rigorous experimental design is paramount in the study of drug-induced cytotoxicity. This section provides detailed protocols for key in vitro assays used to evaluate the effects of azacitidine.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[3][4]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Azacitidine (stock solution prepared in a suitable solvent like DMSO)
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)[3]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[5]
-
Drug Treatment: Prepare serial dilutions of azacitidine in complete culture medium. Remove the overnight culture medium from the wells and add 100 µL of the various concentrations of azacitidine. Include a vehicle control (medium with the solvent used for the drug stock).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the drug concentration to determine the IC50 value.
Apoptosis Detection (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[6][7]
Materials:
-
Cells treated with azacitidine and control cells
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI) staining solution
-
1X Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both adherent and suspension cells. For adherent cells, gently detach them using a non-enzymatic cell dissociation solution to maintain cell membrane integrity.[6] Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells once with cold PBS. Centrifuge again and discard the supernatant.[7]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[6]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[6]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.[6] Use unstained and single-stained controls for setting up compensation and gates.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[8][9]
Materials:
-
Cells treated with azacitidine and control cells
-
PBS
-
Ice-cold 70% ethanol[8]
-
RNase A solution (100 µg/mL)[8]
-
Propidium Iodide (PI) staining solution (50 µg/mL)[8]
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant, resuspend the pellet in PBS, centrifuge again, and discard the supernatant.[8]
-
Fixation: Resuspend the cell pellet in 400 µL of PBS. While vortexing gently, add 1 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells. Incubate on ice for at least 30 minutes.[8]
-
Washing: Centrifuge the fixed cells (a higher speed may be necessary), discard the supernatant, and wash twice with PBS.[10]
-
RNase Treatment: Resuspend the cell pellet in 50 µL of RNase A solution and incubate at room temperature for 5-10 minutes to ensure only DNA is stained.[8]
-
PI Staining: Add 400 µL of PI staining solution and mix well. Incubate for at least 5-10 minutes at room temperature.[8]
-
Analysis: Analyze the samples on a flow cytometer, acquiring data in a linear scale. Use appropriate gating to exclude doublets. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Protein Expression Analysis (Western Blotting)
Western blotting is used to detect and quantify the expression levels of specific proteins involved in azacitidine-induced signaling pathways, such as p53 and Bcl-2.
Materials:
-
Cells treated with azacitidine and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse cells in ice-cold RIPA buffer.[11]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[11]
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[11]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.[11]
-
Washing: Wash the membrane three times with TBST.[11]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: Wash the membrane again with TBST and then incubate with ECL substrate. Capture the chemiluminescent signal using an imaging system.[11]
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Signaling Pathways and Mechanisms of Action
Azacitidine exerts its cytotoxic effects through a multi-faceted mechanism of action. The following diagrams illustrate the key signaling pathways and the logical flow of events following cellular exposure to azacitidine.
Caption: Overview of Azacitidine's dual mechanisms of action.
Caption: Azacitidine-induced p53-mediated apoptotic pathway.
Caption: Experimental workflow for in vitro azacitidine cytotoxicity studies.
References
- 1. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 2. vet.cornell.edu [vet.cornell.edu]
- 3. MTT assay [protocols.io]
- 4. Induction of p53-mediated apoptosis by azacitidine in patient-derived xenograft follicular helper T-cell lymphoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. bosterbio.com [bosterbio.com]
- 8. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. benchchem.com [benchchem.com]
Azacitidine's Role in Epigenetic Reprogramming of Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azacitidine (5-azacytidine) is a cornerstone of epigenetic therapy, particularly in the management of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). Its primary mechanism of action involves the inhibition of DNA methyltransferases (DNMTs), leading to a cascade of events that collectively reprogram the cancer cell epigenome. This guide provides an in-depth technical overview of azacitidine's core functions, detailing its impact on DNA methylation, histone modifications, and gene expression. It summarizes key quantitative data from preclinical and clinical studies, outlines detailed experimental protocols for investigating its effects, and visualizes the critical signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working to understand and harness the therapeutic potential of azacitidine.
Core Mechanism of Action: DNA Methyltransferase Inhibition
Azacitidine is a chemical analog of the pyrimidine (B1678525) nucleoside cytidine. Following cellular uptake, it is incorporated into both RNA and DNA.[1] Its incorporation into DNA is the critical step for its epigenetic activity. Once integrated into the DNA strand, azacitidine covalently traps DNA methyltransferase (DNMT) enzymes, primarily DNMT1, which is responsible for maintaining DNA methylation patterns during cell division.[2] This irreversible binding leads to the degradation of the DNMT enzyme, resulting in a passive, replication-dependent demethylation of the genome.[2] The reduction in DNA methylation, or hypomethylation, can lead to the reactivation of previously silenced tumor suppressor genes, restoring their function and inducing anti-tumor effects such as cell cycle arrest, apoptosis, and cellular differentiation.[1][3]
Impact on the Cancer Epigenome: Beyond DNA Demethylation
While DNA hypomethylation is the primary epigenetic consequence of azacitidine treatment, its effects extend to other layers of epigenetic regulation, including histone modifications. The relationship between DNA methylation and histone modifications is intricate and bidirectional.
DNA Methylation Changes
Azacitidine induces a global, yet modest, decrease in DNA methylation.[4][5] Studies have shown that the demethylation is not random, with certain genomic regions and specific genes being more susceptible.[6] For instance, in myelodysplastic syndromes (MDS), azacitidine treatment leads to a significant, though transient, demethylation of numerous hypermethylated loci.[7] The degree of demethylation can vary between patients and even between different cancer cell lines.[7]
Histone Modifications
The interplay between azacitidine-induced DNA hypomethylation and histone modifications is an area of active research. Changes in DNA methylation can influence the recruitment of histone-modifying enzymes. For example, some studies have shown a correlation between azacitidine-induced hypomethylation and changes in repressive histone marks like H3K9me3.[4][5] In some contexts, azacitidine treatment has been linked to a decrease in the levels of the histone methyltransferase G9A and a subsequent reduction in H3K9 di-methylation, contributing to tumor suppressor gene reactivation.[8] However, the effects on histone marks like the active chromatin marker H3K18ac can be inconsistent across patients.[5][9]
Quantitative Effects on Gene Expression
The epigenetic reprogramming induced by azacitidine leads to significant alterations in gene expression. Numerous studies have quantified these changes in various cancer types.
| Cancer Type | Cell Line/Patient Cohort | Number of Upregulated Genes | Number of Downregulated Genes | Fold Change Range (Upregulated) | Key Upregulated Pathways | Citation |
| Myelodysplastic Syndromes (MDS) | Primary CD34+ cells | 924 | 54 (p<0.05) | Median: 1.61 | Endogenous Retroviruses (ERVs) | [4] |
| Acute Myeloid Leukemia (AML) | OCI-AML2 cell line | 81 | 96 | >2-fold | - | [10] |
| Non-Small Cell Lung Cancer (NSCLC) | A549 cells | Varies with dose | Varies with dose | >2-fold | Immune-related pathways | [3] |
| Hepatoma | 6 hepatoma cell lines | 206 | 248 | Not specified | Cytoskeleton, Extracellular matrix | [11] |
Table 1: Summary of Azacitidine-Induced Gene Expression Changes in Cancer. This table summarizes the number of significantly upregulated and downregulated genes, fold change ranges, and key affected pathways following azacitidine treatment in different cancer contexts.
Modulation of Key Signaling Pathways
Azacitidine's influence on the cancer cell is not limited to direct epigenetic changes but also extends to the modulation of critical intracellular signaling pathways that govern cell survival, proliferation, and apoptosis.
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a central regulator of cell growth and survival and is often hyperactivated in cancer. In some cancer models, azacitidine resistance has been associated with the deregulation of this pathway.[12] Conversely, in ovarian cancer cells, azacitidine has been shown to upregulate PIK3CA transcription through demethylation of its promoter region, leading to increased invadopodia formation and metastatic potential.[13] This highlights the context-dependent effects of azacitidine on this critical pathway.
Caption: Azacitidine can modulate the PI3K/AKT pathway.
IL-6/STAT3 Signaling Pathway
The IL-6/STAT3 signaling pathway is a key player in chronic inflammation and cancer progression. In high-risk MDS patients, a positive response to azacitidine has been correlated with a downregulation of IL-6-induced STAT3 phosphorylation in CD4+ T cells.[14] This suggests that part of azacitidine's therapeutic effect may be mediated through the modulation of the immune system via this pathway.
Caption: Azacitidine's effect on IL-6/STAT3 signaling.
TNF-R1 and TRAIL-R2 Signaling
In bladder cancer models, azacitidine has been shown to induce apoptosis by modulating the TNF-R1 and TRAIL-R2 signaling pathways. It inhibits the downstream effects of TNF-R1, leading to the downregulation of survival proteins like HIF-1α, claspin, and survivin. Concurrently, it upregulates the TRAIL-R2 pathway, promoting apoptosis.[15]
Caption: Azacitidine's dual effect on apoptosis pathways.
Detailed Experimental Protocols
To facilitate reproducible research, this section provides an overview of key experimental protocols used to study the effects of azacitidine.
Cell Culture and Azacitidine Treatment
-
Cell Lines: Select appropriate cancer cell lines (e.g., A549 for lung cancer, HL-60 for leukemia).
-
Culture Conditions: Maintain cells in the recommended medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Azacitidine Preparation: Dissolve azacitidine in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute in culture medium to the desired final concentration (e.g., 1 µM).
-
Treatment: Treat cells with azacitidine for a specified duration (e.g., 24-72 hours). Include a vehicle-treated control group.
Caption: General workflow for in vitro azacitidine treatment.
DNA Methylation Analysis (Illumina MethylationEPIC/450k Array)
-
DNA Extraction: Isolate high-quality genomic DNA from azacitidine-treated and control cells using a commercial kit (e.g., Allprep DNA/RNA/Protein kit).
-
Bisulfite Conversion: Convert unmethylated cytosines to uracil (B121893) using a bisulfite conversion kit (e.g., EZ DNA Methylation-Gold Kit). Methylated cytosines remain unchanged.
-
Array Hybridization: Hybridize the bisulfite-converted DNA to the Illumina MethylationEPIC or 450k BeadChip array according to the manufacturer's protocol.
-
Scanning and Data Extraction: Scan the arrays using an Illumina iScan or HiScan system to generate raw data files (.idat).
-
Data Analysis: Use bioinformatics software packages (e.g., minfi in R) for data normalization, quality control, and identification of differentially methylated probes (DMPs) and regions (DMRs) between treated and control samples.
Gene Expression Analysis (RNA-Seq)
-
RNA Extraction: Isolate total RNA from treated and control cells using a suitable kit (e.g., RNeasy Micro Kit). Assess RNA quality and integrity using a Bioanalyzer.
-
Library Preparation: Prepare sequencing libraries from the total RNA. This typically involves mRNA purification (poly-A selection) or ribosomal RNA depletion, followed by fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina HiSeq or NextSeq).
-
Data Analysis: Perform quality control of the raw sequencing reads, align the reads to a reference genome, and quantify gene expression levels. Use statistical packages (e.g., DESeq2 in R) to identify differentially expressed genes between azacitidine-treated and control samples.
Histone Modification Analysis (ChIP-Seq)
-
Chromatin Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (typically 200-600 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the histone modification of interest (e.g., anti-H3K9me3 or anti-H3K18ac). Use magnetic beads to pull down the antibody-chromatin complexes.
-
DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and sequence it.
-
Data Analysis: Align the sequencing reads to a reference genome and perform peak calling to identify regions of histone modification enrichment. Compare the enrichment profiles between azacitidine-treated and control samples to identify differential modification sites.
Conclusion
Azacitidine's role in the epigenetic reprogramming of cancer cells is multifaceted, extending beyond its well-established function as a DNMT inhibitor. Its ability to induce DNA hypomethylation, alter histone modification landscapes, and modulate key signaling pathways collectively contributes to its anti-neoplastic activity. The quantitative data and experimental protocols summarized in this guide provide a framework for researchers to further explore and exploit the therapeutic potential of this important epigenetic drug. A deeper understanding of its complex mechanisms of action will be crucial for optimizing its clinical use, identifying predictive biomarkers of response, and developing novel combination therapies to overcome resistance.
References
- 1. 5-azacytidine treatment reorganizes genomic histone modification patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azacytidine treatment affects the methylation pattern of genomic and cell-free DNA in uveal melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immune regulation by low doses of the DNA methyltransferase inhibitor 5-azacitidine in common human epithelial cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intravesical Instillation of Azacitidine Suppresses Tumor Formation through TNF-R1 and TRAIL-R2 Signaling in Genotoxic Carcinogen-Induced Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. oncotarget.com [oncotarget.com]
- 9. E-MTAB-10635 - RNA-seq of human MDS/AML cell line OCI-M2 treated with 5-azacytidine and sulforaphane - OmicsDI [omicsdi.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Modulation of IL-6/STAT3 signaling axis in CD4+FOXP3− T cells represents a potential antitumor mechanism of azacitidine | Blood Advances | American Society of Hematology [ashpublications.org]
- 12. Phase I study of epigenetic modulation with 5-azacytidine and valproic acid in patients with advanced cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Targeting TNF-related apoptosis-inducing ligand (TRAIL) receptor by natural products as a potential therapeutic approach for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comprehensive analysis of m6A methylome alterations after this compound plus venetoclax treatment for acute myeloid leukemia by nanopore sequencing - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Azacitidine Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of azacitidine, a DNA methyltransferase (DNMT) inhibitor. The following protocols and data are intended to assist in the design and execution of experiments to investigate the effects of azacitidine on cultured cells.
Introduction
Azacitidine (5-azacytidine) is a chemical analog of the cytidine (B196190) nucleoside used in the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[1][2] Its primary mechanism of action involves the inhibition of DNA methyltransferases (DNMTs).[1][2][3] Upon incorporation into DNA, azacitidine covalently traps DNMT enzymes, leading to their degradation and subsequent hypomethylation of the DNA.[1][2][3] This can lead to the re-expression of silenced tumor suppressor genes, inducing cell cycle arrest, differentiation, or apoptosis.[1][3] Azacitidine is also incorporated into RNA, which can disrupt protein synthesis and contribute to its cytotoxic effects.[1][2]
Mechanism of Action: Signaling Pathway
The primary signaling pathway affected by azacitidine is the DNA methylation pathway. By inhibiting DNMTs, azacitidine leads to a global reduction in DNA methylation, which in turn reactivates genes previously silenced by hypermethylation.
Caption: Mechanism of action of azacitidine.
Experimental Protocols
I. Cell Culture and Azacitidine Treatment
A critical aspect of in vitro studies with azacitidine is determining the optimal concentration and duration of treatment for the specific cell line being investigated. Due to its instability in aqueous solutions, the medium containing azacitidine should be replaced daily.[4] It is recommended to first establish the IC50 (half-maximal inhibitory concentration) for your cell line.[4]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Azacitidine (Sigma-Aldrich or equivalent)
-
Dimethyl sulfoxide (B87167) (DMSO) or 50% acetic acid for stock solution preparation[4]
-
Phosphate-buffered saline (PBS)
-
96-well and 6-well cell culture plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Stock Solution Preparation: Prepare a stock solution of azacitidine in DMSO or 50% acetic acid.[4] Store aliquots at -20°C or -80°C.
-
Cell Seeding: Seed cells at an appropriate density in culture plates and allow them to adhere overnight.
-
Treatment: The following day, replace the medium with fresh medium containing the desired concentration of azacitidine or vehicle control (e.g., DMSO). Concentrations can range from 0.1 µM to higher doses depending on the cell line and experimental goals.[4][5]
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, 72 hours). For longer-term experiments, replace the medium with fresh azacitidine-containing medium every 24 hours.[4][6]
-
Harvesting: After treatment, harvest the cells for downstream analysis.
General Experimental Workflow
Caption: General workflow for in vitro azacitidine experiments.
II. Cell Viability Assay (MTT/MTS)
Cell viability assays are used to determine the cytotoxic effects of azacitidine and to calculate the IC50 value. The MTT and MTS assays are colorimetric assays that measure the metabolic activity of cells.[7][8]
Materials:
-
Cells treated with azacitidine in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent[7][9]
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)[9]
-
Microplate reader
MTT Assay Protocol:
-
After the desired incubation period with azacitidine, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7]
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[7]
-
Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[7][9]
-
Mix gently on an orbital shaker to ensure complete solubilization.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.[7]
MTS Assay Protocol:
-
Following azacitidine treatment, add 20 µL of the combined MTS/PES solution to each well.[9]
-
Incubate for 1-4 hours at 37°C.[9]
-
Record the absorbance at 490 nm.[9]
III. DNA Methylation Analysis
To confirm the hypomethylating effect of azacitidine, DNA methylation levels can be assessed using various techniques.[10][11] Whole-genome bisulfite sequencing (WGBS) is considered the gold standard, while other methods like methylation-specific PCR (MSP) and microarray analysis are also commonly used.[10][11][12]
Protocol Outline (Bisulfite Sequencing):
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from azacitidine-treated and control cells.
-
Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite. This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.[10][12]
-
PCR Amplification: Amplify the target regions of interest using primers specific for the bisulfite-converted DNA.
-
Sequencing: Sequence the PCR products.
-
Data Analysis: Analyze the sequencing data to determine the methylation status of CpG sites by comparing the sequence to the original untreated sequence.
IV. Western Blot Analysis
Western blotting is used to detect changes in the expression levels of specific proteins following azacitidine treatment, such as DNMT1, tumor suppressor proteins, or proteins involved in cell cycle regulation and apoptosis.[3][13]
Protocol:
-
Protein Extraction: Lyse the azacitidine-treated and control cells in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[14]
-
SDS-PAGE: Separate 15-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[13][15]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[15]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[14][15]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest overnight at 4°C.[14]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.[15]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[15]
Data Presentation
Table 1: Exemplary Azacitidine Concentrations and Treatment Durations for Various Cell Lines
| Cell Line | Cell Type | Concentration Range | IC50 | Treatment Duration | Reference |
| MOLT-4 | Acute Lymphoblastic Leukemia | 1 - 40 µM | 16.51 µM (24h), 13.45 µM (48h) | 12, 24, 48 hours | [16] |
| Jurkat | Acute Lymphoblastic Leukemia | 1 - 40 µM | 12.81 µM (24h), 9.78 µM (48h) | 12, 24, 48 hours | [16] |
| SKM-1 | Myelodysplastic Syndrome | 0.1 - 1.0 µM | 0.52 µM | 72 hours | [17] |
| A549 | Non-small Cell Lung Cancer | 0 - 3 µM | - | 72 hours | [3] |
| H1299 | Non-small Cell Lung Cancer | 0 - 3 µM | - | 72 hours | [3] |
| HL-60 | Acute Promyelocytic Leukemia | 0.1 µM | - | 7 days | [5] |
| U937 | Histiocytic Lymphoma | 0.25 µM | - | 24 hours | [18] |
Note: The optimal concentration and duration of azacitidine treatment are highly cell-line dependent and should be empirically determined.[4]
Logical Relationships in Azacitidine's Cellular Effects
Caption: Logical flow from azacitidine treatment to cellular outcomes.
References
- 1. What is the mechanism of Azacitidine? [synapse.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. Azacitidine and decitabine have different mechanisms of action in non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biomodulatory Treatment With Azacitidine, All-trans Retinoic Acid and Pioglitazone Induces Differentiation of Primary AML Blasts Into Neutrophil Like Cells Capable of ROS Production and Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 2.3. Cell Viability Assay [bio-protocol.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. DNA Methylation Research: An Overview of Method Selection, Technologies, and Research Frameworks - CD Genomics [cd-genomics.com]
- 11. DNA methylation methods: global DNA methylation and methylomic analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DNA Methylation: A Timeline of Methods and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 14. jitc.bmj.com [jitc.bmj.com]
- 15. novateinbio.com [novateinbio.com]
- 16. Investigation the Cytotoxicity of 5-AZA on Acute Lymphoblastic Leukemia Cell Line In Vitro and Characterization the Underlying Molecular Mechanisms of Cell Death and Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antiproliferative and Antitumor Effects of Azacitidine Against the Human Myelodysplastic Syndrome Cell Line SKM-1 | Anticancer Research [ar.iiarjournals.org]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Subcutaneous Administration of Azacitidine in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the subcutaneous (SC) administration of azacitidine in mouse models of cancer. The following sections detail the necessary materials, experimental protocols, and relevant data extracted from preclinical studies. This document aims to facilitate the design and execution of in vivo studies involving subcutaneous delivery of azacitidine.
Data Presentation
The following tables summarize quantitative data from various studies on the use of azacitidine in mouse models.
Table 1: Azacitidine Dosing and Administration Routes in Mouse Models
| Mouse Model | Cancer Type | Azacitidine Dose | Administration Route | Vehicle | Dosing Schedule | Source |
| NOD/SCID | Myelodysplastic Syndrome (MDS) | 2.5 or 5 mg/kg | Intravenous | 1% D-Mannitol | Once daily for 7 consecutive days | [1] |
| NOD/SCID | Acute Myeloid Leukemia (AML) | 3 mg/kg | Injectable | Not Specified | 5 consecutive days | [2] |
| NOD/SCID | Acute Myeloid Leukemia (AML) | 1 mg/kg | Injectable | Not Specified | 15 doses over 21 days (5/7 days per week) | [2] |
| B6 Albino | Acute Myeloid Leukemia (AML) | 5 mg/kg | Not Specified | Not Specified | Once daily for 4 days | [2] |
| B6 Albino | Acute Myeloid Leukemia (AML) | 1 mg/kg | Not Specified | Not Specified | Once daily for 20 days | [2] |
| NSGS | Acute Myeloid Leukemia (AML) | 2.5 mg/kg | Intraperitoneal | Not Specified | Daily for 7 consecutive days | [3] |
| L1210 Leukemia Model | Lymphocytic Leukemia | 25 mg/kg | Intraperitoneal | PBS | Daily for 5 days | [4] |
Table 2: Efficacy of Azacitidine in a Subcutaneous Xenograft Mouse Model
| Mouse Model | Cell Line | Treatment Group | Tumor Volume (Day 14) (mean ± SEM) | Notes | Source |
| NOD/SCID | SKM-1 (MDS) | Vehicle | ~1200 mm³ | Intravenous administration of azacitidine | [1] |
| NOD/SCID | SKM-1 (MDS) | Azacitidine (2.5 mg/kg) | ~600 mm³ | Significantly suppressed tumor growth | [1] |
| NOD/SCID | SKM-1 (MDS) | Azacitidine (5 mg/kg) | ~400 mm³ | Significantly suppressed tumor growth | [1] |
Experimental Protocols
The following protocols are based on information from preclinical studies and clinical guidelines for subcutaneous administration, adapted for use in mouse models.
Protocol 1: Preparation of Azacitidine for Subcutaneous Injection
This protocol describes the reconstitution of lyophilized azacitidine, based on the preparation of VIDAZA® for human use.[5]
Materials:
-
Lyophilized azacitidine (e.g., VIDAZA®)
-
Sterile Water for Injection
-
Sterile syringes and needles (25-gauge)
-
Vortex mixer
Procedure:
-
Aseptically reconstitute the vial of azacitidine with an appropriate volume of Sterile Water for Injection to achieve the desired concentration (e.g., 4 mL for a 100 mg vial results in 25 mg/mL).[5]
-
Vigorously shake or roll the vial until a uniform, cloudy suspension is achieved.[5]
-
Draw the required volume of the azacitidine suspension into a sterile syringe fitted with a 25-gauge needle.
-
If the dose is greater than the volume suitable for a single injection site in a mouse (typically 100-200 µL), divide the dose into multiple syringes for injection into separate sites.
-
Immediately prior to administration, re-suspend the contents of the dosing syringe by vigorously rolling the syringe between the palms.[6]
Protocol 2: Subcutaneous Administration of Azacitidine in a Mouse Xenograft Model
This protocol outlines the procedure for administering azacitidine subcutaneously to mice bearing xenograft tumors.
Materials:
-
Prepared syringe with azacitidine suspension
-
Mouse with established subcutaneous tumor
-
Appropriate animal restraint device
Procedure:
-
Properly restrain the mouse to ensure its safety and to provide clear access to the injection site.
-
Select an injection site, such as the flank, abdomen, or the scruff of the neck. Rotate injection sites for each subsequent administration to avoid local irritation. New injections should be at least one inch (2.5 cm) from a previous site.[5][6]
-
Cleanse the injection site with a 70% ethanol wipe.
-
Gently pinch the skin at the injection site to create a "tent."
-
Insert the 25-gauge needle into the base of the skin tent, parallel to the mouse's body, ensuring the needle is in the subcutaneous space and has not penetrated the underlying muscle.[7]
-
Slowly inject the azacitidine suspension.
-
Withdraw the needle and gently apply pressure to the injection site with a sterile gauze pad if necessary.
-
Return the mouse to its cage and monitor for any adverse reactions.[7]
Protocol 3: Establishment of a Subcutaneous Xenograft Tumor Model
This protocol details the establishment of a subcutaneous tumor in an immunodeficient mouse, a common model for testing anti-cancer agents like azacitidine.[1][7]
Materials:
-
Cancer cell line (e.g., SKM-1, MV4-11)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional, can improve tumor take rate)
-
Sterile syringes and needles (27-30 gauge)
-
Immunodeficient mice (e.g., NOD/SCID, NSG)
Procedure:
-
Harvest cancer cells during their logarithmic growth phase.
-
Wash the cells with PBS and resuspend them in sterile PBS or serum-free medium at the desired concentration (e.g., 3x10^7 cells in 100-200 µL).[1]
-
For some cell lines, mix the cell suspension with an equal volume of Matrigel to enhance tumor formation.[8]
-
Inject the cell suspension subcutaneously into the flank of an immunodeficient mouse.[1]
-
Monitor the mice regularly for tumor growth. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.[7]
-
Once tumors reach a palpable size (e.g., 50-150 mm³), randomize the mice into treatment and control groups to begin azacitidine administration.[7]
Mandatory Visualizations
References
- 1. Antiproliferative and Antitumor Effects of Azacitidine Against the Human Myelodysplastic Syndrome Cell Line SKM-1 | Anticancer Research [ar.iiarjournals.org]
- 2. Extended exposure to low doses of azacitidine induces differentiation of leukemic stem cells through activation of myeloperoxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral Azacitidine and Cedazuridine Approximate Parenteral Azacitidine Efficacy in Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of an Oral Form of Azacytidine: 2′3′5′Triacetyl-5-Azacytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bms.com [bms.com]
- 6. swagcanceralliance.nhs.uk [swagcanceralliance.nhs.uk]
- 7. yeasenbio.com [yeasenbio.com]
- 8. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Preparing Azacitidine Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azacitidine (also known as 5-Azacytidine) is a chemical analog of the nucleoside cytidine (B196190) widely utilized in cancer research and drug development.[1][2] Its primary mechanism of action involves the inhibition of DNA methyltransferase (DNMT), leading to DNA hypomethylation and the re-expression of silenced tumor suppressor genes.[2][3][4] Additionally, its incorporation into RNA disrupts protein synthesis, contributing to its cytotoxic effects.[1][3] Accurate and consistent preparation of azacitidine stock solutions is critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of azacitidine stock solutions for laboratory use.
Physicochemical Properties and Solubility
Azacitidine is a white to off-white crystalline solid.[5] Its solubility is a key factor in the preparation of stock solutions. The following table summarizes the solubility of azacitidine in common laboratory solvents.
| Solvent | Solubility | Source |
| DMSO | 25 mg/mL | Cell Signaling Technology[6] |
| 48 mg/mL (196.56 mM) | Selleck Chemicals[7] | |
| ~30 mg/mL | Cayman Chemical[8] | |
| Water | 12 mg/mL | Cell Signaling Technology[6][9] |
| Insoluble | Selleck Chemicals[7] | |
| 0.5-1.0 g/100 mL at 21°C | ChemicalBook[9] | |
| PBS (pH 7.2) | ~10 mg/mL | Cayman Chemical[8] |
| Ethanol | Insoluble | Selleck Chemicals[7] |
| Soluble (~30 mg/mL) | Cayman Chemical[8] | |
| Dimethyl formamide (B127407) (DMF) | Soluble (~30 mg/mL) | Cayman Chemical[8] |
Note: The solubility of azacitidine in DMSO can be affected by moisture. It is recommended to use fresh, anhydrous DMSO for the preparation of stock solutions.[7]
Stability and Storage Recommendations
The stability of azacitidine in solution is highly dependent on the solvent, temperature, and storage duration. Azacitidine is unstable in aqueous solutions and undergoes rapid hydrolysis.[10]
| Form | Storage Temperature | Stability | Source |
| Lyophilized Powder | -20°C (desiccated) | ≥ 4 years | Cayman Chemical[8] |
| 24 months | Cell Signaling Technology[6] | ||
| DMSO Solution | -20°C | Up to 1 month | Cell Signaling Technology[6], ChemicalBook[9] |
| Aqueous Solution | 2-8°C | Up to 8 hours | Medsafe[11], GlobalRPH[12] |
| 25°C | Up to 1 hour | Medsafe[11], GlobalRPH[12] | |
| Do not store for more than one day | BPS Bioscience[5], Cayman Chemical[8] | ||
| Reconstituted with refrigerated (2-8°C) water | 2-8°C | Up to 22 hours | Medsafe[11] |
| Up to 32 hours | emc[13] | ||
| Frozen (-20°C) Aqueous Suspension | -20°C | Stable for up to 60 days | GaBI Journal[14] |
Key takeaway: For long-term storage, it is recommended to store azacitidine as a lyophilized powder at -20°C. For experimental use, prepare fresh aqueous solutions or store DMSO stock solutions in aliquots at -20°C for no longer than one month to prevent loss of potency.[6] Avoid multiple freeze-thaw cycles.[6]
Experimental Protocols
Safety Precautions
Azacitidine is a cytotoxic and hazardous chemical.[12][15] Always handle with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[16][17] All handling and preparation of azacitidine solutions should be performed in a well-ventilated area, preferably a chemical fume hood.[15][16]
Preparation of a 10 mM Azacitidine Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of azacitidine in DMSO.
Materials:
-
Azacitidine powder (MW: 244.2 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass of azacitidine:
-
For 1 mL of a 10 mM stock solution, you will need: 10 mmol/L * 1 L/1000 mL * 244.2 g/mol * 1000 mg/g = 2.442 mg
-
-
Weigh the azacitidine powder:
-
Using an analytical balance, carefully weigh out 2.442 mg of azacitidine powder.
-
-
Dissolve in DMSO:
-
Add 1 mL of anhydrous DMSO to the vial containing the azacitidine powder.
-
-
Ensure complete dissolution:
-
Vortex the solution until the azacitidine is completely dissolved. Gentle warming may be required but should be done with caution due to the compound's instability.
-
-
Aliquot and store:
Preparation of Working Solutions in Cell Culture Medium
Materials:
-
10 mM Azacitidine stock solution in DMSO
-
Pre-warmed cell culture medium
Procedure:
-
Thaw the stock solution:
-
Thaw a single aliquot of the 10 mM azacitidine stock solution at room temperature.
-
-
Dilute to the final working concentration:
-
Serially dilute the stock solution in pre-warmed cell culture medium to achieve the desired final concentration for your experiment.
-
For example, to prepare 1 mL of a 10 µM working solution: (10 mM * V1) = (10 µM * 1000 µL) V1 = 1 µL Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
-
Mix and use immediately:
-
Gently mix the working solution and add it to your cell cultures immediately. Due to the instability of azacitidine in aqueous solutions, it is crucial to use the diluted solution promptly.
-
Visualization of Experimental Workflow and Mechanism of Action
Workflow for Azacitidine Stock Solution Preparation
References
- 1. Azacitidine - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. What is the mechanism of Azacitidine? [synapse.patsnap.com]
- 4. azacitidine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. 5-Azacytidine | Cell Signaling Technology [cellsignal.com]
- 7. selleckchem.com [selleckchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. 320-67-2 CAS MSDS (5-Azacytidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. medsafe.govt.nz [medsafe.govt.nz]
- 12. globalrph.com [globalrph.com]
- 13. medicines.org.uk [medicines.org.uk]
- 14. Physicochemical stability of Azacitidine Accord 25 mg/mL suspension for injection in original vials and polypropylene syringes after reconstitution with refrigerated water for injection - GaBIJ [gabi-journal.net]
- 15. medkoo.com [medkoo.com]
- 16. cleanchemlab.com [cleanchemlab.com]
- 17. researchgate.net [researchgate.net]
Azacitidine in Preclinical Animal Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the dosage, administration, and handling of azacitidine in animal models for preclinical research. The following protocols and data are intended to facilitate the design and execution of in vivo studies investigating the therapeutic potential of this DNA methyltransferase inhibitor.
Mechanism of Action
Azacitidine is a chemical analog of the pyrimidine (B1678525) nucleoside cytidine. Its primary mechanism of action involves the inhibition of DNA methyltransferases (DNMTs).[1][2][3] Upon incorporation into DNA, azacitidine covalently traps DNMT enzymes, leading to their degradation and subsequent hypomethylation of the DNA.[1][2][3] This epigenetic modification can lead to the re-expression of silenced tumor suppressor genes, ultimately inducing cell cycle arrest, differentiation, or apoptosis in cancer cells.[1][2] Azacitidine can also be incorporated into RNA, disrupting protein synthesis and contributing to its cytotoxic effects.[1][3]
Quantitative Data Summary
The following tables summarize azacitidine dosages and administration schedules from various preclinical studies.
Table 1: Azacitidine Dosage and Administration in Murine Models
| Animal Model | Disease Model | Dose (mg/kg) | Route | Schedule | Vehicle | Reference |
| NOD/SCID Mice | Acute Myeloid Leukemia (AML) | 1 | IP | 5 days/week for 3 weeks | - | [1] |
| NOD/SCID Mice | Acute Myeloid Leukemia (AML) | 3 | IP | 5 consecutive days | - | [1] |
| B6C3F1 Mice | Carcinogenicity Study | 2.2 or 4.4 | IP | 3 times/week for 52 weeks | Buffered Saline | [2] |
| NSGS Mice | Acute Myeloid Leukemia (AML) | 2.5 | IP | Daily for 7 consecutive days | - | [4] |
| NOD/SCID Mice | Myelodysplastic Syndrome (MDS) | 2.5 or 5 | IV | Daily for 7 consecutive days | 1% D-Mannitol | [5] |
| NSG Mice | Acute Lymphoblastic Leukemia (ALL) | 2 | IP | Daily | - | [6] |
| C57Bl/6 Mice | Acute Myeloid Leukemia (AML) | 5 | IP | 3 consecutive days | 1x HBSS in DMSO | [7] |
| TRAMP Mice | Prostate Cancer | 0.25 | IP | 3 consecutive days/week for 10 weeks | PBS | [8] |
Table 2: Azacitidine Dosage and Administration in Other Animal Models
| Animal Model | Disease Model | Dose (mg/kg) | Route | Schedule | Vehicle | Reference |
| Sprague-Dawley Rats | Carcinogenicity Study | 2.6 or 5.2 | IP | 3 times/week for 34 weeks | Buffered Saline | [2] |
| Cat | Myelodysplastic Syndrome (MDS) | 35-70 mg/m² | - | 3-5 days, three cycles | - | [9][10] |
Experimental Protocols
Preparation of Azacitidine for Injection
Materials:
-
Azacitidine powder (lyophilized)
-
Sterile Water for Injection (WFI), refrigerated (2-8°C)
-
Vehicle (e.g., Phosphate Buffered Saline (PBS), 0.9% Saline, or 1% D-Mannitol)
-
Sterile vials
-
Sterile syringes and needles (25-30 gauge)
Protocol:
-
Reconstitution: Reconstitute the lyophilized azacitidine powder with cold (2-8°C) Sterile Water for Injection (WFI).[3][11] The use of cold WFI is crucial to extend the stability of the reconstituted solution.[3][11] Vigorously shake or roll the vial until the powder is completely dissolved.[12]
-
Dilution: Further dilute the reconstituted azacitidine to the final desired concentration using the appropriate vehicle (e.g., PBS or saline).
-
Storage of Reconstituted Solution: Azacitidine in aqueous solution is susceptible to hydrolysis and degradation is temperature-dependent.[3][11]
-
At room temperature (23-25°C), the reconstituted solution should be used within 1-2 hours.[3][12]
-
At 2-8°C (refrigerated), the solution is stable for up to 8-12 hours.[3][12] Some studies have shown stability for up to 72 hours when reconstituted with cold WFI and stored at 2-8°C.[11]
-
For longer-term storage, the reconstituted solution can be stored at -20°C for several days to weeks.[3][11] One study found less than 5% degradation after 23 days at -20°C.[3]
-
Administration Protocols
1. Intraperitoneal (IP) Injection in Mice
Materials:
-
Prepared azacitidine solution
-
Sterile 1 mL syringe with a 25-30 gauge needle
-
70% ethanol (B145695) or other appropriate disinfectant
Procedure:
-
Properly restrain the mouse to expose the abdomen.
-
Disinfect the injection site in the lower right quadrant of the abdomen with 70% ethanol.[13]
-
Insert the needle at a 30-45° angle, bevel up.[13]
-
Aspirate to ensure the needle has not entered a blood vessel or internal organ.
-
Slowly inject the azacitidine solution. The recommended maximum injection volume for a mouse is typically 0.5 mL.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
2. Subcutaneous (SC) Injection
Materials:
-
Prepared azacitidine suspension
-
Sterile 1 mL syringe with a 25-gauge needle
-
70% ethanol or other appropriate disinfectant
Procedure:
-
Immediately before administration, re-suspend the contents of the syringe by vigorously rolling it between the palms.[14][15]
-
Gently lift a fold of skin on the upper back, thigh, or abdomen.
-
Disinfect the injection site.
-
Insert the needle into the base of the skin fold.
-
Inject the azacitidine suspension.
-
Withdraw the needle and gently massage the injection site.[15]
-
Rotate injection sites for subsequent administrations.[14][15]
3. Intravenous (IV) Injection
Materials:
-
Prepared azacitidine solution
-
Appropriate sterile syringe and needle (e.g., 27-30 gauge for tail vein injection in mice)
-
Restraining device for the animal
-
Heat lamp (optional, to dilate the tail vein)
Procedure:
-
Place the animal in a restraining device.
-
If necessary, warm the tail with a heat lamp to dilate the vein.
-
Disinfect the tail with 70% ethanol.
-
Insert the needle into the lateral tail vein.
-
Slowly inject the azacitidine solution. Administration should be completed within 1 hour of reconstitution.[12]
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the animal to its cage and monitor for any adverse reactions.
References
- 1. Extended exposure to low doses of azacitidine induces differentiation of leukemic stem cells through activation of myeloperoxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. Stability of Azacitidine in Sterile Water for Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Antiproliferative and Antitumor Effects of Azacitidine Against the Human Myelodysplastic Syndrome Cell Line SKM-1 | Anticancer Research [ar.iiarjournals.org]
- 6. pnas.org [pnas.org]
- 7. 5-Azacytidine-Mediated Modulation of the Immune Microenvironment in Murine Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. A cat with myelodysplastic syndrome by administration of the methylation inhibitor Azacytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A cat with myelodysplastic syndrome by administration of the methylation inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Physicochemical stability of Azacitidine Accord 25 mg/mL suspension for injection in original vials and polypropylene syringes after reconstitution with refrigerated water for injection - GaBIJ [gabi-journal.net]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. uac.arizona.edu [uac.arizona.edu]
- 14. uhs.nhs.uk [uhs.nhs.uk]
- 15. swagcanceralliance.nhs.uk [swagcanceralliance.nhs.uk]
Application Notes and Protocols for Assessing DNA Demethylation Following Azacitidine Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methods used to assess DNA demethylation following treatment with azacitidine. Detailed protocols for key experimental techniques are included, along with a summary of expected quantitative outcomes and visual representations of workflows and the underlying biological pathway.
Introduction to Azacitidine and DNA Demethylation
Azacitidine (5-azacytidine) is a chemical analog of the cytosine nucleoside used in the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[1][2] Its primary mechanism of action involves the inhibition of DNA methyltransferases (DNMTs), enzymes responsible for adding methyl groups to cytosine residues in DNA.[1] In cancer cells, aberrant DNA hypermethylation often leads to the silencing of tumor suppressor genes, contributing to uncontrolled cell growth.[1]
Azacitidine is incorporated into both DNA and RNA.[2] When incorporated into DNA, it covalently traps DNMTs, leading to their degradation and a subsequent reduction in DNA methylation levels with each round of cell division.[1][2] This process, known as passive demethylation, can lead to the re-expression of silenced tumor suppressor genes, inducing cell cycle arrest, differentiation, or apoptosis of malignant cells.[1][3]
Mechanism of Action of Azacitidine
The following diagram illustrates the signaling pathway of azacitidine-induced DNA demethylation.
Caption: Azacitidine enters the cell and is incorporated into DNA and RNA. Incorporation into DNA leads to the trapping and degradation of DNMTs, resulting in DNA hypomethylation and re-expression of tumor suppressor genes.
Methods for Assessing DNA Demethylation
Several methods can be employed to quantify the extent of DNA demethylation after azacitidine treatment. The choice of method depends on the desired resolution (global vs. gene-specific), the amount of starting material, and the required throughput.
Summary of Quantitative Data
The following table summarizes representative quantitative data from studies assessing DNA demethylation after azacitidine treatment using various methods.
| Method | Sample Type | Target | Key Findings | Reference |
| Illumina 450k Array | MDS patient CD34+ cells | Genome-wide | Modest global demethylation with a mean reduction in β-value of 0.018. More pronounced in non-promoter and heterochromatic regions. | [4] |
| Bisulfite Padlock Probes (BSPP) | MDS, CMML, AML patient samples | ~141,000 CpG sites | Global demethylation is more pronounced in responders (mean change: -5.5%) compared to non-responders (-2.0%). | [5][6] |
| Reduced Representation Bisulfite Sequencing (RRBS) | MDS patient BM CD34+ cells | Genome-wide (CpG-rich regions) | Responders show lower baseline CpG methylation and undergo further hypomethylation in regions associated with myeloid cell differentiation genes. | [7] |
| Pyrosequencing | Myeloid leukemia cell lines | LINE-1 elements, specific genes (e.g., p15) | Significant demethylation of LINE-1 elements (e.g., from 70% to 60% methylation). | [8] |
| Quantitative Methylation-Specific PCR (qMSP) | Cancer cell lines | Specific gene promoters | Used to validate demethylation of specific tumor suppressor genes following azacitidine treatment. | [9] |
| MS-MLPA | MDS patient samples | 25 tumor suppressor genes | Hypermethylation of at least one gene was detected in 20.5% of cases. Demethylation was correlated with clinical response. | [10] |
Experimental Protocols
Pyrosequencing for Gene-Specific Methylation Analysis
Pyrosequencing provides quantitative methylation analysis at single-CpG resolution for a specific region of interest.[11][12][13]
Caption: Workflow for DNA methylation analysis by pyrosequencing.
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from cells or tissues using a standard DNA extraction kit.
-
Sodium Bisulfite Conversion:
-
PCR Amplification:
-
Design PCR primers to amplify the bisulfite-converted region of interest. One of the primers must be biotinylated to allow for purification of the PCR product.
-
Perform PCR using a hot-start Taq polymerase. A typical cycling program is: 95°C for 15 min, followed by 45 cycles of 94°C for 30s, 56°C for 30s, and 72°C for 30s, with a final extension at 72°C for 10 min.[14]
-
-
Single-Strand Template Preparation:
-
Immobilize the biotinylated PCR products on streptavidin-coated beads.
-
Wash the beads and denature the DNA to obtain single-stranded templates.
-
-
Pyrosequencing Reaction:
-
Anneal a sequencing primer to the single-stranded template.
-
Perform the pyrosequencing reaction according to the instrument manufacturer's instructions (e.g., PyroMark Q24). The instrument will dispense one dNTP at a time, and light is generated upon incorporation, which is proportional to the number of nucleotides incorporated.
-
-
Data Analysis:
-
The software calculates the percentage of methylation at each CpG site by quantifying the ratio of C (methylated) to T (unmethylated) signals.
-
Quantitative Methylation-Specific PCR (qMSP)
qMSP is a sensitive and cost-effective method to determine the methylation status of specific CpG sites in a gene's promoter region.[15]
Caption: Workflow for quantitative methylation-specific PCR (qMSP).
-
Genomic DNA Extraction and Bisulfite Conversion: Follow steps 1 and 2 as described in the pyrosequencing protocol.
-
Primer Design: Design two pairs of primers for the target region: one pair specific for the methylated sequence (containing CpGs) and another for the unmethylated sequence (containing TpGs after conversion).
-
Real-Time PCR:
-
Set up separate real-time PCR reactions for the methylated and unmethylated primer sets using a SYBR Green or probe-based detection method.
-
A typical reaction mixture (25 µL) includes: 1x PCR buffer, 1.5 mM MgCl₂, 200 µM dNTPs, 200 nM of each primer, 0.5 U of Taq polymerase, and 1-2 µL of bisulfite-converted DNA.
-
A typical cycling protocol is: 95°C for 5 min, followed by 40-55 cycles of 95°C for 15s, 60°C for 1 min, and 72°C for 1 min.[16]
-
-
Data Analysis:
-
Determine the Ct (cycle threshold) values for both the methylated and unmethylated reactions.
-
Calculate the percentage of methylation using the following formula: % Methylation = 100 / (1 + 2^(Ct_methylated - Ct_unmethylated)).
-
Genome-Wide Methylation Analysis: Reduced Representation Bisulfite Sequencing (RRBS)
RRBS is a high-throughput sequencing method that enriches for CpG-rich regions of the genome, providing a cost-effective way to assess methylation changes across a significant portion of the methylome.[7]
Caption: Workflow for reduced representation bisulfite sequencing (RRBS).
-
Genomic DNA Extraction: Isolate high-quality genomic DNA.
-
Restriction Digest: Digest 100-500 ng of genomic DNA with a methylation-insensitive restriction enzyme that recognizes CpG-containing sites, such as MspI.
-
Library Preparation:
-
Perform end-repair and A-tailing of the digested DNA fragments.
-
Ligate methylated sequencing adapters to the fragments.
-
-
Size Selection: Select fragments of a specific size range (e.g., 40-220 bp) using gel electrophoresis or magnetic beads.
-
Bisulfite Conversion: Perform bisulfite conversion on the size-selected DNA library.
-
PCR Amplification: Amplify the library using primers that are complementary to the adapters.
-
Sequencing: Sequence the prepared library on a high-throughput sequencing platform (e.g., Illumina).
-
Bioinformatic Analysis:
-
Align the sequencing reads to a reference genome.
-
Calculate the methylation level for each CpG site by determining the ratio of reads containing a 'C' to the total number of reads covering that site.
-
Identify differentially methylated regions (DMRs) between pre- and post-treatment samples.
-
Methylated DNA Immunoprecipitation Sequencing (MeDIP-seq)
MeDIP-seq involves the use of an antibody to enrich for methylated DNA fragments, which are then identified by high-throughput sequencing.
Caption: Workflow for methylated DNA immunoprecipitation sequencing (MeDIP-seq).
-
Genomic DNA Extraction and Fragmentation:
-
Extract high-quality genomic DNA.
-
Fragment the DNA to a size of 200-800 bp by sonication.[17]
-
-
Immunoprecipitation:
-
Denature the fragmented DNA at 95°C.
-
Incubate the denatured DNA with a monoclonal antibody specific for 5-methylcytosine (B146107) (5mC) overnight at 4°C.[17]
-
Capture the antibody-DNA complexes using secondary antibodies conjugated to magnetic beads.
-
-
Purification of Methylated DNA:
-
Wash the beads to remove non-specifically bound DNA.
-
Elute the methylated DNA from the antibody-bead complex.
-
Purify the eluted DNA.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the enriched methylated DNA.
-
Sequence the library on a high-throughput sequencing platform.
-
-
Bioinformatic Analysis:
-
Align the sequencing reads to a reference genome.
-
Identify peaks of enriched regions, which correspond to hypermethylated areas of the genome.
-
Compare peak distributions between pre- and post-treatment samples to identify regions of demethylation.
-
Conclusion
The assessment of DNA demethylation is crucial for understanding the efficacy of azacitidine treatment and for identifying potential biomarkers of response. The methods described in these application notes, from gene-specific to genome-wide approaches, provide a robust toolkit for researchers and clinicians. The choice of method should be guided by the specific research question, available resources, and the desired level of resolution. By carefully applying these protocols, it is possible to gain valuable insights into the epigenetic modifications induced by azacitidine and their impact on disease progression and treatment outcome.
References
- 1. What is the mechanism of Azacitidine? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive mapping of the effects of azacitidine on DNA methylation, repressive/permissive histone marks and gene expression in primary cells from patients with MDS and MDS-related disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paper: DNA Methylation Analysis before and during Treatment with Azacitidine Plus Pevonedistat or Azacitidine Alone in Patients with MDS, CMML, and AML Previously Untreated with Hypomethylating Agents [ash.confex.com]
- 6. researchgate.net [researchgate.net]
- 7. medrxiv.org [medrxiv.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Quantitative methylation-specific PCR (qMSP) analysis [bio-protocol.org]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. DNA methylation analysis by pyrosequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of DNA Methylation by Pyrosequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. elearning.unite.it [elearning.unite.it]
- 15. Quantitative Methylation-Specific PCR: A Simple Method for Studying Epigenetic Modifications of Cell-Free DNA | Springer Nature Experiments [experiments.springernature.com]
- 16. Bisulfite Conversion of Genomic DNA: A Method to Study DNA Methylation in Genomic DNA Samples from Gastrointestinal Cancer Tissue [jove.com]
- 17. MeDIP Application Protocol | EpigenTek [epigentek.com]
Application Notes and Protocols for 5-aza-2'-deoxycytidine Treatment of Cell Lines to Inhibit DNA Methylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-aza-2'-deoxycytidine (Decitabine) is a potent inhibitor of DNA methylation, a key epigenetic modification involved in the regulation of gene expression.[1][2] In cancer, aberrant hypermethylation of CpG islands in the promoter regions of tumor suppressor genes leads to their silencing and contributes to tumorigenesis. 5-aza-2'-deoxycytidine, a nucleoside analog of cytidine, is incorporated into DNA during replication.[3] It covalently traps DNA methyltransferases (DNMTs) on the DNA, leading to their degradation and subsequent passive demethylation of the newly synthesized DNA strand.[2] This reactivation of tumor suppressor genes can induce cell cycle arrest, apoptosis, and cellular differentiation, making 5-aza-2'-deoxycytidine a valuable tool in cancer research and a clinically approved therapeutic for myelodysplastic syndromes.[4][5]
These application notes provide a comprehensive protocol for the treatment of cell lines with 5-aza-2'-deoxycytidine to study its effects on DNA methylation, cell viability, and gene expression.
Data Summary
The following tables summarize the quantitative effects of 5-aza-2'-deoxycytidine on various cell lines as reported in the literature.
Table 1: IC50 Values of 5-aza-2'-deoxycytidine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) | Reference |
| TF-1 | Erythroleukemia | < 0.05 | Not Specified | [3] |
| U937 | Histiocytic Lymphoma | < 0.05 | Not Specified | [3] |
| Raji | Burkitt's Lymphoma | < 0.05 | Not Specified | [3] |
| HEL | Erythroleukemia | < 0.05 | Not Specified | [3] |
| ML-1 | Myeloid Leukemia | 0.05 - 0.4 | Not Specified | [3] |
| HL-60 | Promyelocytic Leukemia | 0.05 - 0.4 | Not Specified | [3] |
| K562 | Chronic Myelogenous Leukemia | 0.05 - 0.4 | Not Specified | [3] |
| SW48 | Colon Adenocarcinoma | 0.05 - 0.4 | Not Specified | [3] |
| Cama-1 | Breast Adenocarcinoma | 0.05 - 0.4 | Not Specified | [3] |
| Jurkat | T-cell Leukemia | > 2 | Not Specified | [3] |
| MOLT4 | T-cell Leukemia | > 2 | Not Specified | [3] |
| PC3 | Prostate Adenocarcinoma | > 2 | Not Specified | [3] |
| RKO | Colon Carcinoma | > 2 | Not Specified | [3] |
| DU145 | Prostate Carcinoma | > 2 | Not Specified | [3] |
| HCT-116 | Colon Carcinoma | 4.08 ± 0.61 | 24 | [3] |
| HCT-116 | Colon Carcinoma | 3.18 ± 0.50 | 48 | [3] |
| MUTZ-1 | Myelodysplastic Syndrome | 6.75 | 24 | [5] |
| MUTZ-1 | Myelodysplastic Syndrome | 2.82 | 48 | [5] |
| MUTZ-1 | Myelodysplastic Syndrome | 5.45 | 72 | [5] |
Table 2: Quantitative Analysis of DNA Demethylation Induced by 5-aza-2'-deoxycytidine
| Cell Line | Treatment | Global Demethylation (% reduction) | Gene-Specific Demethylation | Method | Reference |
| HCT116 | 5 µM for 72h | Strong reduction | Not specified | Capillary Electrophoresis | [6] |
| HT29 | 5-aza-dC | >50% | ~25% at RNF113B | HPLC / Bisulfite Sequencing | [1] |
| SW480 | 5-aza-dC | >50% | ~25% at RNF113B | HPLC / Bisulfite Sequencing | [1] |
| HCT116 | 5-aza-dC | >50% | ~25% at RNF113B | HPLC / Bisulfite Sequencing | [1] |
| HCT116 | AZA | 6% of methylated CGs | 3.0% in CGIs, 9.5% in non-CGIs | Methylation Array | [7] |
| HCT116 | DAC | 11% of methylated CGs | 6.6% in CGIs, 15.2% in non-CGIs | Methylation Array | [7] |
| THP1 | 0.5 µM | ~20% (LINE-1) | >40-60% (CEBPE promoter) | Pyrosequencing | [2] |
| Kasumi 1 | 2.5 µM for 48h | 42.9% | Not specified | LC-MS/MS | [8] |
| K562 | 2.5 µM for 48h | 37.1% | Not specified | LC-MS/MS | [8] |
| Jurkat | 2.5 µM for 48h | 36.3% | Not specified | LC-MS/MS | [8] |
| Eol-1 | 2.5 µM for 48h | 40.2% | Not specified | LC-MS/MS | [8] |
| THP-1 | 2.5 µM for 48h | 44.9% | Not specified | LC-MS/MS | [8] |
Experimental Protocols
Preparation of 5-aza-2'-deoxycytidine Stock Solution
Materials:
-
5-aza-2'-deoxycytidine (powder)
-
Dimethyl sulfoxide (B87167) (DMSO) or 50% acetic acid in water
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile, filtered pipette tips
Protocol:
-
Due to its instability in aqueous solutions, prepare fresh stock solutions of 5-aza-2'-deoxycytidine before each experiment.
-
Dissolve 5-aza-2'-deoxycytidine powder in DMSO to a stock concentration of 10 mM. Alternatively, it can be dissolved at 50 mg/ml in 50% acetic acid.
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution at -20°C for short-term storage (up to one week) or at -80°C for longer-term storage. Avoid repeated freeze-thaw cycles.
Cell Culture and Treatment
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Cell culture plates or flasks
-
5-aza-2'-deoxycytidine stock solution
Protocol:
-
Culture cells in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells at an appropriate density to ensure they are in the logarithmic growth phase during treatment. A typical seeding density is 2.5 x 10^5 cells/mL in a 5 mL volume.
-
Allow the cells to attach and resume growth for 24 hours before adding the drug.
-
Dilute the 5-aza-2'-deoxycytidine stock solution to the desired final concentration in fresh, pre-warmed complete culture medium. A typical concentration range for initial experiments is 0.1 to 10 µM.
-
Remove the old medium from the cells and replace it with the medium containing 5-aza-2'-deoxycytidine.
-
Incubate the cells for the desired treatment duration (typically 24 to 72 hours).
-
Important: Due to the instability of 5-aza-2'-deoxycytidine in aqueous solution, it is recommended to replace the medium with freshly prepared drug-containing medium every 24 hours for longer treatment periods.
Downstream Assays
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.
Protocol:
-
Seed cells in a 96-well plate and treat with various concentrations of 5-aza-2'-deoxycytidine as described above. Include untreated control wells.
-
At the end of the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can stain the nucleus of necrotic or late apoptotic cells.
Protocol:
-
Treat cells with 5-aza-2'-deoxycytidine in 6-well plates.
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (or other appropriate fluorochromes as per the kit instructions).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Principle: Sodium bisulfite treatment of DNA converts unmethylated cytosine residues to uracil (B121893), while 5-methylcytosine (B146107) remains unchanged. Subsequent PCR amplification replaces uracil with thymine. By comparing the sequence of the bisulfite-treated DNA to the original sequence, the methylation status of individual CpG sites can be determined.
Protocol:
-
Extract genomic DNA from treated and untreated cells using a commercial kit.
-
Perform bisulfite conversion of 500 ng to 1 µg of genomic DNA using a commercial kit according to the manufacturer's instructions.
-
Amplify the target region of interest from the bisulfite-converted DNA using specific primers designed to amplify the converted sequence.
-
Purify the PCR product.
-
Sequence the PCR product directly or after cloning into a suitable vector.
-
Analyze the sequencing data to determine the methylation status of each CpG site.
Principle: qRT-PCR is used to quantify the amount of a specific mRNA transcript in a sample. This allows for the measurement of changes in gene expression following treatment with 5-aza-2'-deoxycytidine.
Protocol:
-
Extract total RNA from treated and untreated cells using a commercial kit.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Perform real-time PCR using the synthesized cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) or a probe-based system.
-
Include a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression.
Visualizations
Experimental Workflow
Caption: Experimental workflow for treating cell lines with 5-aza-2'-deoxycytidine.
Signaling Pathway of 5-aza-2'-deoxycytidine Action
Caption: Mechanism of action of 5-aza-2'-deoxycytidine leading to cellular effects.
References
- 1. researchgate.net [researchgate.net]
- 2. CpG methylation patterns and decitabine treatment response in acute myeloid leukemia cells and normal hematopoietic precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. DNA Methylation Inhibitor 5-Aza-2′-Deoxycytidine Induces Reversible Genome-Wide DNA Damage That Is Distinctly Influenced by DNA Methyltransferases 1 and 3B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Effect of 5-aza-2'-deoxycytidine on cell of high-risk patients with myelodysplastic syndrome in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Azacytidine and Decitabine Induce Gene-Specific and Non-Random DNA Demethylation in Human Cancer Cell Lines | PLOS One [journals.plos.org]
- 8. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for In Vivo Administration of Azacitidine in Graft-versus-Host Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Graft-versus-host disease (GVHD) is a significant and often life-threatening complication following allogeneic hematopoietic stem cell transplantation (allo-HSCT). It arises when donor immune cells, particularly T cells, recognize the recipient's tissues as foreign and mount an inflammatory attack. Azacitidine, a DNA methyltransferase inhibitor, has shown considerable promise in mitigating GVHD while preserving the beneficial graft-versus-leukemia (GVL) effect.[1][2] These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of azacitidine in murine models of GVHD.
Azacitidine's therapeutic effect in GVHD is primarily attributed to its immunomodulatory properties. It has been demonstrated to induce the expression of Forkhead box P3 (Foxp3), the master transcription factor for regulatory T cells (Tregs), by promoting hypomethylation of the Foxp3 promoter.[1][3] This leads to an increase in the number and suppressive function of Tregs, which play a crucial role in maintaining immune tolerance and controlling aberrant immune responses.[1][3][4] Furthermore, azacitidine can directly suppress the proliferation of alloreactive effector T cells (Teffs) and reduce the production of pro-inflammatory cytokines, further contributing to the amelioration of GVHD.[4][5][6]
Data Presentation
Table 1: Azacitidine Administration Parameters in Murine GVHD Models
| Parameter | Murine Allogeneic GVHD Model | Humanized Xenogeneic GVHD Model | Reference |
| Azacitidine Dosage | 2 mg/kg | 2 mg/kg or 5 mg/kg | [1][5] |
| Administration Route | Subcutaneous (s.c.) or Intraperitoneal (i.p.) | Subcutaneous (s.c.) | [5][7] |
| Treatment Schedule | Every other day for 4 doses (e.g., starting day +15 post-transplant) | Every 48 hours from day +1 to day +21 post-transplant | [2][5] |
Table 2: Effects of Azacitidine on GVHD Outcomes in Murine Models
| Outcome Measure | Azacitidine Treatment | Control (PBS) | Key Findings | Reference |
| Survival | Significantly improved survival (>90% in one study) | Lower survival rates (e.g., median survival of 24-26 days) | Azacitidine treatment leads to a marked increase in the survival of mice with GVHD. | [1][5] |
| GVHD Score | Significantly lower GVHD scores | Higher GVHD scores | Azacitidine effectively reduces the clinical severity of GVHD. | [5] |
| Regulatory T cell (Treg) Frequency | 2.5-fold increase in Tregs | Baseline levels | Azacitidine promotes the expansion of the Treg population. | [1][8] |
| T Effector Cell (Teff) Proliferation | Significantly decreased | Uncontrolled proliferation | Azacitidine directly inhibits the proliferation of alloreactive T cells. | [1] |
| Pro-inflammatory Cytokines (IFN-γ, TNF-α) | Significantly decreased serum levels | Elevated serum levels | Azacitidine reduces the systemic inflammatory response associated with GVHD. | [4][6] |
Experimental Protocols
Protocol 1: Induction of Acute GVHD in a Murine Model (Allogeneic)
This protocol describes a standard method for inducing acute GVHD in mice through allogeneic bone marrow and T cell transplantation.
Materials:
-
Donor mice (e.g., C57BL/6, H-2Kb)
-
Recipient mice (e.g., BALB/c, H-2Kd)
-
Sterile Hank's Balanced Salt Solution (HBSS)
-
Red Blood Cell Lysis Buffer
-
T cell isolation kit (e.g., magnetic-activated cell sorting)
-
Bone marrow harvesting tools (syringes, needles)
-
Total body irradiator (e.g., 60Co or 137Cs source)
-
Sterile injection supplies
Procedure:
-
Recipient Conditioning: Lethally irradiate recipient mice one day prior to transplantation. A typical dose is a single fraction of 9 Gy.[9] The choice of radiation source and dose rate can influence GVHD induction.[9][10][11]
-
Donor Cell Preparation:
-
Euthanize donor mice and aseptically harvest bone marrow from femurs and tibias by flushing with sterile HBSS.
-
Prepare a single-cell suspension of bone marrow cells and lyse red blood cells.
-
Isolate T cells from the spleens of donor mice using a T cell isolation kit according to the manufacturer's instructions.
-
-
Transplantation:
-
Azacitidine Administration:
-
Monitoring:
Protocol 2: Flow Cytometry Analysis of Regulatory T cells in Murine Spleen
This protocol details the procedure for identifying and quantifying Tregs from the spleens of experimental mice.
Materials:
-
Spleen from experimental mice
-
Sterile HBSS
-
70 µm cell strainer
-
Red Blood Cell Lysis Buffer
-
FACS buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against mouse CD4, CD25, and Foxp3 (and corresponding isotype controls)
-
Fixation/Permeabilization buffer (for intracellular Foxp3 staining)
-
Flow cytometer
Procedure:
-
Spleen Dissociation:
-
Aseptically harvest the spleen and place it in a petri dish with sterile HBSS.
-
Gently mash the spleen through a 70 µm cell strainer using the plunger of a syringe to create a single-cell suspension.
-
Lyse red blood cells using a lysis buffer and wash the cells with HBSS.
-
-
Surface Staining:
-
Resuspend splenocytes in FACS buffer.
-
Incubate the cells with fluorochrome-conjugated anti-CD4 and anti-CD25 antibodies for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Intracellular Staining for Foxp3:
-
Fix and permeabilize the cells using a commercially available Fixation/Permeabilization buffer according to the manufacturer's protocol.
-
Incubate the cells with a fluorochrome-conjugated anti-Foxp3 antibody for 30 minutes at 4°C in the dark.
-
Wash the cells twice with permeabilization buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Gate on the lymphocyte population based on forward and side scatter.
-
Within the lymphocyte gate, identify the CD4+ T cell population.
-
Within the CD4+ gate, quantify the percentage of Tregs as the CD25+Foxp3+ population.[15][16][17]
-
Protocol 3: Histological Scoring of GVHD
This protocol provides a method for the semi-quantitative assessment of GVHD-induced tissue damage.
Materials:
-
GVHD target organs (skin, liver, small intestine, colon)
-
10% neutral buffered formalin
-
Paraffin embedding materials
-
Microtome
-
Hematoxylin and eosin (B541160) (H&E) staining reagents
-
Microscope
Procedure:
-
Tissue Collection and Fixation:
-
At the experimental endpoint, euthanize the mice and collect target organs.
-
Fix the tissues in 10% neutral buffered formalin for at least 24 hours.
-
-
Tissue Processing and Staining:
-
Process the fixed tissues, embed them in paraffin, and cut 4-5 µm sections.
-
Stain the tissue sections with H&E.
-
-
Histological Scoring:
-
Examine the stained sections under a microscope in a blinded fashion.
-
Score the severity of GVHD-related lesions for each organ on a scale of 0 to 4, based on the extent of changes such as inflammatory cell infiltration, tissue damage, and fibrosis.[18][19]
-
0 = no lesions
-
1 = minimal
-
2 = mild
-
3 = moderate
-
4 = marked
-
-
A total GVHD histological score can be obtained by summing the scores of the individual organs.[18]
-
Protocol 4: Cytokine Analysis by ELISA
This protocol outlines the measurement of pro-inflammatory cytokines in mouse serum.
Materials:
-
Mouse serum samples
-
Commercially available ELISA kit for the cytokine of interest (e.g., IFN-γ, TNF-α)
-
Microplate reader
Procedure:
-
Sample Collection:
-
Collect blood from mice via cardiac puncture or retro-orbital bleeding.
-
Allow the blood to clot and then centrifuge to separate the serum.
-
Store serum samples at -80°C until analysis.
-
-
ELISA Assay:
-
Perform the ELISA according to the manufacturer's instructions provided with the kit.[20][21][22] This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and serum samples to the wells.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric reaction.
-
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve and calculate the concentration of the cytokine in the serum samples.
-
Visualizations
Caption: Azacitidine's mechanism of action in mitigating GVHD.
Caption: Experimental workflow for azacitidine treatment in a murine GVHD model.
References
- 1. miltenyibiotec.com [miltenyibiotec.com]
- 2. ashpublications.org [ashpublications.org]
- 3. In vivo administration of hypomethylating agents mitigate graft-versus-host disease without sacrificing graft-versus-leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. miltenyibiotec.com [miltenyibiotec.com]
- 5. Azacytidine prevents experimental xenogeneic graft-versus-host disease without abrogating graft-versus-leukemia effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound prevents experimental xenogeneic graft-versus-host disease without abrogating graft-versus-leukemia effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Azacitidine mitigates GvHD via differential effects on the proliferation of T effectors and nTregs in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Influence of radiation protocols on graft-vs-host disease incidence after bone-marrow transplantation in experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Influence of Radiation Protocols on Graft-vs-Host Disease Incidence After Bone-Marrow Transplantation in Experimental Models | Springer Nature Experiments [experiments.springernature.com]
- 12. Mouse models of graft-versus-host disease: advances and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simple, Reproducible, and Efficient Clinical Grading System for Murine Models of Acute Graft-versus-Host Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Regulatory T Cell Markers: R&D Systems [rndsystems.com]
- 17. Introduction to Treg Cells and Indicator Selection [elabscience.com]
- 18. A comprehensive welfare scoring system for graft versus host disease clinical assessment in humanised mouse models used for pharmaceutical research - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel pre-clinical mouse models for chronic Graft-versus-Host Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Improved efficacy of mesenchymal stromal cells stably expressing CXCR4 and IL-10 in a xenogeneic graft versus host disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Hybrid cytokine IL233 renders protection in murine acute graft vs host disease (aGVHD) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Early T cell Activation Metrics Predict GVHD In A Humanized Mouse Model of Hematopoietic Stem Cell Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Azacitidine Treatment of Human Erythroid Progenitors in Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro effects of azacitidine on human erythroid progenitors, detailing its mechanism of action and impact on erythroid differentiation and fetal hemoglobin production. Accompanying protocols offer step-by-step guidance for the culture of human erythroid progenitors and their treatment with azacitidine.
Introduction
Azacitidine (5-azacytidine) is a chemical analog of the pyrimidine (B1678525) nucleoside cytidine (B196190) that has been investigated for its effects on cellular differentiation, particularly in the context of hematological disorders. In the realm of erythropoiesis, azacitidine has garnered significant attention for its ability to induce the production of fetal hemoglobin (HbF), a phenomenon with therapeutic implications for diseases such as β-thalassemia and sickle cell anemia.[1][2][3] The primary mechanism of azacitidine involves its incorporation into DNA, where it inhibits DNA methyltransferases (DNMTs), leading to hypomethylation of DNA.[2] This epigenetic modification can result in the reactivation of silenced genes, including the γ-globin gene, a component of fetal hemoglobin.[1][2]
Mechanism of Action
Azacitidine exerts its effects on erythroid progenitors primarily through the inhibition of DNA methylation. As a cytidine analog, it is incorporated into replicating DNA, where it covalently traps DNA methyltransferase enzymes. This action leads to a passive demethylation of the genome during subsequent rounds of cell division. In erythroid progenitors, the hypomethylation of specific regions in the β-globin locus, particularly the promoter of the γ-globin gene, is associated with the re-expression of fetal hemoglobin.[1][2][4] Studies have shown a direct correlation between azacitidine treatment, decreased methylation of the γ-globin gene promoter, and a subsequent increase in γ-globin mRNA and fetal hemoglobin levels.[1][5]
Beyond its effects on globin gene expression, azacitidine can also influence the differentiation program of erythroid progenitors. By altering DNA methylation patterns, it can modulate the expression of key transcription factors and signaling molecules involved in erythropoiesis.[6][7] This can lead to changes in cell proliferation, differentiation kinetics, and the expression of cell surface markers characteristic of different stages of erythroid development.
Key Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of azacitidine in erythroid progenitors and a typical experimental workflow for in vitro studies.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of azacitidine on erythroid progenitors.
Table 1: Effect of Azacitidine on Fetal Hemoglobin (HbF) and γ-Globin Expression
| Parameter | Cell Type/Model | Azacitidine Concentration/Dose | Fold Change/Increase | Reference |
| γ-globin mRNA | Bone marrow cells from patients | 2 mg/kg/day for 7 days | 4 to 6-fold increase | [5] |
| γ-globin synthesis | Patient with β+ thalassemia | 2 mg/kg/day for 7 days | ~7-fold increase | [1] |
| HbF in peripheral blood | Patient with sickle cell anemia | Four courses of therapy | 1.8% to 8.9% | [8][9] |
| F-reticulocytes | Patients with sickle cell anemia or β-thalassemia | 2 mg/kg/day for 7 days | Rapid and prolonged increase | [8] |
| γ/β-globin biosynthetic ratio | Bone marrow cells of patients | 2 mg/kg/day for 7 days | 4 to 6-fold increase | [4] |
| HbF levels | Patients with sickle cell anemia | 0.15 to 0.30 mg/kg for 5 days/week for 2 weeks | 3.55% to 13.45% | [10] |
Table 2: Effect of Azacitidine on Erythroid Progenitor Cell Populations
| Cell Population | Cell Line/Source | Azacitidine Treatment | Observation | Reference |
| EPO-dependent clones | Murine myeloid cell line 32D Ro | Short exposure | Reactivation of erythroid differentiation potential | [6] |
| Glycophorin-A (GYPA) positive cells | TET2 knockout and control TF-1 cells | Exposure over time | Substantial increase in expression in both genotypes | [11] |
| Proerythroblasts and basophilic erythroblasts | Zebrafish model | 3 µ g/animal/day for 3 days | Increased percentage of these early erythroid precursors | [12] |
Experimental Protocols
Protocol 1: Culture of Human Erythroid Progenitors from CD34+ Cells
This protocol describes a multi-step culture system for the expansion and differentiation of human erythroid progenitors from CD34+ hematopoietic stem and progenitor cells.
Materials:
-
Cryopreserved or freshly isolated human CD34+ cells
-
Iscove's Modified Dulbecco's Medium (IMDM)
-
Fetal Bovine Serum (FBS) or human serum
-
Stem Cell Factor (SCF)
-
Interleukin-3 (IL-3)
-
Erythropoietin (EPO)
-
Hydrocortisone
-
Penicillin-Streptomycin solution
-
Sterile tissue culture plates/flasks
Procedure:
Step 1: Expansion Phase (Day 0-7)
-
Thaw cryopreserved CD34+ cells rapidly in a 37°C water bath.
-
Wash the cells with IMDM supplemented with 10% FBS.
-
Resuspend the cells at a density of 1 x 10^4 cells/mL in "Erythroid Expansion Medium" consisting of IMDM, 10% FBS, 100 ng/mL SCF, 5 ng/mL IL-3, 3 IU/mL EPO, and 10^-6 M hydrocortisone.[13]
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
On day 4, dilute the cell culture 1:5 with fresh Erythroid Expansion Medium.[13]
Step 2: Differentiation Phase (Day 7-14)
-
On day 7, harvest the expanded cells by centrifugation.
-
Resuspend the cells at a density of 1 x 10^5 cells/mL in "Erythroid Differentiation Medium" consisting of IMDM, 10% FBS, and 3 IU/mL EPO.[13]
-
Continue to incubate the cells at 37°C and 5% CO2.
-
Monitor the cell culture every 2-3 days, and dilute with fresh Erythroid Differentiation Medium to maintain a cell density of approximately 1-5 x 10^5 cells/mL.
Step 3: Maturation Phase (Day 14 onwards)
-
For terminal maturation, cells can be co-cultured with a stromal cell line (e.g., MS-5) or cultured in a medium with higher concentrations of EPO and other factors that promote enucleation.
Protocol 2: Azacitidine Treatment of Cultured Erythroid Progenitors
This protocol details the treatment of in vitro cultured erythroid progenitors with azacitidine to assess its effects on differentiation and gene expression.
Materials:
-
Cultured human erythroid progenitors (from Protocol 1)
-
Azacitidine (5-azacytidine)
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Phosphate-buffered saline (PBS)
-
Cell culture medium (Erythroid Differentiation Medium)
Procedure:
-
Prepare a stock solution of azacitidine in DMSO. Further dilute the stock solution in PBS or cell culture medium to the desired working concentrations. A range of concentrations from 0.1 µM to 10 µM is commonly used in in vitro studies.
-
On day 7 of the erythroid progenitor culture (or at the desired stage of differentiation), add the prepared azacitidine solution to the cell culture to achieve the final desired concentrations.
-
For a vehicle control, add an equivalent volume of the vehicle (e.g., DMSO diluted in medium) to a parallel culture.
-
The duration of azacitidine treatment can vary. For continuous exposure, the drug can be added to the culture and maintained for several days. For pulse treatments, cells can be exposed to azacitidine for a shorter period (e.g., 24 hours), after which the medium is replaced with fresh, drug-free medium.
-
Harvest cells at various time points after the initiation of treatment (e.g., 24, 48, 72 hours) for downstream analysis.
Protocol 3: Flow Cytometry Analysis of Erythroid Differentiation
This protocol describes the use of flow cytometry to quantify the progression of erythroid differentiation using cell surface markers.
Materials:
-
Harvested erythroid progenitor cells
-
PBS with 2% FBS (FACS buffer)
-
Fluorochrome-conjugated antibodies against human CD71 (Transferrin receptor) and CD235a (Glycophorin A)
-
Isotype control antibodies
-
Flow cytometer
Procedure:
-
Harvest approximately 1 x 10^5 to 1 x 10^6 cells per sample by centrifugation.
-
Wash the cells once with cold FACS buffer.
-
Resuspend the cell pellet in 100 µL of FACS buffer.
-
Add the recommended amount of anti-CD71 and anti-CD235a antibodies to the cell suspension. For a negative control, use isotype control antibodies.
-
Incubate the cells for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Resuspend the final cell pellet in an appropriate volume of FACS buffer for analysis on a flow cytometer.
-
Analyze the stained cells, gating on the live cell population based on forward and side scatter properties. Quantify the percentages of different erythroid populations based on the expression of CD71 and CD235a. Early erythroblasts are typically CD71high/CD235alow, while more mature erythroblasts become CD71+/CD235a+.
Conclusion
The in vitro treatment of human erythroid progenitors with azacitidine provides a valuable model system for studying the mechanisms of gene reactivation and for evaluating potential therapeutic strategies for hemoglobinopathies. The protocols and data presented here offer a foundation for researchers to design and execute experiments aimed at further elucidating the role of DNA methylation in erythropoiesis and exploring the clinical potential of hypomethylating agents. Careful optimization of culture conditions, drug dosage, and treatment schedules is crucial for obtaining reproducible and meaningful results.
References
- 1. 5-azacytidine selectively increases gamma-globin synthesis in a patient with beta+ thalassemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Azacytidine and fetal hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Progress toward increasing fetal hemoglobin production in man: experience with 5-azacytidine and hydroxyurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Azacytidine increases gamma-globin synthesis and reduces the proportion of dense cells in patients with sickle cell anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Azacytidine acts directly on both erythroid precursors and progenitors to increase production of fetal hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-azacytidine reactivates the erythroid differentiation potential of the myeloid-restricted murine cell line 32D Ro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Treatment of sickle cell anemia with 5-azacytidine results in increased fetal hemoglobin production and is associated with nonrandom hypomethylation of DNA around the gamma-delta-beta-globin gene complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Treatment of sickle cell anemia with 5-azacytidine results in increased fetal hemoglobin production and is associated with nonrandom hypomethylation of DNA around the gamma-delta-beta-globin gene complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-deoxy 5-azacytidine and fetal hemoglobin induction in sickle cell anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 5-Azacytidine Transiently Restores Dysregulated Erythroid Differentiation Gene Expression in TET2-Deficient Erythroleukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Humanized Culture Medium for Clinical-Grade Generation of Erythroid Cells from Umbilical Cord Blood CD34+ Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Bone-Marrow Cells Following Azacitidine Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azacitidine (AZA) is a hypomethylating agent that has become a cornerstone in the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[1][2] As a nucleoside analog of cytidine, its incorporation into DNA leads to the depletion of DNA methyltransferase (DNMT), resulting in genome-wide hypomethylation.[1] Beyond its epigenetic effects, azacitidine also incorporates into RNA, impacting protein synthesis and inducing cellular stress responses.[1] The therapeutic efficacy of azacitidine is not solely attributed to its direct cytotoxic effects on malignant cells but also to its complex immunomodulatory functions and its influence on the bone marrow microenvironment.[1][3]
Flow cytometry is an indispensable tool for the diagnosis, classification, and monitoring of hematological malignancies. In the context of azacitidine therapy, multiparametric flow cytometry plays a crucial role in assessing treatment response, detecting minimal residual disease (MRD), and understanding the biological effects of the drug on hematopoietic cell populations.[4][5] Immunophenotypic analysis of bone marrow aspirates allows for the precise quantification of blast cells and the characterization of aberrant antigen expression patterns on myeloid progenitors and maturing granulocytes, providing valuable prognostic information and insights into treatment efficacy.[6]
These application notes provide a comprehensive overview and detailed protocols for the flow cytometric analysis of bone marrow cells from patients undergoing azacitidine treatment.
Quantitative Analysis of Cellular Changes Post-Azacitidine Treatment
The following tables summarize quantitative data on the effects of azacitidine on bone marrow cell populations as determined by flow cytometry.
Table 1: Immunophenotypic Response to Azacitidine in MDS Patients
| Parameter | Finding | Patient Cohort | Reference |
| Flow Cytometry Immunophenotyping (FCI) Improvement | 41% of patients showed FCI improvement after a median of 6 cycles of AZA. | 81 patients from five centers | [7][8][9][10][11] |
| Correlation with Clinical Response | FCI improvement was associated with the best possible clinical response (P < 0.001). | 81 patients from five centers | [7][8][9][10][11] |
| Correlation with Hematological Improvement (HI) | FCI improvement correlated with HI (68% of patients with HI also had FCI improvement). | 78 patients | [7][9][10] |
| Sustained Response | Probability of maintaining HI at 12 cycles was 67% for patients with FCI improvement at 6 cycles, versus 33% for those without. | Patients who achieved HI after 6 cycles | [7][8][9][10][11] |
Table 2: Changes in Specific Cell Populations and Markers Following Azacitidine Treatment
| Cell Population / Marker | Observation | Disease Context | Reference |
| Myeloid Progenitors with Aberrant Immunophenotype | Presence significantly associated with lack of response (p=0.02). | 42 patients with Int-2 and high-risk MDS, CMML, or low blast count AML | |
| CD34+ Blast Count | Median decrease of 1.27% in blast count observed. | 57 high-risk MDS cases | [12] |
| Myeloid or Monocytic Maturation | Restoration observed in a subset of cases. | High-risk MDS patients | [12] |
| CD34+CD38- Leukemic Stem Cells (LSCs) | Extended low-dose azacitidine induces differentiation. | In vitro and in vivo AML models | [13] |
| Regulatory T cells (Tregs) | Azacitidine treatment leads to a reduction in the number and suppressive function of Tregs. | 68 patients with intermediate-2/high-risk MDS or MDS transformed to AML |
Signaling Pathways Modulated by Azacitidine
Azacitidine's mechanism of action is multifaceted, extending beyond simple DNA hypomethylation. It influences several key signaling pathways within hematopoietic and immune cells.
Caption: Azacitidine's mechanism of action.
Experimental Workflow for Flow Cytometry Analysis
A standardized workflow is critical for obtaining reliable and reproducible results in the flow cytometric analysis of bone marrow aspirates.
Caption: Bone marrow processing workflow.
Detailed Experimental Protocols
Protocol 1: Bone Marrow Aspirate Processing
Objective: To obtain a single-cell suspension of bone marrow mononuclear cells (BMMCs) suitable for flow cytometric analysis. Two common methods are presented: Red Blood Cell (RBC) Lysis and Ficoll-Paque Density Gradient Centrifugation.
Materials:
-
Bone marrow aspirate collected in EDTA tubes.
-
Phosphate-Buffered Saline (PBS).
-
Ficoll-Paque PLUS (density 1.077 g/mL).
-
1X RBC Lysis Buffer (e.g., Ammonium Chloride solution).
-
Fetal Bovine Serum (FBS).
-
15 mL and 50 mL conical centrifuge tubes.
-
Pasteur pipettes.
Method A: Red Blood Cell Lysis (Bulk Lysis) This method is rapid and results in the highest recovery of total nucleated cells.
-
Transfer up to 2 mL of bone marrow aspirate into a 15 mL conical tube.
-
Add 10 volumes of 1X RBC Lysis Buffer.
-
Mix gently by inversion and incubate for 10 minutes at room temperature.[4]
-
Centrifuge at 500 x g for 5 minutes at room temperature.
-
Aspirate and discard the supernatant.
-
Resuspend the cell pellet in 10 mL of PBS supplemented with 2% FBS (staining buffer).
-
Centrifuge at 500 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in a known volume of staining buffer.
-
Perform a cell count and assess viability using trypan blue or a viability dye.
-
Adjust the cell concentration to 1 x 10^7 cells/mL for staining.
Method B: Ficoll-Paque Density Gradient Centrifugation This method isolates mononuclear cells (lymphocytes, monocytes, blasts, and progenitor cells) and removes granulocytes and red blood cells.
-
Dilute the bone marrow aspirate 1:1 with PBS in a 50 mL conical tube.
-
Carefully layer 15 mL of the diluted bone marrow over 10 mL of Ficoll-Paque PLUS in a 50 mL conical tube, avoiding mixing of the layers.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.[14]
-
After centrifugation, carefully aspirate the upper plasma layer.
-
Collect the buffy coat layer of mononuclear cells at the plasma-Ficoll interface using a Pasteur pipette and transfer to a new 15 mL tube.[14]
-
Wash the collected cells by adding at least 3 volumes of PBS.
-
Centrifuge at 500 x g for 7 minutes.
-
Discard the supernatant and resuspend the cell pellet in a known volume of staining buffer.
-
Perform a cell count and assess viability.
-
Adjust the cell concentration to 1 x 10^7 cells/mL for staining.
Protocol 2: Antibody Staining for Myeloid Cell Populations
Objective: To stain BMMCs with a panel of fluorochrome-conjugated antibodies for the identification and characterization of myeloid cell populations, including blasts and maturing granulocytes. The EuroFlow AML/MDS panel is recommended for a standardized approach.[8][9][15][16]
Materials:
-
Prepared single-cell suspension of BMMCs.
-
Staining buffer (PBS + 2% FBS).
-
Fc receptor blocking solution (e.g., Human TruStain FcX™).
-
Fluorochrome-conjugated antibodies (see Table 3 for a recommended panel).
-
Flow cytometry tubes.
Table 3: Recommended 8-Color Antibody Panel (based on EuroFlow) [16]
| Tube | Pacific Blue | FITC | PE | PerCP-Cy5.5 | PE-Cy7 | APC | APC-H7 |
| 1 | HLA-DR | CD16 | CD13 | CD34 | CD117 | CD11b | CD45 |
| 2 | HLA-DR | CD35 | CD64 | CD34 | CD117 | CD300e | CD45 |
| 3 | HLA-DR | CD36 | CD105 | CD34 | CD117 | CD33 | CD45 |
| 4 | HLA-DR | NuTdT | CD56 | CD34 | CD117 | CD7 | CD45 |
Staining Procedure:
-
Aliquot 100 µL of the cell suspension (containing approximately 1 x 10^6 cells) into each flow cytometry tube.
-
Add Fc block to each tube and incubate for 10 minutes at room temperature to reduce non-specific antibody binding.
-
Add the pre-titrated volume of each fluorochrome-conjugated antibody cocktail to the corresponding tubes.
-
Vortex gently and incubate for 15-30 minutes at room temperature in the dark.[4]
-
Add 2 mL of staining buffer to each tube and centrifuge at 500 x g for 5 minutes.
-
Discard the supernatant.
-
Resuspend the cell pellet in 300-500 µL of staining buffer.
-
Samples are now ready for acquisition on a flow cytometer. If acquisition is delayed, cells can be fixed in 1% paraformaldehyde and stored at 4°C in the dark for up to 24 hours.
Protocol 3: Data Acquisition and Gating Strategy
Objective: To acquire data on a flow cytometer and to use a systematic gating strategy to identify and quantify myeloid cell populations of interest.
Data Acquisition:
-
Use a flow cytometer capable of detecting all the fluorochromes in the antibody panel.
-
Ensure proper instrument setup and compensation for spectral overlap.
-
Acquire a minimum of 100,000 to 500,000 total events per tube to ensure adequate numbers of rare populations.[7]
Gating Strategy:
-
Singlet and Viability Gating:
-
Gate on single cells using FSC-A versus FSC-H.
-
If a viability dye is used, gate on the live (negative) population.
-
-
Initial Cell Population Identification:
-
Use a CD45 vs. Side Scatter (SSC) plot to identify major leukocyte populations (lymphocytes, monocytes, granulocytes) and to locate the "blast gate" (CD45-dim, low SSC).[12]
-
-
Blast Identification and Characterization:
-
Gate on the CD45-dim/low SSC population.
-
Further identify myeloid blasts based on the expression of CD34 and/or CD117.[17]
-
Characterize the blast population for aberrant expression of markers such as CD7, CD56, and HLA-DR.
-
-
Granulocyte Maturation Analysis:
-
Gate on the granulocyte population (CD45-dim to high, moderate to high SSC).
-
Analyze the expression of CD13 and CD16 to assess the maturation pattern from promyelocytes (CD13+, CD16-) to mature neutrophils (CD13+, CD16+).[6] Deviations from the normal maturation pattern are indicative of dysplasia.
-
-
Monocyte Analysis:
-
Gate on the monocyte population (CD45-bright, intermediate SSC).
-
Characterize monocytes for expression of markers like CD14, CD64, and HLA-DR.
-
Conclusion
Flow cytometry is a powerful technology for the detailed analysis of bone marrow cells in patients with MDS and AML undergoing azacitidine therapy. The protocols and information provided in these application notes offer a standardized framework for sample processing, immunophenotyping, and data analysis. By employing a systematic approach, researchers and clinicians can obtain high-quality, reproducible data to assess treatment response, monitor disease progression, and gain deeper insights into the biological effects of azacitidine. This, in turn, can contribute to the optimization of treatment strategies and the development of novel therapeutic approaches for these challenging hematological malignancies.
References
- 1. Direct modulation of the bone marrow mesenchymal stromal cell compartment by azacitidine enhances healthy hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Molecular profiling of pre- and post- 5-azacytidine myelodysplastic syndrome samples identifies predictors of response [frontiersin.org]
- 3. Azacitidine-induced reconstitution of the bone marrow T cell repertoire is associated with superior survival in AML patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive Protocol to Sample and Process Bone Marrow for Measuring Measurable Residual Disease and Leukemic Stem Cells in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 6. youtube.com [youtube.com]
- 7. iacld.com [iacld.com]
- 8. researchgate.net [researchgate.net]
- 9. EuroFlow antibody panels for standardized n-dimensional flow cytometric immunophenotyping of normal, reactive and malignant leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Monitoring treatment with 5-Azacitidine by flow cytometry predicts duration of hematological response in patients with myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 12. Flow Cytometry to Estimate Leukemia Stem Cells in Primary Acute Myeloid Leukemia and in Patient-derived-xenografts, at Diagnosis and Follow Up - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Flow Cytometry and Cellular Imaging Facility — North Campus Standard Operating Procedures | MD Anderson Cancer Center [mdanderson.org]
- 15. researchgate.net [researchgate.net]
- 16. abacusdx.com [abacusdx.com]
- 17. Item - Gating strategy for flow cytometry of AML samples. - Public Library of Science - Figshare [plos.figshare.com]
Application Notes and Protocols for Assessing Azacitidine-Induced Apoptosis in Leukemia Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction: Azacitidine (5-azacytidine) is a pyrimidine (B1678525) nucleoside analog of cytidine (B196190) with a well-established role in the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). Its mechanisms of action are multifaceted, including the induction of apoptosis in malignant cells. These application notes provide a comprehensive guide to assessing azacitidine-induced apoptosis in leukemia cell lines, offering detailed experimental protocols, quantitative data for comparison, and visual representations of the key signaling pathways involved.
Data Presentation
Table 1: Azacitidine IC50 Values in Various Leukemia Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of azacitidine in different leukemia cell lines as determined by cell viability assays after 72 hours of treatment.
| Cell Line | Leukemia Type | IC50 (µM) | Assay Used | Reference |
| MOLT-4 | Acute Lymphoblastic Leukemia (ALL) | 13.45 (48h) | MTT | [1] |
| Jurkat | Acute T-cell Leukemia | 9.78 (48h) | MTT | [1] |
| KG-1a | Acute Myeloid Leukemia (AML) | ~1-5 | CellTiter-Glo | [2][3] |
| THP-1 | Acute Monocytic Leukemia | ~1-5 | CellTiter-Glo | [2] |
| OCI-AML3 | Acute Myeloid Leukemia (AML) | >50 | CellTiter-Glo | [2] |
| HL-60 | Acute Promyelocytic Leukemia | ~1-5 | CellTiter-Glo | [2] |
| SKM-1 | Acute Myeloid Leukemia (AML) | Not specified | Not specified | [4] |
| U-937 | Histiocytic Lymphoma | Not specified | Not specified | [5] |
| K-562 | Chronic Myelogenous Leukemia (CML) | Not specified | Not specified | [5] |
Table 2: Azacitidine-Induced Apoptosis in Leukemia Cell Lines
This table presents the percentage of apoptotic cells in various leukemia cell lines following treatment with azacitidine, as measured by flow cytometry with Annexin V and Propidium Iodide (PI) staining.
| Cell Line | Azacitidine Concentration (µM) | Treatment Duration (hours) | % Apoptotic Cells (Annexin V+) | Reference |
| MOLT-4 | 16.51 | 24 | 13.93 ± 2.85 | [1] |
| MOLT-4 | 13.45 | 48 | 18.29 ± 2.18 | [1] |
| Jurkat | 12.81 | 24 | 17.91 ± 6.85 | [1] |
| Jurkat | 9.78 | 48 | 28.11 ± 2.44 | [1] |
| U-937 | 1 | 24 | 10.1 (early apoptosis) | [5] |
| OCI-AML3 | 1 | 24 | No significant increase | [5] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Investigation the Cytotoxicity of 5-AZA on Acute Lymphoblastic Leukemia Cell Line In Vitro and Characterization the Underlying Molecular Mechanisms of Cell Death and Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comparison of Azacitidine and Decitabine Activities in Acute Myeloid Leukemia Cell Lines | PLOS One [journals.plos.org]
- 3. scispace.com [scispace.com]
- 4. Resistance of Leukemia Cells to 5-Azacytidine: Different Responses to the Same Induction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic Antioncogenic Activity of Azacitidine and Curcumin in Myeloid Leukemia Cell Lines and Patient Samples | Anticancer Research [ar.iiarjournals.org]
Troubleshooting & Optimization
optimizing azacitidine concentration to minimize cytotoxicity in cell lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using azacitidine (5-azacytidine, 5-AZA) in cell lines, with a focus on optimizing concentration to achieve desired effects while minimizing cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for azacitidine, and how does concentration influence its effect?
A1: Azacitidine, a chemical analog of the nucleoside cytidine, exhibits a dual mechanism of action that is highly dependent on its concentration.[1]
-
At low concentrations, its primary effect is DNA hypomethylation. Azacitidine is incorporated into newly synthesized DNA, where it covalently traps DNA methyltransferase (DNMT1) enzymes.[2][3] This leads to the degradation of DNMT1, preventing the maintenance of DNA methylation patterns during cell division and resulting in the re-expression of silenced tumor suppressor genes.[2][4]
-
At high concentrations, azacitidine's direct cytotoxic effects become more prominent.[1] As a ribonucleoside, it is incorporated into both RNA and DNA.[1] Its incorporation into RNA disrupts polyribosomes and inhibits protein synthesis, while its incorporation into DNA leads to DNA damage and cell death.[1][3][5] Preclinical studies show that low doses induce differentiation, while higher concentrations exert strong antileukemic effects.[6]
Q2: How can I determine the optimal azacitidine concentration for my specific cell line to study hypomethylation versus cytotoxicity?
A2: The optimal concentration is cell-line specific and must be determined empirically. The general workflow involves establishing a dose-response curve to identify the half-maximal inhibitory concentration (IC50).
-
Perform a Cell Viability Assay: Culture your cells with a range of azacitidine concentrations (e.g., from low nanomolar to high micromolar) for a set period (e.g., 72 hours). Use an assay like MTT or CellTiter-Glo to measure cell viability.[7][8][9]
-
Calculate the IC50: The IC50 value is the concentration that reduces cell viability by 50%. This value serves as a critical benchmark.
-
Select Concentrations for Your Experiment:
-
For Hypomethylation Studies: Use concentrations significantly below the IC50. These doses are intended to inhibit DNMT1 with minimal impact on cell viability, allowing for the study of gene re-expression.[10]
-
For Cytotoxicity/Apoptosis Studies: Use concentrations around the IC50 value. These doses are expected to induce significant cell death, allowing for the investigation of apoptotic pathways.[11]
-
Q3: My goal is DNA hypomethylation, but I'm observing high cytotoxicity. What could be the cause?
A3: High cytotoxicity at concentrations intended for hypomethylation can stem from several factors:
-
Cell Line Sensitivity: Some cell lines are inherently more sensitive to the cytotoxic effects of azacitidine. All non-small cell lung cancer (NSCLC) lines tested in one study were sensitive to azacitidine, with EC50 values between 1.8–10.5 µM.[3]
-
Prolonged Exposure: Azacitidine is unstable in culture medium.[9] While daily replenishment is often necessary to ensure continued exposure for hypomethylation, this can lead to cumulative toxicity. Consider adjusting the treatment duration or frequency.
-
Cell Proliferation Rate: Azacitidine's effects are dependent on its incorporation into newly synthesized DNA and RNA, making rapidly dividing cells more susceptible to its cytotoxic effects.[6]
-
Off-Target Effects: Even at low doses, azacitidine's incorporation into RNA can inhibit protein synthesis, contributing to cytotoxicity irrespective of its effects on DNA methylation.[12]
Q4: How does azacitidine induce apoptosis, and which signaling pathways are involved?
A4: Azacitidine induces apoptosis through multiple mechanisms, primarily by causing DNA damage and cellular stress.[5][13] Key pathways include:
-
p53-Mediated Apoptosis: Azacitidine-induced DNA damage can activate the p53 tumor suppressor protein.[14][15] Studies in acute lymphoblastic leukemia cell lines (MOLT4 and Jurkat) showed that azacitidine treatment led to a significant increase in p53 expression, which is associated with apoptosis.[7][16]
-
Extrinsic Apoptosis Pathway: In some models, azacitidine has been shown to robustly increase the level of TRAIL (TNF-Related Apoptosis-Inducing Ligand), which activates caspase-8 and initiates the extrinsic apoptotic cascade.[13]
-
DNA Damage Response: The incorporation of azacitidine into DNA creates adducts that can trigger a DNA damage response, leading to cell cycle arrest and apoptosis.[6][15] In some cell lines, azacitidine induces an accumulation of cells in the sub-G1 phase, which is indicative of apoptosis.[3][9]
Data Summary: Azacitidine IC50 Values in Various Cell Lines
The following table summarizes experimentally determined IC50 values for azacitidine across different cancer cell lines. Note that values can vary based on the specific assay, treatment duration, and culture conditions.
| Cell Line | Cancer Type | Treatment Duration | IC50 / EC50 (µM) | Reference |
| MOLT4 | Acute Lymphoblastic Leukemia | 48 hours | 13.45 | [7] |
| Jurkat | Acute Lymphoblastic Leukemia | 48 hours | 9.78 | [7] |
| A549 | Non-Small Cell Lung Cancer | 72 hours | 1.8 | [3][17] |
| H1299 | Non-Small Cell Lung Cancer | 72 hours | 5.1 | [3][17] |
| H1975 | Non-Small Cell Lung Cancer | 72 hours | 10.5 | [17] |
| H460 | Non-Small Cell Lung Cancer | 72 hours | 6.5 | [17] |
| HL-60 | Myeloid Leukemia | Not Specified | ~1-7 | [10] |
| K562 | Myeloid Leukemia | Not Specified | ~1-7 | [10] |
| HEL | Myeloid Leukemia | Not Specified | ~1-7 | [10] |
| KG-1a | Acute Myeloid Leukemia | 72 hours | 0.47 | [9] |
| THP-1 | Acute Myeloid Leukemia | 72 hours | 0.81 | [9] |
| Kasumi-1 | Acute Myeloid Leukemia | 72 hours | 0.54 | [9] |
| MV4-11 | Acute Myeloid Leukemia | 72 hours | 0.44 | [9] |
Visual Guides
Caption: Workflow for optimizing azacitidine concentration.
References
- 1. Azacitidine - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Azacitidine? [synapse.patsnap.com]
- 3. Azacitidine and decitabine have different mechanisms of action in non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Impact of the Epigenetic Cancer Drug Azacitidine on Host Immunity: The Role of Myelosuppression, Iron Overload and tp53 Mutations in a Zebrafish Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Azacitidine in the management of patients with myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation the Cytotoxicity of 5-AZA on Acute Lymphoblastic Leukemia Cell Line In Vitro and Characterization the Underlying Molecular Mechanisms of Cell Death and Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2.3. Cell Viability Assay [bio-protocol.org]
- 9. journals.plos.org [journals.plos.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. mdpi.com [mdpi.com]
- 12. scispace.com [scispace.com]
- 13. 5-azacytidine, a chemotherapeutic drug, induces TRAIL-mediated apoptosis in mouse thymocytes in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Induction of p53-mediated apoptosis by azacitidine in patient-derived xenograft follicular helper T-cell lymphoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Restoration of Autophagy and Apoptosis in Myelodysplastic Syndromes: The Effect of Azacitidine in Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Investigation the Cytotoxicity of 5-AZA on Acute Lymphoblastic Leukemia Cell Line In Vitro and Characterization the Underlying Molecular Mechanisms of Cell Death and Motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
stability of reconstituted azacitidine solution at different temperatures
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the stability of reconstituted azacitidine solutions at various temperatures.
Frequently Asked Questions (FAQs)
Q1: How stable is reconstituted azacitidine at room temperature?
A1: Reconstituted azacitidine is highly sensitive to room temperature and degrades rapidly. For immediate subcutaneous administration, the reconstituted product should be held at room temperature for no more than 1 hour.[1][2][3] For intravenous administration, the administration must be completed within 1 hour of reconstitution.[1][3] One study showed that at 23°C, 15% of the initial azacitidine concentration was lost after 9.6 hours.[4][5] Another source suggests that a 10% loss in concentration is observed after about 4 hours at room temperature, even when reconstituted with refrigerated water for injection.[6]
Q2: What is the stability of reconstituted azacitidine under refrigerated conditions?
A2: Refrigeration significantly extends the stability of reconstituted azacitidine. When reconstituted with sterile water for injection that has not been refrigerated, the suspension can be stored for up to 8 hours at 2°C to 8°C.[2][4] If refrigerated (2°C to 8°C) sterile water for injection is used for reconstitution, the stability is extended to 22 hours under the same refrigerated conditions.[7][8] Some studies have shown even longer stability, with the solution remaining stable for up to 3 days[6] or even 96 hours (4 days) at 4°C when reconstituted with cold water.[9][10] However, one study observed a 32% loss after 4 days at 4°C.[4][5]
Q3: Can reconstituted azacitidine be frozen? What is its stability when frozen?
A3: Yes, freezing reconstituted azacitidine can prolong its stability. At -20°C, less than 5% of the initial concentration was lost after 23 days in one study.[4][5] Another study found that the suspension was physicochemically stable for up to 60 days when stored at -20°C.[6] A separate investigation confirmed stability for 30 days at -20°C, with the solution remaining stable for an additional 72 hours at 4°C after thawing.[9]
Q4: Does the type of storage container affect the stability of reconstituted azacitidine?
A4: The stability of reconstituted azacitidine does not appear to be significantly affected by the type of storage container. Studies have shown that the degradation rate is similar whether the solution is stored in glass vials or polypropylene (B1209903) syringes.[4][5][6]
Q5: How does the temperature of the reconstitution diluent affect stability?
A5: The temperature of the diluent used for reconstitution has a notable impact on the initial degradation of azacitidine. Reconstitution with cold (4°C) sterile water for injection reduces initial degradation and extends the stability of the solution compared to reconstitution with room temperature diluent.[4][5][6][9]
Data Presentation: Stability of Reconstituted Azacitidine
Table 1: Stability of Reconstituted Azacitidine at Different Temperatures
| Storage Temperature | Reconstitution Diluent | Concentration | Storage Container | Stability Data | Reference |
| 23°C (Room Temp) | Room Temperature Sterile Water for Injection | 10 or 25 mg/mL | Glass Vials & Polypropylene Syringes | 15% loss after 9.6 hours | [4][5] |
| Room Temperature | Refrigerated Water for Injection | 25 mg/mL | Not Specified | 10% loss after ~4 hours | [6] |
| 25°C (Room Temp) | Sterile Water for Injection | 10 mg/mL (IV) | Infusion Bag | Must be administered within 1 hour of reconstitution | [1][3] |
| 2°C - 8°C | Sterile Water for Injection | 25 mg/mL | Vial or Syringe | Stable for up to 8 hours | [2][4] |
| 2°C - 8°C | Refrigerated (2°C - 8°C) Water for Injection | 25 mg/mL | Vial or Syringe | Stable for up to 22 hours | [7][8] |
| 2°C - 8°C | Cold Water for Injection | 25 mg/mL | Glass Vials & Polypropylene Syringes | Stable for 3 days | [6] |
| 4°C | Cold (4°C) Sterile Water for Injection | 10 or 25 mg/mL | Glass Vials & Polypropylene Syringes | 32% loss after 4 days | [4][5] |
| 4°C | Cold (4°C) Water for Injection | Not Specified | Polypropylene Syringes | Stable for 96 hours | [9] |
| -20°C | Cold (4°C) Sterile Water for Injection | 10 or 25 mg/mL | Glass Vials & Polypropylene Syringes | <5% loss after 23 days | [4][5] |
| -20°C | Cold Water for Injection | 25 mg/mL | Glass Vials & Polypropylene Syringes | Stable for 60 days | [6] |
| -20°C | Cold (4°C) Water for Injection | Not Specified | Polypropylene Syringes | Stable for 30 days | [9] |
Experimental Protocols
Methodology for Stability Testing of Reconstituted Azacitidine
The stability of reconstituted azacitidine is typically assessed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
1. Sample Preparation:
-
Vials of azacitidine are reconstituted with sterile water for injection to a specific concentration (e.g., 10 mg/mL or 25 mg/mL).[4][5]
-
For studies evaluating the effect of diluent temperature, the sterile water for injection is pre-chilled to a specified temperature (e.g., 4°C).[4][5][9]
-
The reconstituted solution is then drawn into polypropylene syringes or left in the original glass vials.[4][5][6]
-
Samples are stored at various temperatures (e.g., 23°C, 4°C, -20°C) for predetermined time intervals.[4][5]
2. HPLC Analysis:
-
At each time point, an aliquot of the sample is withdrawn and typically diluted to a suitable concentration for HPLC analysis.[11]
-
The concentration of azacitidine is determined using a validated, stability-indicating HPLC method. This involves separating the parent drug from its degradation products.
-
Typical HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., X-Terra RP18, 150 x 4.6 mm, 5 µm).[7]
-
Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) buffer pH 6.5 or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile/water).[7][11]
-
Flow Rate: Typically around 0.8 to 1.0 mL/min.[7]
-
Detection: UV detection at a specific wavelength (e.g., 210 nm or 230 nm).[7][11]
-
Column Temperature: Maintained at a constant temperature (e.g., 30°C or 4°C for the autosampler).[7][11]
-
3. Data Analysis:
-
The percentage of the initial azacitidine concentration remaining at each time point is calculated.
-
The time to reach 90% of the initial concentration (T90) is often determined to establish the beyond-use date.[4]
Visualizations
Caption: Experimental workflow for azacitidine stability testing.
Caption: Factors influencing reconstituted azacitidine stability.
References
- 1. drugs.com [drugs.com]
- 2. globalrph.com [globalrph.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Stability of Azacitidine in Sterile Water for Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of azacitidine in sterile water for injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physicochemical stability of Azacitidine Accord 25 mg/mL suspension for injection in original vials and polypropylene syringes after reconstitution with refrigerated water for injection - GaBIJ [gabi-journal.net]
- 7. ejhp.bmj.com [ejhp.bmj.com]
- 8. swagcanceralliance.nhs.uk [swagcanceralliance.nhs.uk]
- 9. gerpac.eu [gerpac.eu]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Azacitidine Resistance in Myeloid Leukemia Cell Lines
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers encountering azacitidine resistance in myeloid leukemia cell line experiments.
Frequently Asked Questions (FAQs)
Q1: My myeloid leukemia cell line has developed resistance to azacitidine. What are the common underlying mechanisms?
A1: Resistance to azacitidine is a multifaceted issue involving genetic and non-genetic alterations. The most frequently observed mechanisms include:
-
Defective Drug Metabolism and Transport: Mutations or decreased expression of enzymes essential for azacitidine activation are common. Key players include Uridine-Cytidine Kinase 2 (UCK2), the rate-limiting enzyme in the azacitidine activation pathway, and to a lesser extent, Uridine-Cytidine Kinase 1 (UCK1).[1][2][3] Reduced expression of nucleoside transporters like hENT1 (encoded by the SLC29A1 gene), which facilitate azacitidine's entry into the cell, can also contribute.[3][4]
-
Alterations in Apoptotic Pathways: Resistant cells may exhibit increased expression of anti-apoptotic proteins, such as BCL2L10, which prevents the induction of apoptosis following azacitidine treatment.[2]
-
Epigenetic and Transcriptional Reprogramming: Changes in DNA methylation patterns and gene expression profiles that are not directly related to the drug's primary mechanism can confer resistance.[5] For instance, azacitidine-resistant cells may display deregulation of cancer-related pathways like PI3K-AKT signaling.[6]
-
Metabolic Reprogramming: Resistant cells can adapt their metabolic pathways to survive the cytotoxic effects of azacitidine.[7][8] This can involve alterations in pyrimidine (B1678525) metabolism and increased reliance on glycolysis.[7][9]
Q2: How can I confirm that my cell line is truly resistant to azacitidine?
A2: To confirm resistance, you should perform a dose-response assay to determine the half-maximal inhibitory concentration (IC50) of azacitidine in your suspected resistant cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value indicates resistance. For example, azacitidine-resistant cell lines like THP-1/AR and HL60/AR have been generated and characterized.[1]
Q3: What are some strategies to overcome or circumvent azacitidine resistance in my cell line experiments?
A3: Several strategies can be employed to tackle azacitidine resistance in vitro:
-
Combination Therapies: Combining azacitidine with other agents can be highly effective. Notable combinations include:
-
BCL-2 Inhibitors (e.g., Venetoclax): This combination has shown significant efficacy, particularly in elderly AML patients.[10][11][12]
-
Histone Deacetylase (HDAC) Inhibitors (e.g., Valproic Acid): These agents can synergize with azacitidine to induce anti-leukemic effects.[13]
-
Kinase Inhibitors: Targeting pathways like PI3K/AKT or FLT3 may re-sensitize cells to azacitidine.[11]
-
Immune Checkpoint Inhibitors: In some contexts, combining azacitidine with agents like nivolumab (B1139203) has been explored.[14]
-
-
Novel Therapeutic Agents:
-
Metabolic Intervention: Targeting metabolic vulnerabilities of resistant cells, for example, by inhibiting glycolysis, may restore sensitivity to azacitidine.[7]
Q4: Are there any known biomarkers that can predict a response to azacitidine?
A4: While no single biomarker is universally predictive, several factors have been associated with response or resistance:
-
Gene Expression: Higher expression of the activating enzyme UCK1 has been linked to a better response in MDS patients.[3] Conversely, downregulation of UCK2 is associated with resistance.[17] The ratio of cytidine (B196190) deaminase (CDA) to deoxycytidine kinase (DCK) expression may also be a predictor of primary resistance.[4]
-
Genetic Mutations: The presence of TET2 mutations has been suggested to predict a higher response rate to azacitidine.[18]
-
DNA Methylation Status: The methylation status of certain gene promoters may be inversely correlated with azacitidine resistance. For example, the methylation and/or mRNA expression levels of genes like AMER1, HSPA2, NCX1, and TNFRSF10C have been suggested as potential contributors to the clinical effects of azacitidine.[5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent IC50 values for azacitidine in sensitive cell lines. | Azacitidine is unstable in aqueous solutions. | Prepare fresh azacitidine solutions for each experiment. Avoid repeated freeze-thaw cycles. |
| Cell passage number is too high, leading to phenotypic drift. | Use cells within a consistent and low passage number range for all experiments. | |
| No significant difference in apoptosis between sensitive and resistant cells after azacitidine treatment. | The apoptotic assay timing is not optimal. | Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal time point for apoptosis detection. |
| The mechanism of resistance in your cell line may not primarily involve apoptosis evasion. | Investigate other resistance mechanisms such as drug efflux, altered metabolism, or cell cycle arrest.[1] | |
| Difficulty in generating a stable azacitidine-resistant cell line. | The incremental dose increase of azacitidine is too rapid, leading to excessive cell death. | Start with a low concentration of azacitidine (below the IC50) and increase the dose gradually over a prolonged period, allowing the cells to adapt. |
| The parental cell line is highly heterogeneous. | Consider single-cell cloning of the parental line before inducing resistance to obtain a more uniform population. | |
| Transfection of wild-type UCK2 into resistant cells does not restore sensitivity. | The primary resistance mechanism is not due to UCK2 deficiency. | Sequence other key genes in the azacitidine metabolic pathway (e.g., UCK1, SLC29A1). Analyze the expression of anti-apoptotic proteins. |
| Transfection efficiency is low. | Optimize your transfection protocol or consider using a lentiviral delivery system for stable expression. |
Quantitative Data Summary
Table 1: Examples of Azacitidine-Resistant Myeloid Leukemia Cell Lines and their Characteristics
| Cell Line | Parental Line | Method of Induction | Fold Resistance (approx.) | Key Resistance Mechanism(s) | Reference |
| THP-1/AR | THP-1 | Stepwise increase in azacitidine concentration | >50 | UCK2 gene mutations | [1] |
| HL60/AR | HL-60 | Stepwise increase in azacitidine concentration | >50 | UCK2 gene mutations | [1] |
| SKM1-R | SKM1-S | Stepwise increase in azacitidine concentration | Not specified | Lower expression of UCK1, UCK2, hENT1, hCNT3, RRM1, RRM2 | [3] |
| OCI-M2R | OCI-M2S | Stepwise increase in azacitidine concentration | Not specified | Secondary mutations in ASXL1, EZH2, etc. | [18] |
| F-36P resistant | F-36P | Stepwise increase in azacitidine concentration | Not specified | Altered gene expression and DNA methylation | [5] |
| MV4-11/VEN+AZA-R | MV4-11 | Stepwise increase in venetoclax (B612062) + azacitidine | >300 | Metabolic reprogramming, increased Mcl-1 | [7] |
| ML-2/VEN+AZA-R | ML-2 | Stepwise increase in venetoclax + azacitidine | >300 | Metabolic reprogramming, increased Mcl-1 | [7] |
Experimental Protocols
Protocol 1: Generation of Azacitidine-Resistant Myeloid Leukemia Cell Lines
This protocol describes a general method for developing azacitidine-resistant cell lines through continuous exposure to escalating drug concentrations.
-
Initial Seeding: Culture the parental myeloid leukemia cell line (e.g., THP-1, HL-60, SKM-1) in their recommended growth medium.
-
Determine Initial IC50: Perform a dose-response assay to determine the initial IC50 of azacitidine for the parental cell line.
-
Initial Exposure: Begin by continuously exposing the cells to a low concentration of azacitidine, typically starting at or below the IC20 (the concentration that inhibits growth by 20%).
-
Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of azacitidine. This is typically done in small increments every 2-4 weeks.
-
Monitoring: Regularly monitor cell viability and proliferation.
-
Selection of Resistant Population: Continue this process until the cells can proliferate in a concentration of azacitidine that is significantly higher than the initial IC50 of the parental cells (e.g., >10-fold).
-
Characterization: Once a resistant population is established, characterize it by determining its IC50 and comparing it to the parental line. Further molecular analysis can be performed to identify the mechanisms of resistance.
Protocol 2: Analysis of UCK2 Gene Expression by Quantitative PCR (qPCR)
This protocol outlines the steps to quantify the mRNA expression of UCK2.
-
RNA Extraction: Isolate total RNA from both the parental and azacitidine-resistant cell lines using a commercial RNA extraction kit.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer. Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a real-time PCR system. The reaction mixture should include cDNA template, forward and reverse primers for UCK2, and a suitable qPCR master mix. Use a housekeeping gene (e.g., GAPDH, ACTB) as an internal control for normalization.
-
Data Analysis: Calculate the relative expression of UCK2 in the resistant cells compared to the parental cells using the ΔΔCt method.
Protocol 3: Restoring Azacitidine Sensitivity by Overexpression of Wild-Type UCK2
This protocol describes how to test if UCK2 deficiency is the cause of resistance.
-
Vector Preparation: Clone the full-length coding sequence of wild-type human UCK2 into a suitable expression vector (e.g., a plasmid with a strong constitutive promoter or a lentiviral vector).
-
Transfection/Transduction: Introduce the UCK2 expression vector into the azacitidine-resistant cell line using an appropriate method (e.g., electroporation, lipofection, or lentiviral transduction). Use an empty vector as a negative control.
-
Selection and Verification: If the vector contains a selection marker, select for stably transfected/transduced cells. Verify the overexpression of UCK2 protein by Western blotting.
-
Sensitivity Assay: Perform a dose-response assay with azacitidine on the UCK2-overexpressing resistant cells, the empty vector control cells, and the parental sensitive cells.
-
Analysis: A significant decrease in the IC50 of the UCK2-overexpressing cells compared to the empty vector control cells would indicate that UCK2 deficiency was a key mechanism of resistance.[1][2]
Visualizations
Caption: Azacitidine activation pathway and mechanisms of resistance.
Caption: Troubleshooting workflow for azacitidine resistance.
References
- 1. Mechanisms of resistance to azacitidine in human leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ashpublications.org [ashpublications.org]
- 4. Frontiers | Resistance to Hypomethylating Agents in Myelodysplastic Syndrome and Acute Myeloid Leukemia From Clinical Data and Molecular Mechanism [frontiersin.org]
- 5. Gene Expression and DNA Methylation Profiling Suggest Potential Biomarkers for Azacitidine Resistance in Myelodysplastic Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of 5-Azacytidine Resistance Models Reveals a Set of Targetable Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acquired resistance to venetoclax plus azacitidine in acute myeloid leukemia: In vitro models and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting Metabolic Reprogramming in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resistance of Leukemia Cells to 5-Azacytidine: Different Responses to the Same Induction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combination therapy involving azacitidine for acute myeloid leukemia patients ineligible for intensive chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New Therapeutic Strategies for Adult Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New Perspectives in Treating Acute Myeloid Leukemia: Driving towards a Patient-Tailored Strategy [mdpi.com]
- 13. ashpublications.org [ashpublications.org]
- 14. Clinical developments in epigenetic-directed therapies in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Acadesine Circumvents Azacitidine Resistance in Myelodysplastic Syndrome and Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A novel approach to overcome drug resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. ashpublications.org [ashpublications.org]
Azacitidine Degradation in Aqueous Solutions: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation kinetics of azacitidine in aqueous solutions. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key kinetic data to ensure the accuracy and reliability of your experiments.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Solution |
| Rapid loss of azacitidine potency in freshly prepared solutions. | Azacitidine is inherently unstable in aqueous solutions, with degradation being highly sensitive to temperature.[1][2][3] Even at room temperature, significant degradation can occur within hours.[4][5] | Prepare solutions fresh for each experiment whenever possible.[4] Reconstitute with cold (2-8°C) sterile water for injection to slow initial degradation.[6] Minimize the time the solution spends at room temperature; if not for immediate use, store refrigerated or frozen.[1][2][3] |
| Inconsistent results between experimental repeats. | The degradation of azacitidine is highly pH-dependent. Small variations in buffer preparation can lead to significant differences in stability.[7][8] | Ensure accurate and consistent pH measurement and adjustment of your aqueous solutions. Azacitidine exhibits maximum stability at a pH of approximately 6.5-7.0.[8] Use calibrated pH meters and freshly prepared buffers. |
| Appearance of unexpected peaks in HPLC chromatograms. | These are likely degradation products of azacitidine. The primary degradation pathway involves hydrolysis of the triazine ring.[9] | Utilize a validated stability-indicating HPLC method that can resolve azacitidine from its degradation products.[10][11] The main degradation products to expect are N-formylribosylguanylurea (RGU-CHO) and RibosylGuanylUrea (RGU).[8] |
| Precipitation observed in frozen and thawed azacitidine solutions. | While freezing can preserve azacitidine, improper freezing or thawing can affect its solubility and suspension uniformity. | Thaw frozen solutions at room temperature for a controlled duration (e.g., 30 minutes) and ensure the solution is thoroughly mixed before use.[6] Visually inspect for any changes in color or appearance.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of azacitidine in aqueous solutions?
A1: Azacitidine undergoes hydrolysis in aqueous solutions. The degradation is a two-step process: a rapid and reversible hydrolysis to form an intermediate, N-formylribosylguanylurea (RGU-CHO), followed by a slower, irreversible hydrolysis to yield RibosylGuanylUrea (RGU).[8]
Q2: What are the optimal storage conditions for aqueous azacitidine solutions?
A2: For short-term storage, refrigeration at 2-8°C is recommended, which can preserve over 90% of the initial concentration for up to 8 hours.[1][2][3] For longer-term storage, freezing at -20°C is effective, with minimal degradation observed for several days to weeks.[1][2][3][6] Reconstitution with cold (2-8°C) sterile water is also recommended to minimize initial degradation.[6]
Q3: How does pH affect the stability of azacitidine?
A3: The stability of azacitidine is significantly influenced by pH. It is most stable in the neutral pH range of 6.5 to 7.0.[8] The degradation rate increases in both acidic and alkaline conditions.[7]
Q4: What is the expected half-life of azacitidine in an aqueous solution?
A4: The half-life is highly dependent on temperature and pH. For example, in a phosphate-buffered saline at pH 7.4 and 50°C, the half-life is approximately 90 minutes.[4] At room temperature (around 23°C), a 10% loss of potency can be observed in as little as 2 to 3 hours.[4]
Q5: Can I prepare stock solutions of azacitidine in advance?
A5: Due to its instability, it is generally recommended to prepare azacitidine solutions fresh before each experiment.[4] If advance preparation is necessary, the solution should be stored at -20°C to minimize degradation.[1][2][3]
Data Presentation
Table 1: Azacitidine Degradation at Various Temperatures
| Temperature | Time | Percent Loss of Initial Concentration | Reference |
| Room Temperature (~23-25°C) | 2-3 hours | ~10% | [4] |
| 23°C | 9.6 hours | ~15% | [1][2][3] |
| 4°C | 4 days | ~32% | [1][2][3] |
| -20°C | 23 days | < 5% | [1][2][3] |
Table 2: Half-life of Azacitidine at a Specific Condition
| pH | Temperature | Half-life (t½) | Reference |
| 7.4 | 50°C | 90 minutes | [4] |
Note: The quantitative data presented is compiled from various studies. For precise kinetic parameters, it is recommended to consult the original research articles.
Experimental Protocols
Stability-Indicating HPLC Method for Azacitidine Quantification
This section outlines a typical validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for determining the concentration of azacitidine and separating it from its degradation products.
Materials:
-
Azacitidine reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphate buffer
-
HPLC system with UV detector
-
C18 analytical column (e.g., Phenominex C18, 150 x 4.6 mm, 5 µm)[11]
Chromatographic Conditions (Example 1): [11]
-
Mobile Phase: 0.1% Formic Acid in water and acetonitrile (30:70 v/v)
-
Flow Rate: 1.0 mL/min
-
Column: Phenominex C18 (150 x 4.6 mm, 5 µm)
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
Chromatographic Conditions (Example 2): [12]
-
Mobile Phase: Buffer (3.1g of ammonium (B1175870) acetate (B1210297) in 1000 mL of water) and Acetonitrile (70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Column: Discovery C18 (250 mm x 4.6 mm, 5 µm)
-
Detection Wavelength: 217 nm
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of azacitidine reference standard in a suitable solvent (e.g., water or mobile phase) at a known concentration. Prepare a series of working standard solutions by diluting the stock solution.
-
Sample Preparation: Reconstitute the experimental azacitidine sample in the desired aqueous solution. At specified time points, withdraw an aliquot and dilute it with the mobile phase to a concentration within the calibration curve range.
-
Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Identify and quantify the azacitidine peak based on its retention time compared to the standard. The peak area is proportional to the concentration. Ensure that the degradation product peaks are well-resolved from the parent azacitidine peak.
Visualizations
Caption: Hydrolytic degradation pathway of azacitidine in aqueous solutions.
References
- 1. Stability of Azacitidine in Sterile Water for Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of azacitidine in sterile water for injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cjhp-online.ca [cjhp-online.ca]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. ca1.uscourts.gov [ca1.uscourts.gov]
- 6. Physicochemical stability of Azacitidine Accord 25 mg/mL suspension for injection in original vials and polypropylene syringes after reconstitution with refrigerated water for injection - GaBIJ [gabi-journal.net]
- 7. Kinetics and mechanisms of degradation of the antileukemic agent 5-azacytidine in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-Azacytidine hydrolysis kinetics measured by high-pressure liquid chromatography and 13C-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Chemical Decomposition of 5-aza-2′-deoxycytidine (Decitabine): Kinetic Analyses and Identification of Products by NMR, HPLC, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. impactfactor.org [impactfactor.org]
- 12. globalresearchonline.net [globalresearchonline.net]
managing injection site reactions with subcutaneous azacitidine
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing injection site reactions (ISRs) associated with the subcutaneous administration of azacitidine.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for subcutaneous azacitidine?
A1: Azacitidine is a pyrimidine (B1678525) nucleoside analogue of cytidine.[1] Its primary mechanism involves the inhibition of DNA methyltransferase enzymes.[2] When incorporated into DNA, it traps these enzymes, leading to their degradation and subsequent hypomethylation of the DNA.[2] This process can reactivate previously silenced tumor suppressor genes, which helps re-establish normal cell regulation, leading to cell cycle arrest, differentiation, or apoptosis of malignant cells.[2] Azacitidine also incorporates into RNA, which is believed to contribute to its cytotoxic effects.[2]
Q2: What causes injection site reactions (ISRs) with subcutaneous azacitidine?
A2: ISRs are primarily caused by the cytotoxic nature of azacitidine. When injected subcutaneously, the drug can cause direct damage to skin cells, such as keratinocytes and endothelial cells, which may lead to skin necrosis in severe cases.[1][3][4] This direct cellular damage initiates an inflammatory response, which can be characterized by erythema, swelling, and pain.[5] Histological examinations of reaction sites have shown dense perivascular lymphohistiocytic infiltration in the dermis and subcutis.[3]
Q3: How common are ISRs with subcutaneous azacitidine?
A3: ISRs are one of the most common non-hematological adverse events associated with subcutaneous azacitidine.[1][3] The most common reaction is injection site erythema, with a reported incidence ranging from 46% to 72%.[5] Other common reactions include pain, nodules, rash, and ecchymosis.[6][7] Most of these reactions are transient, occur during the initial treatment cycles, and tend to resolve with ongoing therapy.[1][8]
Q4: Do ISRs typically require discontinuation of azacitidine treatment?
A4: No, discontinuation or dose reduction of azacitidine is rarely necessary due to ISRs alone.[8] Most reactions are self-limiting or can be managed symptomatically.[1][3] Dose adjustments for azacitidine are typically based on hematologic toxicity, such as neutropenia or thrombocytopenia, rather than local skin reactions.[9]
Troubleshooting Guide for Injection Site Reactions
This guide provides a structured approach to preventing and managing ISRs during experiments involving subcutaneous azacitidine.
Issue 1: High Incidence of Mild-to-Moderate ISRs (Erythema, Pain, Swelling)
-
Potential Cause: Improper injection technique or localized inflammatory response.
-
Troubleshooting Steps:
-
Review Injection Protocol: Ensure adherence to best practices.
-
Site Rotation: Rotate injection sites between the upper arm, thigh, and abdomen.[7][8][10]
-
Spacing: Ensure new injections are administered at least 2.5 cm (1 inch) from a previous site.[7][8][10]
-
Site Condition: Never inject into areas that are tender, bruised, red, or hardened.[8][10]
-
Needle: Use a 25-gauge needle.[11][12] Do not purge the needle of air before injection, as this may reduce the incidence of local reactions.[11][12]
-
Post-Injection: Gently massage the injected region after administration.[11]
-
-
Symptomatic Management: For persistent reactions, consider topical or systemic treatments.
-
Prophylactic Dressing: Consider the use of a polyurethane foam dressing applied over the injection site immediately after administration. A randomized controlled trial demonstrated a significant reduction in the incidence and severity of ISRs with this method.[6]
-
Issue 2: Occurrence of Severe ISRs (e.g., Nodules, Bullae, Necrosis)
-
Potential Cause: Significant cytotoxic effect leading to extensive tissue damage.
-
Troubleshooting Steps:
-
Immediate Assessment: A severe reaction, such as an ecchymotic patch with bulla, requires immediate evaluation.[3]
-
Histological Examination: If feasible within the experimental design, a biopsy of the lesion can help determine the extent of cellular damage and infiltration, differentiating it from other conditions like Nicolau syndrome.[3]
-
Consultation: In a clinical or preclinical setting, consultation regarding the severity of the reaction is crucial. While treatment discontinuation is rare for ISRs, severe necrotic reactions may warrant a temporary hold on administration at or near the affected site.[8]
-
Systemic Treatment: Severe inflammatory reactions, such as those resembling Sweet syndrome or pyoderma gangrenosum, may require systemic corticosteroids.[4]
-
Data Presentation
Table 1: Comparison of ISRs with and without Polyurethane Foam Dressing [6]
| Metric | Experimental Group (Polyurethane Foam Dressing) (n=55) | Control Group (Conventional Treatment) (n=55) | P-Value |
| Overall Incidence of ISRs | 45.5% | 85.5% | < 0.05 |
| Incidence of Moderate ISRs | 7.3% | 34.5% | < 0.05 |
| Incidence of Severe ISRs | 3.6% | 21.8% | < 0.05 |
| Pain Metrics | Significantly lower peak pain score, lowest pain score, and duration of pain. | Higher peak pain score, lowest pain score, and duration of pain. | < 0.05 |
Experimental Protocols
Methodology for Polyurethane Foam Dressing Application in a Randomized Controlled Trial [6]
This protocol describes the key methodology from a study investigating the efficacy of polyurethane foam dressings in preventing ISRs from subcutaneous azacitidine.
-
Subject Allocation: A total of 110 patients were randomly assigned to either an experimental group or a control group (n=55 per group).
-
Azacitidine Administration: All subjects received their prescribed dose of subcutaneous azacitidine according to standard clinical protocols. Injection sites were rotated as per standard practice.
-
Intervention:
-
Experimental Group: Immediately following the subcutaneous injection, a polyurethane foam dressing was applied to cover the injection site.
-
Control Group: Received conventional treatment, which consisted of standard post-injection site care without the application of a specialized dressing.
-
-
Data Collection and Assessment:
-
Pain at the injection site was assessed and scored by clinical staff.
-
Local skin reactions were evaluated for redness, swelling, induration, and rash.
-
-
Classification of ISR Severity:
-
Statistical Analysis: The incidence and duration of ISRs, pain scores, and the severity of reactions were compared between the two groups using appropriate statistical tests (p < 0.05 was considered significant).
Visualizations
Caption: Pathophysiology of Azacitidine ISRs.
Caption: Workflow for a randomized controlled trial.
Caption: Troubleshooting workflow for ISR management.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Azacitidine? [synapse.patsnap.com]
- 3. Injection-Site Reaction Following 5-Azacitidine Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reticular Skin Rash as an Adverse Effect of 5-Azacitidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. drugs.com [drugs.com]
- 8. ec.europa.eu [ec.europa.eu]
- 9. drugs.com [drugs.com]
- 10. uhs.nhs.uk [uhs.nhs.uk]
- 11. swagcanceralliance.nhs.uk [swagcanceralliance.nhs.uk]
- 12. northerncanceralliance.nhs.uk [northerncanceralliance.nhs.uk]
Technical Support Center: Azacitidine and Bone Marrow Suppression in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of azacitidine on bone marrow suppression in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which azacitidine induces bone marrow suppression?
A1: Azacitidine is a hypomethylating agent. Its primary mechanism of action involves the inhibition of DNA methyltransferase (DNMT) enzymes.[1] By incorporating into DNA, azacitidine traps DNMTs, leading to their degradation and subsequent hypomethylation of the DNA.[1] This reactivation of previously silenced tumor suppressor genes can induce cell cycle arrest, differentiation, or apoptosis in malignant cells.[1] Additionally, azacitidine can be incorporated into RNA, which is thought to contribute to its cytotoxic effects on rapidly dividing cells, including hematopoietic stem and progenitor cells (HSPCs).[1]
Q2: What are the expected hematological changes observed in preclinical models following azacitidine administration?
A2: Preclinical studies consistently demonstrate that azacitidine induces a reversible bone marrow suppression characterized by a decrease in various blood cell lineages. The most commonly reported effects are leukopenia (a decrease in white blood cells), granulocytopenia (a decrease in granulocytes, a type of white blood cell), and thrombocytopenia (a decrease in platelets).[2] A reduction in bone marrow cellularity and colony-forming unit (CFUc) activity is also observed.[2]
Q3: How does azacitidine affect hematopoietic stem and progenitor cells (HSPCs)?
A3: Azacitidine's effect on HSPCs is complex. While it can be cytotoxic to rapidly dividing progenitor cells, some studies suggest it may spare quiescent long-term and short-term hematopoietic stem cells (HSCs). In some preclinical models of myelodysplastic syndromes (MDS), azacitidine did not eliminate the MDS-like HSC compartment, although it did provide a repopulation advantage to normal HSCs. This suggests that while the drug can lead to a temporary hematologic recovery, it may not eradicate the disease-initiating cells.
Q4: Is the bone marrow suppression induced by azacitidine reversible?
A4: Yes, preclinical data from mouse and dog models indicate that the hematopoietic toxicity of azacitidine is reversible.[2] Following a nadir (the lowest point of blood cell counts), recovery of femur cell count, CFUc activity, and peripheral blood counts typically occurs.[2] The timing of the nadir and recovery can vary depending on the animal model, dose, and administration schedule.[2]
Troubleshooting Guides
Issue 1: Higher than expected mortality in the animal cohort.
-
Question: We are observing a high rate of mortality in our mouse model after azacitidine administration, which we suspect is due to severe myelosuppression. How can we mitigate this?
-
Answer:
-
Dose Reduction: Consider reducing the dose of azacitidine. The severity of myelosuppression is often dose-dependent.
-
Dosing Schedule Modification: Altering the dosing schedule may help. For example, instead of consecutive daily injections, a schedule with rest days might allow for partial recovery of the bone marrow.
-
Supportive Care: Implement supportive care measures such as prophylactic antibiotics to prevent infections during the period of neutropenia. Ensure animals have easy access to food and water.
-
Animal Model Selection: The choice of animal strain can influence susceptibility to drug toxicity. Ensure the strain you are using is appropriate and consider literature on its sensitivity to chemotherapy.
-
Issue 2: Inconsistent or unexpected hematological toxicity results.
-
Question: There is significant variability in the degree of bone marrow suppression between animals in the same treatment group. What could be the cause?
-
Answer:
-
Drug Formulation and Administration: Ensure the azacitidine solution is prepared fresh for each use as it is unstable in aqueous solutions. Verify the accuracy and consistency of your administration technique (e.g., intraperitoneal, intravenous, subcutaneous).
-
Animal Health Status: Underlying subclinical infections or stress in the animals can exacerbate the myelosuppressive effects of azacitidine. Ensure all animals are healthy before starting the experiment.
-
Timing of Analysis: The nadir of blood cell counts can occur over a range of days. Ensure you are collecting samples at consistent and appropriate time points post-treatment to accurately capture the peak of suppression.
-
Issue 3: Difficulty in assessing bone marrow recovery.
-
Question: We are struggling to define a clear timeline for bone marrow recovery in our experimental model. What are the key parameters to monitor?
-
Answer:
-
Peripheral Blood Counts: Monitor complete blood counts (CBCs) frequently (e.g., every 2-3 days) after the expected nadir to track the recovery of neutrophils, platelets, and red blood cells.
-
Bone Marrow Analysis: At selected time points during the recovery phase, assess bone marrow cellularity by counting total nucleated cells from the femur or tibia.
-
Colony-Forming Unit Assays (CFU-c): Perform CFU-c assays on bone marrow cells to quantify the number of hematopoietic progenitor cells and assess their functional recovery.[2]
-
Flow Cytometry: Use flow cytometry to analyze the populations of different hematopoietic stem and progenitor cells (HSPCs) in the bone marrow to get a detailed picture of hematopoietic reconstitution.
-
Data Presentation
Table 1: Summary of Azacitidine-Induced Hematological Toxicity in Preclinical Models
| Animal Model | Dose and Administration | Key Hematological Findings | Nadir | Recovery |
| Mouse | 20 mg/kg (intravenous infusion over 12h) | Marked decrease in femur cell count and CFUc activity.[2] | - | 8-14 days[2] |
| Dog | 3-7 mg/kg (intravenous infusion over 12h) | Pronounced leukopenia, granulocytopenia, and thrombocytopenia.[2] | 7-16 days[2] | 19-21 days[2] |
| Zebrafish | 3 µ g/animal/day for 3 days (intraperitoneal) | 86.7% reduction in myeloid cells; 88.95% reduction in myeloid precursors in kidney marrow.[3] | - | - |
Experimental Protocols
1. Mouse Model of Azacitidine-Induced Bone Marrow Suppression
-
Animal Model: C57BL/6 mice, 8-10 weeks old.
-
Drug Preparation: Dissolve azacitidine in sterile phosphate-buffered saline (PBS) immediately before use.
-
Dosing and Administration: Administer azacitidine at a dose of 1-5 mg/kg via intraperitoneal (IP) injection daily for 5 consecutive days. A vehicle control group should receive IP injections of PBS.
-
Monitoring:
-
Peripheral Blood: Collect peripheral blood via tail vein or retro-orbital sinus at baseline and at regular intervals (e.g., days 5, 8, 12, 15, 21) post-initiation of treatment for complete blood counts (CBCs).
-
Bone Marrow: Euthanize a subset of mice at selected time points (e.g., day 8 for nadir, day 21 for recovery). Harvest femurs and tibias to isolate bone marrow cells.
-
-
Analysis:
-
Bone Marrow Cellularity: Count total nucleated cells from the bone marrow using a hemocytometer and trypan blue exclusion.
-
Flow Cytometry: Stain bone marrow cells with a cocktail of fluorescently-labeled antibodies to identify and quantify different hematopoietic stem and progenitor cell populations (e.g., LSK cells, CMPs, GMPs, MEPs).
-
Colony-Forming Unit (CFU) Assay: Plate bone marrow cells in methylcellulose-based medium supplemented with appropriate cytokines to assess the number of colony-forming units for different lineages (CFU-GM, BFU-E, CFU-GEMM).
-
2. Flow Cytometry Protocol for Mouse Bone Marrow Analysis
-
Cell Preparation: Flush bone marrow from femurs and tibias with PBS containing 2% fetal bovine serum (FBS). Create a single-cell suspension by passing the cells through a 70 µm cell strainer.
-
Red Blood Cell Lysis: If necessary, lyse red blood cells using an ACK lysis buffer.
-
Cell Counting: Count the cells and adjust the concentration to 1x10^6 cells per 100 µL.
-
Fc Block: Block Fc receptors by incubating cells with an anti-CD16/32 antibody.
-
Staining: Incubate the cells with a cocktail of fluorescently-labeled antibodies against cell surface markers for HSPCs (e.g., Lineage cocktail, c-Kit, Sca-1, CD34, CD16/32, CD127).
-
Acquisition: Acquire the stained cells on a flow cytometer.
-
Analysis: Analyze the data using appropriate software to gate on and quantify the different HSPC populations.
Mandatory Visualizations
Caption: Mechanism of Azacitidine Action Leading to Bone Marrow Suppression.
Caption: Experimental Workflow for Assessing Azacitidine-Induced Bone Marrow Suppression.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical evaluation of hematopoietic toxicity of antileukemic agent, 5-aza-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Impact of the Epigenetic Cancer Drug Azacitidine on Host Immunity: The Role of Myelosuppression, Iron Overload and tp53 Mutations in a Zebrafish Model - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting variability in azacitidine-induced gene expression
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with azacitidine. Our goal is to help you understand and mitigate variability in your gene expression experiments.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with azacitidine.
Question: We are observing significant variability in gene expression between different batches of cells treated with azacitidine. What could be the cause?
Answer:
Variability in gene expression following azacitidine treatment can arise from several sources. Here are key factors to investigate:
-
Cell Line Authenticity and Stability:
-
Cell Line Misidentification or Contamination: Ensure cell lines are routinely authenticated (e.g., by STR profiling) and tested for mycoplasma contamination.
-
Genetic Drift: Prolonged cell culture can lead to genetic and epigenetic changes. Use cells from a low passage number and maintain consistent culture conditions. Different subclones within a cell line may exhibit varied responses.[1]
-
-
Experimental Protocol Inconsistencies:
-
Drug Preparation and Storage: Azacitidine is unstable in aqueous solutions. Prepare fresh solutions for each experiment and use immediately. Inconsistent drug potency can be a major source of variability.
-
Treatment Duration and Dosage: The effects of azacitidine are cell-cycle dependent, as it is incorporated during the S-phase.[2] Ensure precise timing of treatment and consistent seeding density to have a comparable number of cells in the S-phase across experiments. Even small variations in concentration can lead to different outcomes.[3]
-
Cell Culture Conditions: Maintain consistent media composition, serum batch, CO2 levels, and temperature, as these can influence cell growth and drug response.
-
-
Inherent Biological Heterogeneity:
-
Cellular Response to Hypomethylation: The extent of DNA demethylation does not always directly correlate with changes in gene expression.[3][4] Azacitidine also incorporates into RNA, which can contribute to its cytotoxic effects and influence gene expression profiles.[2][5]
-
Patient-to-Patient Variability (for primary cells): Primary cells from different donors will have unique genetic and epigenetic backgrounds, leading to heterogeneous responses to azacitidine.[4][6]
-
Question: We are not observing the expected upregulation of our target tumor suppressor gene after azacitidine treatment. Why might this be?
Answer:
Several factors can contribute to the lack of expected gene upregulation:
-
Mechanism of Gene Silencing: If the target gene is silenced by mechanisms other than DNA methylation (e.g., histone modifications, presence of repressive transcription factors), azacitidine alone may not be sufficient to induce its expression.
-
Dosage and Exposure Time: The optimal concentration and duration of azacitidine treatment can vary significantly between cell lines.[5][7] A dose-response and time-course experiment is recommended to determine the optimal conditions for your specific cell line and target gene.
-
"Rebound Effect": Some studies have shown that an initial upregulation of genes at 24 hours can be followed by a decrease in expression at 48 hours, suggesting a rebound effect.[4] It is crucial to assess gene expression at multiple time points.
-
RNA Incorporation Effects: At higher concentrations, azacitidine's incorporation into RNA can lead to cytotoxicity and disruption of protein synthesis, which may mask or counteract the effects of DNA hypomethylation on gene expression.[2][8]
Question: Our cell viability is dramatically decreased after azacitidine treatment, making it difficult to analyze gene expression. How can we mitigate this?
Answer:
High cytotoxicity can be a challenge. Consider the following adjustments:
-
Optimize Azacitidine Concentration: Perform a dose-response curve to find a concentration that induces hypomethylation with acceptable levels of cell death. Lower concentrations with longer exposure times may be effective.[3][9]
-
Treatment Schedule: Instead of a single high-dose treatment, a pulsed treatment (e.g., treatment for 24-72 hours followed by a drug-free period) may allow for DNA hypomethylation to occur while permitting cell recovery.[3]
-
Cell Seeding Density: Ensure that cells are not overly confluent at the time of treatment, as this can exacerbate cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of azacitidine?
A1: Azacitidine is a nucleoside analog of cytidine (B196190). Its primary mechanism involves its incorporation into DNA and RNA.[2] When incorporated into DNA, it traps DNA methyltransferase (DNMT) enzymes, leading to their degradation and subsequent passive demethylation of the genome as cells divide.[2] This can lead to the re-expression of silenced tumor suppressor genes.[2] Its incorporation into RNA disrupts protein synthesis and can contribute to cytotoxicity.[2]
Q2: How does the effect of azacitidine differ from decitabine (B1684300)?
A2: While both are hypomethylating agents, azacitidine incorporates into both RNA and DNA, whereas decitabine is exclusively incorporated into DNA.[5] This can lead to different downstream effects on gene expression, cell cycle, DNA damage, and apoptosis.[5][10]
Q3: Is there a direct correlation between the level of DNA demethylation and the magnitude of gene expression change?
A3: Not always. Studies have shown that while azacitidine can induce global DNA hypomethylation, the correlation with changes in gene expression can be weak or modest.[3][4] Other factors, such as histone modifications and the broader transcriptional landscape, also play a crucial role in regulating gene expression.[4]
Q4: What are some known factors that contribute to azacitidine resistance?
A4: Resistance to azacitidine can develop through various mechanisms, including:
-
Increased expression of DNMTs.[11]
-
Alterations in genes involved in nucleoside metabolism, such as upregulation of cytidine deaminase (which inactivates azacitidine) or downregulation of uridine-cytidine kinase 1 (UCK1), which is necessary for its activation.[12]
-
Changes in cellular pathways that bypass the effects of azacitidine-induced damage.[13]
Data Presentation
Table 1: In Vitro Azacitidine Concentrations and Treatment Durations in Various Cell Lines
| Cell Line Type | Cell Line Name(s) | Azacitidine Concentration | Treatment Duration | Outcome Measured | Reference |
| Non-Small Cell Lung Cancer | A549, H1299 | 1.8–10.5 µM (EC50) | Not Specified | Cell Viability | [5] |
| Hepatocellular Carcinoma | Huh 7, HCCLM3, HepG2, etc. | 5 µM | 96 hours | Methylation Regulation | [14] |
| Acute Myeloid Leukemia | MOLM-13 | 0.815 µM (GI50) | 72 hours | Growth Inhibition | [7] |
| Acute Myeloid Leukemia | MV-4-11, THP-1 | 7.247 µM, 7.217 µM (GI50) | 72 hours | Growth Inhibition | [7] |
| Acute Myeloid Leukemia | AML193, HL60 | 0.5 µM | 3 days + 4-day holiday | DNA Methylation, Gene/Protein Expression | [3] |
| Myelodysplastic Syndrome | F-36P | Not specified (escalating) | Not Specified | Development of Resistance | [11] |
Table 2: Factors Influencing Azacitidine Response in Patient Samples
| Factor | Observation | Implication for Variability | Reference(s) |
| Gene Mutations | Mutations in TET2, DNMT3A, IDH1/2 can be associated with response. | Patient's genetic background is a major determinant of response. | [6][15] |
| Gene Expression Signatures | Pre-treatment expression levels of certain gene sets are associated with response or non-response. | Intrinsic gene expression patterns can predict sensitivity. | [12][15] |
| Cellular Composition | Differences in the proportions of hematopoietic cell lineages in bone marrow. | Variability in the target cell population can affect overall response. | [6] |
| Cycling Status of Progenitor Cells | A higher proportion of actively cycling hematopoietic progenitor cells at baseline is associated with better response. | Azacitidine's efficacy is linked to the proliferative state of target cells. | [16] |
Experimental Protocols
Key Experiment: In Vitro Azacitidine Treatment for Gene Expression Analysis
This protocol provides a general framework. Optimization for specific cell lines is crucial.
-
Cell Seeding:
-
Plate cells at a density that will ensure they are in the logarithmic growth phase throughout the experiment. Avoid both sparse and overly confluent cultures.
-
Allow cells to adhere and resume proliferation for 24 hours before treatment.
-
-
Azacitidine Preparation and Treatment:
-
Azacitidine is unstable in aqueous solution. Reconstitute it immediately before use in an appropriate solvent (e.g., sterile water or PBS) as per the manufacturer's instructions.
-
Dilute the stock solution to the final desired concentration in pre-warmed complete cell culture medium.
-
Remove the old medium from the cells and replace it with the azacitidine-containing medium.
-
For longer-term treatments (e.g., >24 hours), it may be necessary to replace the medium with freshly prepared azacitidine-containing medium every 24 hours to maintain drug potency.[17]
-
-
Incubation and Monitoring:
-
Harvesting for RNA Extraction:
-
At the end of the treatment period, wash the cells with cold PBS.
-
Lyse the cells directly in the culture dish using a suitable lysis buffer for RNA extraction (e.g., TRIzol or a buffer from an RNA isolation kit).
-
Proceed immediately with RNA isolation or store the cell lysate at -80°C.
-
-
Gene Expression Analysis:
-
Assess RNA quality and quantity (e.g., using a NanoDrop spectrophotometer and Bioanalyzer).
-
Perform reverse transcription to synthesize cDNA.
-
Analyze gene expression using quantitative real-time PCR (qRT-PCR) or RNA sequencing.
-
Visualizations
Caption: Dual mechanism of action of azacitidine on DNA and RNA pathways.
Caption: Logical workflow for troubleshooting variability in azacitidine experiments.
References
- 1. Treatment of human cell lines with 5-azacytidine may result in profound alterations in clonogenicity and growth rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Azacitidine? [synapse.patsnap.com]
- 3. pnas.org [pnas.org]
- 4. Comprehensive mapping of the effects of azacitidine on DNA methylation, repressive/permissive histone marks and gene expression in primary cells from patients with MDS and MDS-related disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Analysis of chromatin accessibility associated with azacitidine response in higher-risk myelodysplastic neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Noncoding RNAs and Their Response Predictive Value in Azacitidine-treated Patients With Myelodysplastic Syndrome and Acute Myeloid Leukemia With Myelodysplasia-related Changes | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 9. Extended exposure to low doses of azacitidine induces differentiation of leukemic stem cells through activation of myeloperoxidase | Haematologica [haematologica.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Different Gene Sets Are Associated With Azacitidine Response In Vitro Versus in Myelodysplastic Syndrome Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of 5-Azacytidine Resistance Models Reveals a Set of Targetable Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Culture and 5-Azacytidine Treatment [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. Clinical response to azacitidine in MDS is associated with distinct DNA methylation changes in HSPCs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Azacitidine Treatment for Maximal Hypomethylation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with azacitidine. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to assist you in optimizing treatment duration for maximal DNA hypomethylation in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which azacitidine induces DNA hypomethylation?
Azacitidine is a cytosine analog that, once incorporated into DNA, traps DNA methyltransferase (DNMT) enzymes, particularly DNMT1. This covalent trapping leads to the degradation of DNMT1, preventing the maintenance of methylation patterns during DNA replication. The subsequent passive demethylation results in a reduction of methylation levels in the daughter DNA strands.[1][2]
Q2: How long does it take to observe significant demethylation after azacitidine treatment?
The kinetics of demethylation can vary depending on the cell type, azacitidine concentration, and treatment duration. In vitro studies have shown that DNMT1 depletion can be observed as early as 8 hours post-treatment.[3] Significant global and gene-specific hypomethylation is typically observed after 72 hours of treatment in cell lines, allowing for DNA replication to occur.[1] In patients, demethylation can be transient and is often observed after the first treatment cycle.[1][4]
Q3: Is there a dose-dependent relationship between azacitidine concentration and the extent of hypomethylation?
Yes, studies have demonstrated a dose-dependent effect of azacitidine on DNA hypomethylation.[3][5] Higher concentrations generally lead to more pronounced demethylation. However, it's crucial to balance the demethylating effect with cytotoxicity, as higher doses can also lead to increased cell death.[6] Laboratory studies suggest that lower, less cytotoxic doses with prolonged exposure may be optimal for maximizing hypomethylation while minimizing toxicity.[6][7][8]
Q4: What is the difference between short-term and extended azacitidine treatment schedules?
Short-term schedules, often mimicking clinical protocols (e.g., 7 days of a 28-day cycle), can induce transient hypomethylation.[3] Extended or continuous dosing schedules, which are more feasible with oral formulations, may lead to more sustained and extensive DNA hypomethylation.[3][7] Upon removal of the drug after short-term treatment, DNA re-methylation can occur, with the kinetics being slower for more profoundly hypomethylated regions.[3]
Q5: Do all cell lines or patients respond similarly to azacitidine treatment?
No, there is significant heterogeneity in the response to azacitidine. Studies have shown that different myeloid leukemia cell lines exhibit varied demethylation responses even under equitoxic conditions.[1] Similarly, in patients with myelodysplastic syndromes (MDS), epigenetic responses can differ substantially, with significant demethylation observed only in a subset of patients.[1][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No significant hypomethylation observed | Insufficient treatment duration or drug concentration. | Ensure the treatment duration allows for at least one to two cell divisions for passive demethylation to occur (typically 72 hours for many cell lines).[1] Consider a dose-response experiment to identify the optimal, non-toxic concentration for your specific cell line. |
| Cell line resistance. | Some cell lines are inherently resistant to azacitidine-induced demethylation.[1] Verify the expression and activity of DNMT1 in your cell line. Consider testing other cell lines known to be sensitive. | |
| Inaccurate methylation analysis. | Use a reliable and validated method for DNA methylation analysis. Bisulfite sequencing is the gold standard. For global methylation, methods like capillary electrophoresis or LINE-1 pyrosequencing can be used.[1][9][10] | |
| High cytotoxicity observed | Azacitidine concentration is too high. | Determine the IC50 for your cell line and use concentrations at or below this value for hypomethylation studies to minimize confounding cytotoxic effects.[1] |
| Prolonged continuous exposure. | For sensitive cell lines, consider intermittent dosing schedules to allow for recovery and reduce toxicity. | |
| Inconsistent results between experiments | Variability in cell culture conditions. | Maintain consistent cell culture practices, including cell density, passage number, and media composition. |
| Degradation of azacitidine. | Azacitidine is unstable in aqueous solutions. Prepare fresh solutions for each experiment and handle them according to the manufacturer's recommendations. | |
| Cell cycle state. | Azacitidine's effect is dependent on DNA replication.[11] Ensure cells are actively proliferating during treatment. Cell cycle synchronization could be considered for more uniform drug incorporation. |
Data on Azacitidine Treatment Duration and Hypomethylation
Table 1: In Vitro Studies on Azacitidine Treatment and DNA Methylation
| Cell Line | Azacitidine Concentration | Treatment Duration | Effect on DNA Methylation | Reference |
| HL-60 (Myeloid Leukemia) | 2 µmol/L | 72 hours | Substantial demethylation | [1] |
| K562 (Myeloid Leukemia) | 2 µmol/L | 72 hours | Minor but significant demethylation | [1] |
| HEL (Myeloid Leukemia) | 2 µmol/L | 72 hours | No significant methylation changes | [1] |
| MDA-MB-231 (Breast Cancer) | 0.1 or 0.3 µM | Up to 12 days (daily) | Dose-dependent decrease in LINE-1 and gene-specific methylation; further reduction with additional dosing days. | [3] |
| Kasumi-1 (AML) | 10 nM | 72 hours | Distinct decrease in methylation for probes and genes with high initial methylation levels. | [8] |
| Uveal Melanoma Cell Lines | 20 µM | 72 hours | Significant differential methylation at 65,269 CpG sites. | [5] |
Table 2: In Vivo/Clinical Studies on Azacitidine Treatment and DNA Methylation
| Patient Population | Azacitidine Dosage | Treatment Schedule | Effect on DNA Methylation | Reference |
| MDS Patients | 75 mg/m² | Subcutaneously for 7 consecutive days, repeated every 4 weeks | Significant but transient demethylation in a subset of patients. | [1] |
| MDS/AML Patients | 300mg (Oral) | Daily for 21 days | Greatest hypomethylation between day 1 and cycle end compared to other schedules. | [7] |
| MDS/AML Patients | 75 mg/m² (SC) vs. Oral Azacitidine | 7-day schedule | Subcutaneous administration showed a mean change of -8.2% in highly methylated loci, with maximum reduction at day 15. | [7] |
| MDS Patients | 75 mg/m² (IV or SC) | Days 1-5 of cycle | Dose of 75 mg/m² effectively leads to global DNA methylation reduction (LINE-1 analysis). | [9] |
| MDS and CMML | Injection vs. Oral Azacitidine | 4-week cycles | Oral administration resulted in greater and more sustained demethylation compared to injection. | [12][13] |
Experimental Protocols
Protocol 1: In Vitro Azacitidine Treatment and Global DNA Methylation Analysis
1. Cell Culture and Treatment:
-
Culture myeloid leukemia cell lines (e.g., HL-60, K562) in RPMI 1640 medium supplemented with 10% FCS and antibiotics.[1]
-
Seed cells at an appropriate density to ensure they are in the logarithmic growth phase during treatment.
-
Prepare a fresh stock solution of azacitidine in DMSO. Dilute to the desired final concentration (e.g., 2 µmol/L) in the culture medium.[5]
-
Treat cells for 72 hours to allow for drug incorporation and subsequent rounds of DNA replication.[1] Include a vehicle-treated control (DMSO).
2. Genomic DNA Isolation:
-
Harvest cells by centrifugation.
-
Isolate genomic DNA using a commercial kit (e.g., DNeasy Blood and Tissue Kit, Qiagen) according to the manufacturer's instructions.[1]
3. Global DNA Methylation Analysis by Capillary Electrophoresis:
-
This method determines the total 5-methylcytosine (B146107) content.
-
Digest genomic DNA to single nucleotides.
-
Label the nucleotides with a fluorescent dye.
-
Separate the labeled nucleotides by capillary electrophoresis.
-
Quantify the amount of methylated and unmethylated cytosines.
Protocol 2: Analysis of Gene-Specific Methylation by Combined Bisulfite Restriction Analysis (COBRA)
1. Bisulfite Conversion:
-
Treat 1-2 µg of genomic DNA with sodium bisulfite using a commercial kit (e.g., EpiTect Bisulfite Kit, Qiagen).[1] This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
2. PCR Amplification:
-
Design PCR primers specific to the bisulfite-converted DNA for the gene of interest (e.g., p15, LINE-1).[1]
-
Perform PCR to amplify the target region.
3. Restriction Enzyme Digestion:
-
Digest the PCR product with a restriction enzyme that has a CpG site in its recognition sequence (e.g., BstUI for p15, HinfI for LINE-1).[1]
-
The enzyme will only cut the PCR product if the CpG site was originally methylated (and thus retained after bisulfite treatment).
4. Gel Electrophoresis:
-
Separate the digested PCR products on an agarose (B213101) gel.
-
The presence of cut fragments indicates methylation, while the presence of only the uncut fragment indicates a lack of methylation.
Visualizations
Caption: Experimental workflow for analyzing azacitidine-induced DNA hypomethylation in vitro.
Caption: Mechanism of azacitidine-induced DNA hypomethylation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Azacytidine causes complex DNA methylation responses in myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound treatment affects the methylation pattern of genomic and cell-free DNA in uveal melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimizing therapy with methylation inhibitors in myelodysplastic syndromes: dose, duration, and patient selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Transient Low Doses of DNA Demethylating Agents Exert Durable Anti-tumor Effects on Hematological and Epithelial Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 12. medrxiv.org [medrxiv.org]
- 13. Clinical response to azacitidine in MDS is associated with distinct DNA methylation changes in HSPCs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Azacitidine vs. Decitabine: A Comparative Analysis of Efficacy in AML Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of two prominent DNA methyltransferase inhibitors, azacitidine (AZA) and decitabine (B1684300) (DAC), in acute myeloid leukemia (AML) cell lines. The information presented is supported by experimental data to assist researchers in making informed decisions for their studies.
Executive Summary
Azacitidine and decitabine are cytidine (B196190) nucleoside analogs that have demonstrated therapeutic value in the treatment of myelodysplastic syndromes and AML.[1][2][3] While both drugs are DNA hypomethylating agents, their mechanisms of action and cellular effects exhibit notable differences.[4] Decitabine is a deoxyribonucleoside that exclusively incorporates into DNA, while azacitidine, a ribonucleoside, is incorporated into both RNA and DNA.[3][5] This fundamental difference contributes to their distinct pharmacological profiles.[2]
This guide summarizes key findings from comparative studies on their effects on cell viability, DNA methylation, protein synthesis, cell cycle, and apoptosis in various AML cell lines.
Comparative Efficacy Data
The following tables summarize quantitative data from head-to-head comparisons of azacitidine and decitabine in AML cell lines.
Table 1: Potency in Reducing AML Cell Viability (EC50 Values)
| Cell Line | Azacitidine (µM) | Decitabine (µM) |
| KG-1a | 1.1 ± 0.1 | 1.3 ± 0.2 |
| THP-1 | 0.9 ± 0.1 | 1.2 ± 0.1 |
| OCI-AML3 | 1.0 ± 0.2 | 1.1 ± 0.1 |
| HL-60 | 0.8 ± 0.1 | 0.9 ± 0.1 |
EC50 values were determined from dose-response curves after 72 hours of daily treatment. Data from Hollenbach et al., 2010.[3]
At concentrations above 1 µM, azacitidine demonstrates a greater reduction in cell viability compared to decitabine.[1][2] While decitabine's effect on viability plateaus, azacitidine can reduce cell viability to near zero at concentrations above 5 µM.[1]
Table 2: Effects on DNA Methylation and DNMT1 Depletion
| Parameter | Azacitidine | Decitabine |
| DNA Hypomethylation | Induces DNA hypomethylation. | More potent, inducing hypomethylation at 2- to 10-fold lower concentrations than AZA.[1][2][4] |
| DNMT1 Depletion | Causes depletion of DNMT1 protein. | More potent, causing DNMT1 depletion at 2- to 10-fold lower concentrations than AZA.[1][2][4] |
Table 3: Differential Effects on Cellular Processes
| Cellular Process | Azacitidine | Decitabine |
| Protein Synthesis | Significantly inhibits total protein synthesis.[1][2] | No significant effect on total protein synthesis.[1][2] |
| Cell Cycle | Decreases all phases of the cell cycle.[1][2][4] | Causes an increase in the G2-M phase.[1][2][4] |
| Apoptosis | Induces apoptosis, increasing the sub-G1 fraction and apoptosis markers.[1][2][4] | Induces apoptosis, increasing the sub-G1 fraction and apoptosis markers.[1][2][4] |
| Gene Expression | Modulates a distinct set of genes, primarily downregulating those involved in cell cycle, division, and mitosis.[1] | Modulates a largely non-overlapping set of genes, upregulating those involved in cell differentiation.[1] |
Mechanism of Action and Signaling Pathways
The differential effects of azacitidine and decitabine stem from their distinct molecular fates following cellular uptake. Both drugs require sequential phosphorylation to become active triphosphates.
Caption: Comparative signaling pathways of Azacitidine and Decitabine in AML cells.
Azacitidine is primarily incorporated into RNA, which leads to the inhibition of protein synthesis.[1][2] A smaller fraction is converted to its deoxyribonucleoside form and incorporated into DNA.[5] In contrast, decitabine is solely incorporated into DNA.[5] The incorporation into DNA is the common pathway for both drugs to exert their DNA hypomethylating effects by trapping and leading to the degradation of DNA methyltransferase 1 (DNMT1).[1][6] This results in the re-expression of silenced tumor suppressor genes, induction of DNA damage, cell cycle arrest, and ultimately apoptosis.[1][2][4]
Experimental Protocols
The following are summaries of the experimental methodologies used to generate the comparative data presented.
1. Cell Viability Assay
-
Objective: To determine the dose-dependent effect of azacitidine and decitabine on the viability of AML cell lines.
-
Method:
-
AML cell lines (KG-1a, THP-1, OCI-AML3, HL-60) are seeded in 96-well plates.
-
Cells are treated daily for 72 hours with a range of concentrations of azacitidine or decitabine (e.g., 0-50 µM).[1]
-
Cell viability is assessed using a luminescent cell viability assay, such as the CellTiter-Glo® assay, which measures ATP levels.
-
EC50 values are calculated from the resulting dose-response curves.[3]
-
Caption: Workflow for the cell viability assay.
2. DNA Methylation Analysis
-
Objective: To quantify changes in global DNA methylation following treatment with azacitidine or decitabine.
-
Method:
-
AML cell lines (e.g., KG-1a, THP-1) are treated daily with various concentrations of azacitidine or decitabine for 48 or 72 hours.[1]
-
Genomic DNA is isolated from the treated cells.
-
DNA is treated with bisulfite to convert unmethylated cytosines to uracil.
-
Global DNA methylation is quantified by pyrosequencing of LINE-1 elements, which serve as a surrogate for overall methylation levels.[1]
-
Alternatively, array-based methods like the Illumina GoldenGate Methylation Cancer Panel can be used for a more targeted analysis of specific CpG loci.[1]
-
3. Western Blot Analysis for DNMT1 and DNA Damage
-
Objective: To assess the effect of azacitidine and decitabine on the levels of DNMT1 protein and the induction of a DNA damage response.
-
Method:
-
AML cells are treated with the drugs for 48 and 72 hours.[1]
-
Cells are lysed to extract total protein.
-
Protein lysates are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for DNMT1 and a marker of DNA damage, such as phospho-H2AX (Ser 139).[1]
-
A loading control, such as α-tubulin, is used to ensure equal protein loading.
-
Secondary antibodies conjugated to a fluorescent dye are used for detection.
-
4. Cell Cycle Analysis
-
Objective: To determine the effects of azacitidine and decitabine on cell cycle distribution.
-
Method:
-
AML cells (e.g., KG-1a) are treated daily with the drugs for 48 hours.[7]
-
Cells are fixed and stained with a DNA-intercalating dye, such as DAPI.[2]
-
The DNA content of individual cells is measured by flow cytometry.
-
The percentage of cells in the sub-G1, G0/G1, S, and G2-M phases of the cell cycle is quantified.[7]
-
5. Apoptosis Assay
-
Objective: To measure the induction of apoptosis by azacitidine and decitabine.
-
Method:
-
Treated cells are stained with Annexin V-FITC and a viability dye like 7-AAD.[2][7]
-
Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while 7-AAD enters cells with compromised membrane integrity (late apoptotic/necrotic cells).
-
The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic populations.[7]
-
Conclusion
Both azacitidine and decitabine are effective agents against AML cell lines, primarily acting through the induction of DNA hypomethylation. However, they exhibit distinct pharmacological profiles. Decitabine is a more potent inducer of DNA-mediated effects at lower concentrations. In contrast, azacitidine's incorporation into RNA leads to an additional mechanism of action through the inhibition of protein synthesis, contributing to its greater cytotoxicity at higher concentrations.[1][2] These differences in their mechanisms of action may have implications for their clinical applications and the selection of patients for treatment. Researchers should consider these distinct profiles when designing in vitro studies and interpreting their results.
References
- 1. A Comparison of Azacitidine and Decitabine Activities in Acute Myeloid Leukemia Cell Lines | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. A Comparison of Azacitidine and Decitabine Activities in Acute Myeloid Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparison of azacitidine and decitabine activities in acute myeloid leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Concise Drug Review: Azacitidine and Decitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A Comparison of Azacitidine and Decitabine Activities in Acute Myeloid Leukemia Cell Lines | PLOS One [journals.plos.org]
Validating Azacitidine-Induced Gene Methylation Changes: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, accurately validating the effects of DNA methyltransferase inhibitors (DNMTis) like azacitidine is crucial for advancing epigenetic drug discovery. This guide provides a comprehensive comparison of key methodologies used to confirm azacitidine-induced changes in gene methylation patterns, supported by experimental data and detailed protocols. We also present a head-to-head comparison with decitabine (B1684300), another widely used DNMTi.
Understanding Azacitidine's Mechanism of Action
Azacitidine (5-azacytidine) and its deoxy-analog, decitabine (5-aza-2'-deoxycytidine), are cytidine (B196190) analogs that inhibit DNA methyltransferases.[1] Upon incorporation into DNA, these drugs covalently trap DNMT enzymes, leading to their degradation and subsequent passive demethylation of the genome during DNA replication.[2] This process can lead to the re-expression of previously silenced tumor suppressor genes, inducing cell cycle arrest, apoptosis, and cellular differentiation.[3] While both drugs target DNA methylation, azacitidine, a ribonucleoside, is incorporated into both RNA and DNA, whereas decitabine is exclusively incorporated into DNA.[4][5] This difference in incorporation may contribute to their distinct biological effects.[6]
Comparative Analysis of Azacitidine and Decitabine
The choice between azacitidine and decitabine often depends on the specific research question and cancer type being investigated. While both are potent hypomethylating agents, they exhibit differences in their potency and downstream effects.
Quantitative Comparison of Cellular Effects
| Parameter | Azacitidine | Decitabine | Cell Lines | Key Findings & Citations |
| Global DNA Demethylation (LINE-1) | Less potent | 3- to 10-fold more potent | A549, H1299, KG-1a, THP-1 | Decitabine achieves peak hypomethylation at lower concentrations (0.1 µM) compared to azacitidine (0.3–1.0 µM).[4][5][7] |
| DNMT1 Depletion | Effective | More potent at lower concentrations | KG-1a, THP-1 | Decitabine leads to complete DNMT1 depletion at lower concentrations (0.1–0.3 µM) than azacitidine (1 µM).[6] |
| Cell Viability (IC50) | ~1.8–10.5 µM | ~5.1 µM (sensitive lines) | NSCLC cell lines (A549, H1299), AML cell lines (KG-1a, THP-1) | Azacitidine shows broader efficacy across various cell lines, while decitabine sensitivity can be more variable.[7][8] |
| Induction of Apoptosis | Induces apoptosis | More potent inducer of apoptosis | KG-1a, THP-1 | Decitabine is generally a more potent inducer of apoptosis, as measured by markers like cleaved PARP and caspase-3.[6] |
| Gene Expression Changes | Largely distinct gene set | Largely distinct gene set | KG-1a | The majority of genes regulated by each drug are unique, suggesting different downstream transcriptional programs.[4] |
Clinical Response Comparison
| Indication | Azacitidine | Decitabine | Key Findings & Citations |
| Myelodysplastic Syndromes (MDS) & Acute Myeloid Leukemia (AML) | Improved overall survival | Higher complete remission rates | Meta-analysis of clinical trials |
Methodologies for Validating Methylation Changes
Several techniques are available to validate changes in DNA methylation following azacitidine treatment. The choice of method depends on factors such as the desired resolution, throughput, and the specific genomic regions of interest.
Comparison of Validation Methods
| Method | Principle | Resolution | Throughput | Advantages | Disadvantages |
| Bisulfite Sequencing | Sodium bisulfite converts unmethylated cytosines to uracil, which is then read as thymine (B56734) during sequencing. Methylated cytosines remain unchanged. | Single-nucleotide | Low to High (with NGS) | Gold standard for methylation analysis, provides single-base resolution. | Can cause DNA degradation, PCR bias. |
| Pyrosequencing | Sequencing-by-synthesis method that quantitatively measures methylation at specific CpG sites in real-time. | Single-nucleotide | Medium | Highly quantitative, provides accurate methylation percentages. | Limited to short DNA regions. |
| Methylation-Specific PCR (MSP) | Uses two primer pairs, one specific for methylated DNA and one for unmethylated DNA after bisulfite conversion, to amplify target sequences. | Locus-specific | High | Rapid, cost-effective screening method. | Qualitative or semi-quantitative, prone to false positives. |
Experimental Protocols
Bisulfite Conversion of Genomic DNA
This is a foundational step for bisulfite sequencing, pyrosequencing, and MSP.
Materials:
-
Genomic DNA (up to 2 µg)
-
Sample Denaturation Buffer (freshly prepared): 0.5 M EDTA, pH 8.0; 3 N NaOH
-
Sodium Metabisulfite (B1197395) Solution (freshly prepared and saturated)
-
DNA purification columns/kits
-
Desulfonation Buffer
-
Elution Buffer
Procedure:
-
Denaturation: Mix up to 2 µg of genomic DNA with freshly prepared sample denaturation buffer. Incubate at 37°C for 15 minutes.
-
Sulfonation: Add freshly prepared sodium metabisulfite solution containing hydroquinone to the denatured DNA. Incubate at 55°C for 16 hours in the dark.
-
Purification: Purify the bisulfite-treated DNA using a DNA clean-up kit according to the manufacturer's instructions.
-
Desulfonation: Add desulfonation buffer to the purified DNA on the column and incubate at room temperature for 15-20 minutes. Centrifuge to remove the buffer.
-
Final Wash and Elution: Wash the column with a wash buffer and elute the converted DNA in elution buffer. The DNA is now ready for downstream applications.
Pyrosequencing for Quantitative Methylation Analysis
Materials:
-
Bisulfite-converted DNA
-
Pyrosequencing primers (one biotinylated)
-
PCR reagents
-
Streptavidin-sepharose beads
-
Pyrosequencing instrument and reagents
Procedure:
-
PCR Amplification: Amplify the bisulfite-converted DNA using a biotinylated forward or reverse primer.
-
Immobilization: Capture the biotinylated PCR product on streptavidin-coated sepharose beads.
-
Strand Denaturation: Wash the immobilized PCR product and denature to obtain single-stranded DNA.
-
Primer Annealing: Anneal the sequencing primer to the single-stranded template.
-
Pyrosequencing Reaction: Perform the pyrosequencing reaction according to the instrument manufacturer's protocol. The software will quantify the C/T ratio at each CpG site to determine the percentage of methylation.
Methylation-Specific PCR (MSP)
Materials:
-
Bisulfite-converted DNA
-
Primer sets for methylated and unmethylated sequences
-
PCR reagents
-
Agarose (B213101) gel electrophoresis system
Procedure:
-
Primer Design: Design two pairs of primers for the target region. One pair (M-primers) is specific for the methylated sequence (contains CpG in the primer), and the other pair (U-primers) is specific for the unmethylated sequence (contains TpG in the primer).
-
PCR Amplification: Perform two separate PCR reactions for each DNA sample, one with the M-primers and one with the U-primers.
-
Gel Electrophoresis: Analyze the PCR products on an agarose gel. The presence of a band in the "M" lane indicates methylation, a band in the "U" lane indicates no methylation, and bands in both lanes suggest partial methylation.
Visualizing the Impact of Azacitidine
Experimental Workflow
The following diagram illustrates a typical workflow for validating azacitidine-induced demethylation.
Signaling Pathways Affected by Azacitidine
Azacitidine-induced demethylation can lead to the re-expression of tumor suppressor genes, which in turn can activate signaling pathways leading to cell cycle arrest and apoptosis.
p73-Mediated Apoptosis Pathway
Demethylation of the TP73 gene promoter can lead to the expression of the p73 protein, a member of the p53 family. TAp73 isoforms can then transactivate pro-apoptotic genes like BAX and PUMA, leading to apoptosis.
p21-Mediated Cell Cycle Arrest Pathway
Re-expression of the tumor suppressor gene CDKN1A (encoding p21) following demethylation can lead to cell cycle arrest. p21 inhibits cyclin-dependent kinases (CDKs), which are essential for cell cycle progression.
Conclusion
Validating the on-target effects of azacitidine is a critical step in preclinical and clinical research. This guide provides a framework for selecting the appropriate validation methodology and offers a direct comparison with the alternative agent, decitabine. By employing these techniques and understanding the downstream signaling consequences, researchers can gain a more comprehensive understanding of the epigenetic mechanisms of these important anticancer drugs.
References
- 1. Comparison Between Decitabine and Azacitidine for Patients With Acute Myeloid Leukemia and Higher-Risk Myelodysplastic Syndrome: A Systematic Review and Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive comparison between azacytidine and decitabine treatment in an acute myeloid leukemia cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Contrasting Delayed Effects of Transient Exposure of Colorectal Cancer Cells to Decitabine or Azacitidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comparison of Azacitidine and Decitabine Activities in Acute Myeloid Leukemia Cell Lines | PLOS One [journals.plos.org]
- 5. A Comparison of Azacitidine and Decitabine Activities in Acute Myeloid Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
- 7. Azacitidine and decitabine have different mechanisms of action in non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Comparison of Azacitidine and Decitabine Activities in Acute Myeloid Leukemia Cell Lines | PLOS One [journals.plos.org]
A Comparative Analysis of Azacitidine and Other DNMT Inhibitors: A Guide for Researchers
A comprehensive review of the mechanisms, efficacy, and experimental evaluation of leading DNA methyltransferase inhibitors, including azacitidine, decitabine (B1684300), guadecitabine (B612196), and zebularine (B1662112), for researchers and drug development professionals.
DNA methyltransferase (DNMT) inhibitors are a class of epigenetic drugs that have shown significant promise in the treatment of various cancers, particularly hematological malignancies. By reversing aberrant DNA hypermethylation, these agents can reactivate tumor suppressor genes and induce anti-tumor effects. This guide provides a comparative analysis of azacitidine and other notable DNMT inhibitors, presenting key experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Executive Summary
This guide offers a side-by-side comparison of four key DNMT inhibitors: azacitidine, decitabine, guadecitabine, and zebularine. While all four agents target DNA methylation, they exhibit distinct pharmacological profiles, clinical efficacy, and mechanisms of action. Azacitidine and decitabine are the most established, with FDA approval for myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). Guadecitabine, a next-generation inhibitor, is designed for improved stability and prolonged exposure, though recent clinical trials have yielded mixed results. Zebularine remains in the preclinical stage but shows promise due to its stability and oral bioavailability.
Comparative Data on DNMT Inhibitors
The following tables summarize key quantitative data for azacitidine and other DNMT inhibitors, providing a basis for their comparative evaluation.
Table 1: Comparative Cytotoxicity (IC50) of DNMT Inhibitors in Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | Azacitidine (µM) | Decitabine (µM) | Guadecitabine (µM) | Zebularine (µM) |
| KG-1a | 1.8 | 0.4 | Not Reported | Not Reported |
| THP-1 | 2.5 | 0.6 | Not Reported | Not Reported |
| OCI-AML3 | 1.5 | 0.3 | Not Reported | Not Reported |
| HL-60 | 1.2 | 0.2 | Not Reported | Not Reported |
| Kasumi-1 | Not Reported | Not Reported | Not Reported | >100 |
Note: IC50 values can vary depending on the specific experimental conditions. Data is compiled from multiple sources and may not represent head-to-head comparisons in all cases.
Table 2: Comparative Effects on Global DNA Methylation (LINE-1) in AML Cell Lines
| Cell Line | Treatment | Concentration (µM) | Duration (h) | Change in LINE-1 Methylation (%) |
| Kasumi-1 | Azacitidine | 0.5 | 72 | Marginal Hypomethylation |
| Kasumi-1 | Decitabine | 0.05 | 72 | Stronger Hypomethylation than Azacitidine |
| Kasumi-1 | Zebularine | 5.0 | 72 | No Hypomethylating Activity |
Table 3: Clinical Efficacy of Azacitidine vs. Decitabine in Myelodysplastic Syndromes (MDS)
| Outcome | Azacitidine | Decitabine |
| Overall Survival (vs. Best Supportive Care) | Significantly Improved[1] | No Significant Improvement[1] |
| Overall Response Rate (ORR) in Lower-Risk MDS | 49%[2] | 70%[2] |
| Complete Response (CR) Rate in Lower-Risk MDS | 36%[2] | 37%[2] |
| Transfusion Independence in Lower-Risk MDS | 16%[2] | 32%[2] |
Table 4: Clinical Efficacy of Guadecitabine vs. Treatment Choice (Azacitidine or Decitabine) in Treatment-Naïve AML (ASTRAL-1 Trial)
| Outcome | Guadecitabine (n=408) | Treatment Choice (n=407) |
| Complete Response (CR) Rate | 19.4% | 17.4% |
| Median Overall Survival (OS) | 7.1 months | 8.5 months |
| Median OS (patients receiving ≥4 cycles) | 15.6 months | 13.0 months |
| Median OS (patients receiving ≥6 cycles) | 19.5 months | 15.0 months |
Mechanisms of Action and Signaling Pathways
DNMT inhibitors are nucleoside analogs that, after incorporation into DNA, covalently trap DNMT enzymes, leading to their degradation and subsequent passive demethylation of the genome. This reactivation of tumor suppressor genes triggers downstream signaling pathways that induce apoptosis and cell cycle arrest.
Apoptosis Induction
The reactivation of tumor suppressor genes by DNMT inhibitors can trigger the intrinsic apoptotic pathway. This involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and caspase activation.
Cell Cycle Regulation
DNMT inhibitors can also induce cell cycle arrest, primarily at the G1/S or G2/M checkpoints. The re-expression of cyclin-dependent kinase inhibitors, such as p16 (CDKN2A), plays a crucial role in this process by inhibiting the phosphorylation of the retinoblastoma protein (Rb) and preventing cell cycle progression.
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy of DNMT inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the DNMT inhibitor and incubate for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
DNA Methylation Analysis (Pyrosequencing of LINE-1)
Pyrosequencing of Long Interspersed Nuclear Element-1 (LINE-1) repetitive elements is a common method to assess global DNA methylation changes.
Protocol:
-
DNA Extraction: Isolate high-quality genomic DNA from cells treated with DNMT inhibitors and untreated controls.
-
Bisulfite Conversion: Treat the DNA with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
PCR Amplification: Amplify the LINE-1 repetitive elements from the bisulfite-converted DNA using specific primers, one of which is biotinylated.
-
Pyrosequencing: Perform pyrosequencing on the single-stranded, biotinylated PCR products. The instrument dispenses one nucleotide at a time, and the incorporation of a nucleotide generates a light signal that is proportional to the number of nucleotides incorporated.
-
Data Analysis: The software calculates the percentage of methylation at each CpG site within the LINE-1 element by comparing the ratio of cytosine to thymine (B56734) signals.
Cell Cycle Analysis (Flow Cytometry)
Flow cytometry with propidium (B1200493) iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Preparation: Harvest cells treated with DNMT inhibitors and untreated controls.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
RNase Treatment: Treat the cells with RNase to degrade RNA and ensure that PI only binds to DNA.
-
Staining: Stain the cells with a solution containing the fluorescent DNA intercalating agent, propidium iodide.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content of each cell, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
The comparative analysis of azacitidine and other DNMT inhibitors reveals a class of drugs with diverse and complex biological activities. While azacitidine and decitabine have established roles in the clinic, the development of next-generation inhibitors like guadecitabine and the exploration of novel agents such as zebularine highlight the ongoing efforts to improve the therapeutic index of this drug class. For researchers and drug development professionals, a thorough understanding of the distinct properties of each inhibitor, supported by robust experimental data, is crucial for the rational design of future clinical trials and the development of more effective epigenetic therapies.
References
Validating the Anti-Leukemic Activity of Azacitidine In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-leukemic activity of azacitidine with alternative therapies, supported by experimental data from preclinical and clinical studies. Detailed methodologies for key experiments are presented to facilitate reproducibility and further investigation.
Executive Summary
Azacitidine, a pyrimidine (B1678525) nucleoside analogue of cytidine (B196190), has demonstrated significant anti-leukemic activity in various in vivo models and clinical trials. Its primary mechanism of action involves the inhibition of DNA methyltransferases (DNMTs), leading to DNA hypomethylation and the re-expression of silenced tumor suppressor genes.[1][2] At higher doses, it exhibits direct cytotoxicity by incorporating into DNA and RNA, disrupting protein synthesis and inducing cell death.[3] This guide compares the in vivo efficacy of azacitidine as a monotherapy and in combination with other agents against alternative treatments for acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS).
Comparative In Vivo Efficacy of Azacitidine
The following tables summarize quantitative data from key preclinical and clinical studies, comparing the performance of azacitidine with other treatments.
Preclinical Studies in Mouse Models
| Model | Treatment Groups | Key Findings | Reference |
| Disseminated AML Xenograft (HL-60 cells in SCID mice) | 1. Control (hIgG1) 2. Lintuzumab (B1169857) (anti-CD33 mAb) 3. Azacitidine (5 mg/kg) 4. Lintuzumab + Azacitidine | Combination therapy significantly increased median survival (70 days) compared to lintuzumab alone (41.5 days) or azacitidine alone (40 days).[4] | --INVALID-LINK-- |
| AML Xenograft (MOLM-13 cells in NSGS mice) | 1. Vehicle Control 2. Azacitidine (2.5 mg/kg, IP) 3. Oral Azacitidine (2.5 mg/kg) 4. Oral Azacitidine + Cedazuridine (B1668773) | Oral azacitidine with cedazuridine (a cytidine deaminase inhibitor) significantly decreased AML expansion in bone marrow and spleen, comparable to intraperitoneal azacitidine.[5] | --INVALID-LINK-- |
| Patient-Derived Xenograft (PDX) AML Model | 1. Vehicle Control 2. Azacitidine (conventional dose: 3 mg/kg x 5 days) 3. Azacitidine (extended dose: 1 mg/kg x 15/21 days) | Both dosing regimens reduced leukemic engraftment by approximately 10-fold compared to control.[1] | --INVALID-LINK-- |
| Syngeneic AML Model (C1498 cells in C57Bl/6 mice) | 1. Vehicle (DMSO) 2. Azacitidine (5 mg/kg) | Azacitidine treatment significantly extended survival and decreased leukemic burden in blood, spleen, and lung.[6] | --INVALID-LINK-- |
Clinical Trials in AML and MDS Patients
| Trial/Study | Patient Population | Treatment Arms | Key Efficacy Endpoints & Results | Reference |
| AZA-001 | Higher-risk MDS | 1. Azacitidine 2. Conventional Care Regimens (Best Supportive Care, Low-Dose Cytarabine, or Intensive Chemotherapy) | Median Overall Survival (OS): 24.5 months for azacitidine vs. 15.0 months for conventional care.[7] | --INVALID-LINK-- |
| VIALE-A | Newly diagnosed AML, ineligible for intensive chemotherapy | 1. Azacitidine + Venetoclax 2. Azacitidine + Placebo | Median OS: 14.7 months with the combination vs. 9.6 months with azacitidine alone. Complete Remission (CR) + CR with incomplete blood count recovery (CRi): 66.4% vs. 28.3%. | --INVALID-LINK-- |
| AGILE (IDH1-mutated AML) | Newly diagnosed IDH1-mutated AML, ineligible for intensive chemotherapy | 1. Azacitidine + Ivosidenib 2. Azacitidine + Placebo | Median OS: 24.0 months with the combination vs. 7.9 months with azacitidine alone.[1][8] | --INVALID-LINK-- |
| Systematic Review & Meta-Analysis | AML and higher-risk MDS | Azacitidine vs. Decitabine | No significant difference in 1-year mortality and overall survival (approximately 9 months for both). Similar overall response rates.[9] | --INVALID-LINK-- |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below to ensure transparency and aid in the design of future studies.
Murine Xenograft Model of Disseminated AML
-
Cell Line: Human AML cell lines such as HL-60 or MOLM-13 are cultured under standard conditions.
-
Animal Model: Immunocompromised mice (e.g., SCID or NSG) aged 6-8 weeks are used.
-
Engraftment: A suspension of 5 x 10^6 AML cells in a sterile phosphate-buffered saline (PBS) solution is injected intravenously via the tail vein.
-
Treatment Initiation: Treatment commences 1 to 3 days post-engraftment.
-
Drug Administration:
-
Azacitidine is dissolved in a suitable vehicle (e.g., 1% D-mannitol in water) and administered intraperitoneally (IP) or subcutaneously (SC) at a specified dose and schedule (e.g., 5 mg/kg, daily for 5 days).
-
Control groups receive the vehicle solution.
-
-
Monitoring:
-
Survival: Mice are monitored daily for signs of disease progression (e.g., weight loss, lethargy, hind-limb paralysis) and euthanized upon reaching predefined humane endpoints. Survival data is plotted using Kaplan-Meier curves.
-
Tumor Burden: Disease progression can be monitored by periodic bioluminescence imaging (for luciferase-expressing cell lines) or by flow cytometric analysis of peripheral blood or bone marrow for human leukemic cells (e.g., staining for human CD45).
-
-
Endpoint Analysis: At the end of the study, tissues such as bone marrow, spleen, and liver are harvested for histological analysis and quantification of leukemic infiltration.
Patient-Derived Xenograft (PDX) Model
-
Patient Sample: Mononuclear cells are isolated from the bone marrow or peripheral blood of AML patients.
-
Animal Model: Highly immunodeficient mice (e.g., NOD/SCID or NSGS) are sublethally irradiated to facilitate engraftment.
-
Engraftment: Primary AML cells are injected directly into the femur (intrafemoral) or intravenously.[1][10]
-
Treatment: Once engraftment is confirmed (typically by detecting human CD45+ cells in the peripheral blood), mice are randomized into treatment and control groups. Drug administration follows a similar protocol to the cell line-derived xenograft model.
-
Monitoring and Analysis: Similar to the cell line-derived model, survival and tumor burden are the primary endpoints. This model allows for the evaluation of therapeutic efficacy on patient-specific leukemia.
Visualizations
The following diagrams illustrate key concepts related to azacitidine's mechanism and experimental application.
Caption: Mechanism of action of azacitidine.
Caption: Experimental workflow for an AML xenograft model.
References
- 1. Extended exposure to low doses of azacitidine induces differentiation of leukemic stem cells through activation of myeloperoxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A randomized phase 2 trial of azacitidine with or without durvalumab as first-line therapy for older patients with AML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Comparison of Azacitidine and Decitabine Activities in Acute Myeloid Leukemia Cell Lines | PLOS One [journals.plos.org]
- 5. 2019 ASH: Oral Azacitidine and Cedazuridine Approximate Azacitidine Efficacy in a Murine Model – Astex [astx.com]
- 6. researchgate.net [researchgate.net]
- 7. A Comparison of Azacitidine and Decitabine Activities in Acute Myeloid Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. scilit.com [scilit.com]
- 10. Investigating resistance to 5-Azacytidine and Venetoclax in PDX models of MDS/AML - PMC [pmc.ncbi.nlm.nih.gov]
Azacitidine vs. Decitabine: A Comparative Guide for Myelodysplastic Syndromes Treatment
In the management of myelodysplastic syndromes (MDS), a group of cancers in which immature blood cells in the bone marrow do not mature or become healthy blood cells, azacitidine and decitabine (B1684300) stand as two cornerstone therapeutic agents. Both are hypomethylating agents (HMAs) that have demonstrated efficacy in improving outcomes for MDS patients. This guide provides a detailed, objective comparison of their performance, supported by experimental data from pivotal clinical trials, to inform researchers, scientists, and drug development professionals.
Mechanism of Action: Reversing Epigenetic Silencing
Both azacitidine and decitabine are nucleoside analogs that exert their antineoplastic effects by inhibiting DNA methyltransferases (DNMTs). This inhibition leads to a reduction in DNA methylation, an epigenetic modification that can silence tumor suppressor genes. By reversing this hypermethylation, these agents can reactivate silenced genes, leading to cellular differentiation and apoptosis of cancerous cells.
While their primary mechanism is similar, a key difference lies in their molecular handling within the cell. Azacitidine is incorporated into both RNA and DNA, whereas decitabine is exclusively incorporated into DNA. This distinction may contribute to differences in their clinical activity and toxicity profiles.
Clinical Efficacy: A Head-to-Head Look
Direct head-to-head randomized controlled trials comparing azacitidine and decitabine in MDS are limited. However, data from individual landmark trials and meta-analyses provide valuable insights into their relative efficacy.
Pivotal Trials and Meta-Analyses Data
The AZA-001 trial was a landmark study for azacitidine, demonstrating a significant overall survival (OS) benefit compared to conventional care regimens (CCR) in higher-risk MDS patients. The ADOPT trial was a key study for decitabine, establishing its efficacy and safety with an alternative outpatient dosing schedule. A randomized phase II study by Jabbour et al. provided a direct comparison of low-dose regimens of both drugs in lower-risk MDS.
Meta-analyses have attempted to indirectly compare the two agents, with some suggesting a potential overall survival advantage for azacitidine, particularly in higher-risk and elderly patients, while others indicate decitabine may yield higher complete remission rates.
| Efficacy Endpoint | Azacitidine (AZA-001) | Decitabine (ADOPT) | Azacitidine (Jabbour et al., 2017) | Decitabine (Jabbour et al., 2017) |
| Overall Survival (Median) | 24.5 months | 19.4 months | 30 months | 37 months |
| Overall Response Rate (ORR) | 29% (CR+PR) | 32% (CR+mCR) | 49% | 70% |
| **Complete Rem |
preclinical comparison of oral vs. injectable azacitidine formulations
In the landscape of epigenetic cancer therapy, azacitidine stands as a cornerstone for treating myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). Traditionally administered via subcutaneous or intravenous injection, the advent of an oral formulation (CC-486, Onureg®) has opened new therapeutic avenues, particularly in the context of maintenance therapy. This guide provides a preclinical comparison of oral and injectable azacitidine formulations, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data to inform future studies.
Mechanism of Action: A Dual Assault on Cancer Cells
Azacitidine, a hypomethylating agent, exerts its antineoplastic effects through a multi-pronged mechanism.[1][2][3] As a cytidine (B196190) analog, it is incorporated into both RNA and DNA.[1][2][4]
At low doses, its primary mechanism is the inhibition of DNA methyltransferases (DNMTs).[1][2] Upon incorporation into DNA, azacitidine covalently traps DNMT enzymes, leading to their degradation.[1][3][5] This results in a global reduction of DNA methylation (hypomethylation), which can lead to the re-expression of silenced tumor suppressor genes, ultimately inducing cell cycle arrest, differentiation, or apoptosis.[1][3]
At higher doses, azacitidine's incorporation into RNA disrupts protein synthesis, contributing to its cytotoxic effects on rapidly dividing cancer cells.[1][2]
Pharmacokinetic Profile: A Tale of Two Formulations
The oral and injectable formulations of azacitidine are not bioequivalent, exhibiting distinct pharmacokinetic (PK) profiles that influence their clinical application.[4][6] Oral azacitidine (CC-486) has a lower bioavailability compared to the subcutaneous formulation due to first-pass metabolism.[4][7] This results in a lower maximum plasma concentration (Cmax) and a different exposure profile.[4] The oral formulation, however, allows for extended dosing schedules, which may provide a more sustained hypomethylating effect.[8][9]
Table 1: Comparative Pharmacokinetics in Preclinical Models
| Parameter | Oral Azacitidine (CC-486) | Injectable (SC/IP) Azacitidine | Animal Model | Reference |
| Bioavailability | 22% to 38% | >70% (SC) | Mouse, Rat, Dog | [5] |
| Cmax | Lower | Higher | Human | [4] |
| Drug Incorporation into DNA | Lower per cycle | Higher per cycle | Human | [10][11] |
| DNA Demethylation | Greater and more sustained | Less sustained | Human | [10][11] |
Preclinical Efficacy: In Vivo Models
Preclinical studies in murine models of AML have been instrumental in comparing the efficacy of oral and injectable azacitidine. These studies often utilize immunodeficient mice xenografted with human AML cell lines.
One key study investigated the efficacy of intraperitoneal (IP) azacitidine versus oral azacitidine, both with and without the cytidine deaminase inhibitor cedazuridine (B1668773) (CDZ), in a MOLM-13 AML xenograft model.[12][13] The findings from this study are summarized below.
Table 2: Preclinical Efficacy in a Murine AML Xenograft Model
| Treatment Group | Outcome | Result | p-value | Reference |
| Oral AZA alone vs. CDZ alone | Decrease in AML expansion in bone marrow | No significant decrease | p = 0.677 | [12] |
| Oral AZA alone vs. CDZ alone | Decrease in AML expansion in spleen | No significant decrease | p = 0.249 | [12] |
| IP AZA vs. CDZ alone | Decrease in AML expansion in bone marrow | Significant decrease | p = 0.004 | [12] |
| IP AZA vs. CDZ alone | Decrease in AML expansion in spleen | Significant decrease | p < 0.001 | [12] |
| Oral AZA + CDZ vs. CDZ alone | Decrease in AML expansion in bone marrow | Significant decrease | p = 0.012 | [12] |
| Oral AZA + CDZ vs. CDZ alone | Decrease in AML expansion in spleen | Significant decrease | p = 0.004 | [12] |
| Oral AZA + CDZ vs. IP AZA | Activity against AML in bone marrow | No significant difference | p = 0.204 | [12] |
| Oral AZA + CDZ vs. IP AZA | Activity against AML in spleen | No significant difference | p = 0.224 | [12] |
| Oral AZA + CDZ vs. IP AZA | Survival | No significant difference | p = 0.502 | [12] |
These results suggest that oral azacitidine alone is less effective than injectable azacitidine in this preclinical model, likely due to its lower bioavailability. However, when co-administered with a cytidine deaminase inhibitor to increase its systemic exposure, oral azacitidine demonstrates comparable efficacy to the injectable formulation.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and interpretation of preclinical findings. Below is a summary of a typical methodology used in murine xenograft models to compare different azacitidine formulations.
1. Cell Culture and Animal Models:
-
Cell Line: Human AML cell lines, such as MOLM-13, are cultured under standard conditions.
-
Animal Model: Immunodeficient mice (e.g., NSGS) are used to prevent rejection of the human tumor cells.
2. Xenograft Establishment:
-
Mice are sublethally irradiated to facilitate engraftment.
-
A defined number of AML cells (e.g., MOLM-13) are injected via the tail vein.
-
Engraftment is confirmed, often by flow cytometry to detect human AML cells in the peripheral blood.
3. Drug Formulation and Administration:
-
Injectable Azacitidine: Azacitidine is reconstituted, typically in sterile water for injection, and administered via intraperitoneal or subcutaneous injection. The dosing schedule often involves daily injections for a specified number of days (e.g., 7 consecutive days).
-
Oral Azacitidine: Oral formulations of azacitidine are administered via oral gavage. For studies involving cytidine deaminase inhibitors, the inhibitor is typically administered shortly before the oral azacitidine.
4. Efficacy Assessment:
-
Tumor Burden: The expansion of AML cells is monitored throughout the study by analyzing peripheral blood, bone marrow, and spleen at the study endpoint. Flow cytometry is a common method for quantifying human AML cells.
-
Survival: A cohort of animals is monitored for survival, and Kaplan-Meier curves are generated to compare the different treatment groups.
5. Pharmacodynamic Analysis:
-
DNA Methylation: Global or gene-specific DNA methylation levels can be assessed in tissues of interest (e.g., bone marrow, spleen) to confirm the hypomethylating activity of the different formulations.
Conclusion
Preclinical data highlight the fundamental differences between oral and injectable azacitidine formulations. While injectable azacitidine offers high bioavailability and rapid onset of action, oral azacitidine provides the potential for extended dosing regimens that can lead to sustained DNA hypomethylation. The preclinical efficacy of oral azacitidine can be significantly enhanced by co-administration with a cytidine deaminase inhibitor, achieving parity with the injectable formulation in some models. These findings underscore the importance of considering the unique pharmacokinetic and pharmacodynamic properties of each formulation when designing and interpreting preclinical studies aimed at optimizing azacitidine therapy for hematologic malignancies. Future preclinical research should continue to explore the long-term effects of different dosing schedules and the potential for combination therapies with both oral and injectable azacitidine.
References
- 1. Oral Azacitidine and Cedazuridine Approximate Parenteral Azacitidine Efficacy in Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Paper: Indirect Treatment Comparison of CC-486 Versus Azacitidine (AZA) As Maintenance Therapy for Acute Myeloid Leukemia (AML) [ash.confex.com]
- 4. Clinical activity, pharmacokinetics, and pharmacodynamics of oral hypomethylating agents for myelodysplastic syndromes/neoplasms and acute myeloid leukemia: A multidisciplinary review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Clinical activity, pharmacokinetics, and pharmacodynamics of oral hypomethylating agents for myelodysplastic syndromes/neoplasms and acute myeloid leukemia: A multidisciplinary review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. Oral Azacitidine (CC-486) for the Treatment of Myelodysplastic Syndromes and Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oral Azacitidine (CC-486) for the Treatment of Myeloid Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medrxiv.org [medrxiv.org]
- 11. Clinical response to azacitidine in MDS is associated with distinct DNA methylation changes in HSPCs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. Enhancing Oral Azacitidine Efficacy with Cedazuridine in a Mouse Model: Bridging the Gap to Intravenous Therapy [synapse.patsnap.com]
Unlocking Synergies: A Comparative Guide to Azacitidine Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Azacitidine, a cornerstone of epigenetic therapy, has demonstrated significant clinical activity in myeloid malignancies. However, its efficacy is often enhanced when used in combination with other chemotherapeutic agents. This guide provides a comparative analysis of the synergistic effects of azacitidine with various chemotherapy drugs, supported by experimental data, to inform preclinical research and clinical trial design.
Executive Summary
This guide evaluates the synergistic potential of azacitidine with other chemotherapies in treating various cancers, with a primary focus on Acute Myeloid Leukemia (AML), Myelodysplastic Syndromes (MDS), and Non-Small Cell Lung Cancer (NSCLC). Preclinical and clinical data consistently demonstrate that combining azacitidine with agents such as venetoclax (B612062), conventional cytotoxic drugs, and targeted therapies can lead to significantly improved anti-tumor activity compared to monotherapy. The primary mechanisms underlying this synergy involve enhanced induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.
Comparative Efficacy of Azacitidine Combinations
The following tables summarize the quantitative data from preclinical and clinical studies, highlighting the synergistic effects of azacitidine in combination with other chemotherapeutic agents.
Table 1: Preclinical Synergy of Azacitidine with Other Chemotherapies
| Cancer Type | Combination Agent | Cell Lines | Key Findings | Synergy Metric |
| AML | Venetoclax | AML cell lines | Increased apoptosis, synergistic cell killing.[1] | Combination Index (CI) < 1 |
| AML | Cytarabine (B982), Etoposide | U937, HL60 | Strong synergistic activity.[2] | Chou-Talalay Algorithm |
| NSCLC | Cisplatin, Gemcitabine | A549, HTB56 | Strong synergistic activity.[2] | Chou-Talalay Algorithm |
| Prostate Cancer | Docetaxel, Cisplatin | PC3, 22rv1 | Synergistic effects, tumor growth delay in xenografts.[3] | Not Specified |
Table 2: Clinical Efficacy of Azacitidine and Venetoclax in AML and MDS
| Indication | Study Phase | N | Overall Response Rate (ORR) | Complete Remission (CR) + CR with Incomplete Hematologic Recovery (CRi) | Median Overall Survival (OS) |
| Newly Diagnosed AML (unfit for intensive chemo) | Phase 3 (VIALE-A) | 431 | 66.4% | 64.7% | 14.7 months (vs. 9.6 months with azacitidine alone) |
| Newly Diagnosed AML (fit for intensive chemo) | Phase 2 (PARADIGM) | 172 | 88% | 81% | Not yet mature (1-year EFS: 53% vs 39% with chemo).[4] |
| Higher-Risk MDS | Phase 1b | 107 | >80% (CR+mCR) | 30% (CR) | 26 months.[5] |
Table 3: Clinical Efficacy of Azacitidine and Cytarabine in AML
| Patient Population | Study Phase | N | Overall Response Rate (ORR) | CR + CRi | Key Outcomes |
| High-Risk AML | Phase 1 | 46 | 61% | 61% | Established recommended phase 2 dose.[6] |
| Older AML Patients | Phase 3 | 217 | - | 9% (vs 18% with FLUGA) | 1-year OS: 47% (vs 27% with FLUGA).[7] |
Mechanisms of Synergistic Action
The synergistic effects of azacitidine in combination with other chemotherapies are underpinned by complementary mechanisms of action that target cancer cells through multiple pathways.
Enhanced Apoptosis Induction
Azacitidine's ability to induce DNA hypomethylation can lead to the re-expression of pro-apoptotic genes. When combined with drugs that directly target apoptotic pathways, such as the BCL-2 inhibitor venetoclax, a powerful synergistic effect is observed. Azacitidine has been shown to decrease the levels of the anti-apoptotic protein MCL-1, a known resistance factor to venetoclax.[3] This "priming" of the cancer cells makes them more susceptible to venetoclax-induced apoptosis.
Another mechanism involves the upregulation of the TRAIL (TNF-related apoptosis-inducing ligand) pathway. Azacitidine treatment can increase the expression of TRAIL, which in turn activates the extrinsic apoptosis pathway through caspase-8 cleavage.[8]
Modulation of Cellular Signaling
Azacitidine has been found to engage the IRE1α-EGFR-ERK1/2 signaling pathway, which can lead to the stabilization of certain mRNAs.[9] The activation of the ER stress sensor IRE1α, independent of typical ER stress, initiates a cascade involving EGFR and ERK1/2, ultimately impacting gene expression and cellular responses. This pathway modulation could contribute to the synergistic effects observed with other drugs that target components of these pathways.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below to facilitate the replication and validation of synergistic effects.
Cell Viability and Synergy Analysis (Chou-Talalay Method)
This workflow outlines the process for determining the synergistic interaction between azacitidine and another chemotherapeutic agent.
Protocol for MTT Assay:
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/ml in a final volume of 100 µL per well.[10]
-
Drug Treatment: After 24 hours, treat cells with various concentrations of azacitidine, the second drug, and their combination at fixed ratios. Include vehicle-treated controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.[3]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan (B1609692) crystals.[11]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.[12][13]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following drug treatment.
Protocol for Annexin V/PI Staining:
-
Cell Treatment: Treat 1 x 10^6 cells with the desired concentrations of azacitidine, the combination drug, or vehicle control for the specified duration.
-
Cell Harvesting: Collect both adherent and suspension cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.[14]
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.[15]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[14]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[16]
-
Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer. Unstained, single-stained (Annexin V only and PI only), and positive control (e.g., staurosporine-treated) cells should be used for setting up compensation and gates.[14]
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Clonogenic Assay
This assay assesses the long-term effects of drug treatment on the ability of single cells to form colonies.
Protocol for Clonogenic Assay in AML Cells:
-
Cell Treatment: Treat AML cells in suspension with the desired drug concentrations for 24-48 hours.
-
Cell Plating: After treatment, wash the cells to remove the drugs and plate a low density of cells (e.g., 500-1000 cells/plate) in a semi-solid medium, such as MethoCult™, in duplicate.[9]
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for 10-14 days, until colonies are visible.[17]
-
Colony Staining and Counting: Stain the colonies with crystal violet and count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency and survival fraction for each treatment condition compared to the untreated control.
Conclusion
The evidence strongly supports the use of azacitidine in combination with other chemotherapeutic agents to achieve synergistic anti-cancer effects. The combination of azacitidine and venetoclax has emerged as a particularly potent regimen in AML and MDS, demonstrating significant improvements in response rates and overall survival. The underlying mechanisms, primarily the enhanced induction of apoptosis, provide a strong rationale for these combinations. The experimental protocols provided in this guide offer a framework for the continued investigation and validation of novel azacitidine-based combination therapies, with the ultimate goal of improving patient outcomes.
References
- 1. Venetoclax with Azacitidine Disrupts Energy Metabolism and Targets Leukemia Stem Cells in Acute Myeloid Leukemia Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. targetedonc.com [targetedonc.com]
- 5. The Role of TRAIL in Apoptosis and Immunosurveillance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase 1 study of azacitidine with high-dose cytarabine and mitoxantrone in high-risk acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Targeting human clonogenic acute myelogenous leukemia cells via folate conjugated liposomes combined with receptor modulation by all-trans retinoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. texaschildrens.org [texaschildrens.org]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. bosterbio.com [bosterbio.com]
- 15. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 16. Apoptosis Protocols | USF Health [health.usf.edu]
- 17. Enriching for human acute myeloid leukemia stem cells using reactive oxygen species-based cell sorting - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of azacitidine's effects on different cancer cell lines
For Researchers, Scientists, and Drug Development Professionals
Azacitidine, a pyrimidine (B1678525) nucleoside analog of cytidine, is a cornerstone in the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[1] Its mechanism of action is multifaceted, primarily involving the inhibition of DNA methyltransferases (DNMTs), leading to DNA hypomethylation and the re-expression of silenced tumor suppressor genes.[2] Additionally, its incorporation into RNA disrupts protein synthesis, contributing to its cytotoxic effects.[3][4] This guide provides a comparative overview of azacitidine's effects across various cancer cell lines, supported by experimental data and detailed protocols.
Comparative Efficacy of Azacitidine Across Cancer Cell Lines
The cytotoxic and apoptotic effects of azacitidine vary significantly among different cancer cell lines. This variability is influenced by factors such as the cell line's genetic and epigenetic landscape.
| Cell Line | Cancer Type | IC50 (µM) | Key Effects |
| HL-60 | Acute Myeloid Leukemia (AML) | ~2.0[5] | Induces apoptosis and differentiation.[5][6] |
| KG-1a | Acute Myeloid Leukemia (AML) | >1 (viability reduction)[7] | Induces apoptosis and DNA damage.[8] |
| THP-1 | Acute Myeloid Leukemia (AML) | >1 (viability reduction)[7] | Reduces protein synthesis.[3] |
| MOLM-13 | Acute Myeloid Leukemia (AML) | Not specified | Fails to efficiently induce apoptosis compared to decitabine.[7] |
| SKM-1 | Myelodysplastic Syndrome (MDS) | Not specified | Proliferation inhibited by low concentrations.[8] |
| A549 | Non-Small Cell Lung Cancer (NSCLC) | 1.8-10.5 | Induces DNA damage and apoptosis.[9] |
| H1299 | Non-Small Cell Lung Cancer (NSCLC) | 1.8-10.5 | Sensitive to both azacitidine and decitabine.[9] |
| Hep3B | Hepatocellular Carcinoma | Not specified | Induces p53-associated cell death.[10] |
| HT-29 | Colon Carcinoma | Not specified | Induces p53-associated cell death.[10] |
| CCRF-CEM | Acute Lymphoblastic Leukemia (ALL) | ~2.01[5] | Induces apoptosis.[5] |
| MOLT-4 | Acute Lymphoblastic Leukemia (ALL) | 13.45 (48h)[11] | Induces apoptotic cell death.[11] |
| Jurkat | Acute Lymphoblastic Leukemia (ALL) | 9.78 (48h)[11] | Induces apoptotic cell death.[11] |
Table 1: Comparative Effects of Azacitidine on Various Cancer Cell Lines. The half-maximal inhibitory concentration (IC50) and key cellular effects of azacitidine are presented for a range of cancer cell lines. Data is compiled from multiple studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the effects of azacitidine.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[12]
Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of azacitidine and incubate for the desired period (e.g., 24, 48, 72 hours).
-
Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[13]
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[12][13]
Apoptosis Assay (Annexin V Staining)
Annexin V staining is a common method for detecting apoptosis by flow cytometry. It identifies the externalization of phosphatidylserine (B164497) (PS), an early marker of apoptosis.[3][14]
Protocol:
-
Induce apoptosis in your target cells by treating them with azacitidine. Include both positive and negative controls.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.[9]
-
Add fluorochrome-conjugated Annexin V to the cell suspension and incubate in the dark at room temperature for 10-15 minutes.[9]
-
(Optional) Add a viability dye such as propidium (B1200493) iodide (PI) or 7-AAD to distinguish between early apoptotic, late apoptotic, and necrotic cells.
-
Analyze the stained cells promptly by flow cytometry.[14]
Western Blot for PARP Cleavage
The cleavage of poly(ADP-ribose) polymerase (PARP) by caspases is a hallmark of apoptosis. This can be detected by Western blotting.[11][15][16]
Protocol:
-
Lyse azacitidine-treated and control cells in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for PARP that recognizes both the full-length (116 kDa) and the cleaved fragment (89 kDa).[15]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system. The presence of the 89 kDa fragment indicates apoptosis.[15]
DNA Methylation Analysis (Bisulfite Sequencing)
Bisulfite sequencing is the gold standard for analyzing DNA methylation at single-nucleotide resolution. It relies on the chemical conversion of unmethylated cytosines to uracil, while methylated cytosines remain unchanged.[2][17]
Protocol:
-
Isolate high-quality genomic DNA from azacitidine-treated and control cells.
-
Treat the genomic DNA with sodium bisulfite. This converts unmethylated cytosines to uracil.
-
Amplify the target region of interest using PCR with primers specific to the bisulfite-converted DNA.
-
Clone the PCR products into a suitable vector.
-
Sequence individual clones to determine the methylation status of each CpG site. Unmethylated cytosines will be read as thymine, while methylated cytosines will remain as cytosine.[18]
-
Alternatively, next-generation sequencing (NGS) can be used for whole-genome or targeted bisulfite sequencing for a more comprehensive analysis.[2][17]
Signaling Pathways and Experimental Workflows
Azacitidine's mechanism of action involves the modulation of several key cellular signaling pathways. The diagrams below, generated using the DOT language, illustrate these complex interactions.
References
- 1. 5-Azacytidine (5-aza) Induces p53-associated Cell Death Through Inhibition of DNA Methyltransferase Activity in Hep3B and HT-29 Cells | Anticancer Research [ar.iiarjournals.org]
- 2. Bisulfite Sequencing: Introduction, Features, Workflow, and Applications - CD Genomics [cd-genomics.com]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Activation of p53/p21Waf1/Cip1 pathway by 5-aza-2'-deoxycytidine inhibits cell proliferation, induces pro-apoptotic genes and mitogen-activated protein kinases in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. journals.plos.org [journals.plos.org]
- 8. A Comparison of Azacitidine and Decitabine Activities in Acute Myeloid Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. 5-Azacytidine (5-aza) Induces p53-associated Cell Death Through Inhibition of DNA Methyltransferase Activity in Hep3B and HT-29 Cells | Anticancer Research [ar.iiarjournals.org]
- 11. youtube.com [youtube.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. DNA Methylation: Bisulfite Sequencing Workflow — Epigenomics Workshop 2025 1 documentation [nbis-workshop-epigenomics.readthedocs.io]
- 18. researchgate.net [researchgate.net]
Cross-Validation of Azacitidine's Therapeutic Effects in Different Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the therapeutic effects of azacitidine, a cornerstone therapy for myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML), across various preclinical animal models. We delve into its efficacy in hematological malignancies, inflammatory disorders, and solid tumors, presenting key quantitative data, detailed experimental protocols, and visual summaries of its mechanisms and experimental applications.
Mechanism of Action: DNA Hypomethylation and Cytotoxicity
Azacitidine is a cytidine (B196190) analog that exerts its therapeutic effects through a dual mechanism.[1][2] At low concentrations, it incorporates into DNA and RNA. Its incorporation into DNA leads to the irreversible inhibition of DNA methyltransferases (DNMTs), enzymes that are often overactive in cancer cells.[1][3] This inhibition results in global DNA hypomethylation, which can lead to the re-expression of silenced tumor suppressor genes, inducing cell differentiation, cell cycle arrest, and apoptosis.[1] At higher concentrations, azacitidine's incorporation into RNA disrupts protein synthesis, contributing to direct cytotoxicity in rapidly dividing malignant cells.[1][4]
Therapeutic Efficacy in Hematological Malignancies (MDS & AML)
Azacitidine is most extensively studied in animal models of MDS and AML, where it is a standard-of-care therapy. These models are crucial for understanding its mechanism, evaluating new combination therapies, and investigating resistance.
Comparative Data in Murine Models of MDS/AML
| Animal Model | Disease | Azacitidine Treatment Protocol | Key Therapeutic Outcomes | Reference(s) |
| NOD/SCID Xenograft (Primary AML cells) | AML | 3 mg/kg x 5 days (conventional) vs. 1 mg/kg x 15-21 days (extended) | Both dosing regimens reduced leukemic engraftment by ~10-fold. Extended dosing preferentially targeted leukemic stem cells. | [5] |
| NSGS Xenograft (MOLM-13 AML cell line) | AML | 2.5 mg/kg/day (i.p.) for 7 days | In combination with Cedazuridine (oral AZA), significantly decreased AML in bone marrow and spleen; extended survival by 50%. | [6][7] |
| SCID Xenograft (HL60cy AML cell line) | AML | 5 mg/kg (q3d x 5) | Combination with Lintuzumab (B1169857) significantly increased median survival to 70 days vs. 41.5 days for Aza alone. | [8][9] |
| SCID Xenograft (SKM-1 MDS cell line) | MDS | 2.5 or 5 mg/kg | Significantly suppressed tumor growth from day 5 through 14. | [10] |
| Tet2 Knockout (Transgenic) | MDS/CMML | 2.5 mg/kg/day (i.p.) for 7 days, 2 cycles | In combination with an MDM2 antagonist, significantly reduced monocytosis and increased platelet counts. | [11] |
| TERTER/ER (Telomere-dysfunctional Transgenic) | MDS | 7-day course | Induced a 20-40% drop in white blood cell counts and a 17-24% decrease in hemoglobin, mimicking patient responses. Failed to decrease the MDS-like hematopoietic stem cell compartment. | [12] |
| Zebrafish | Myelosuppression Model | 3 µ g/animal (i.p.) for 3 days | Induced marked myelosuppression, significantly reducing myeloid cells (86.7%) and their precursors (88.9%) in the kidney marrow. | [13] |
Detailed Experimental Protocol: AML Xenograft Model
This protocol is representative of studies evaluating azacitidine in a disseminated AML mouse model.[8][9]
-
Animal Model: Female C.B-17 SCID (Severe Combined Immunodeficient) mice are used to prevent rejection of human cells.
-
Cell Line: HL60cy, an aggressive human AML cell line, is cultured under standard conditions.
-
Tumor Inoculation: 5 x 106 HL60cy cells are injected intravenously (i.v.) into each mouse to establish a disseminated disease model.
-
Treatment Groups: Mice are randomized into groups (n=8-10/group):
-
Vehicle Control
-
Azacitidine alone (e.g., 5 mg/kg, intraperitoneally, q3d x 5)
-
Combination agent alone (e.g., Lintuzumab, 0.3 mg/kg, single i.v. dose)
-
Azacitidine + Combination agent
-
-
Treatment Initiation: Dosing begins 1 to 3 days post-tumor cell injection.
-
Monitoring and Endpoints:
-
Survival: Mice are monitored daily for signs of disease (weight loss, paralysis, palpable tumors). The primary endpoint is overall survival, analyzed using Kaplan-Meier curves.
-
Tumor Burden: In some studies, tumor burden is monitored via bioluminescence imaging if cells are luciferase-tagged.
-
Hematological Analysis: At endpoint, bone marrow and spleen can be harvested to assess leukemic infiltration by flow cytometry for human-specific markers (e.g., hCD45).
-
References
- 1. What is the mechanism of Azacitidine? [synapse.patsnap.com]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. Analysis of 5-Azacytidine Resistance Models Reveals a Set of Targetable Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immune responses to azacytidine in animal models of inflammatory disorders: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extended exposure to low doses of azacitidine induces differentiation of leukemic stem cells through activation of myeloperoxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2019 ASH: Oral Azacitidine and Cedazuridine Approximate Azacitidine Efficacy in a Murine Model – Astex [astx.com]
- 7. ashpublications.org [ashpublications.org]
- 8. tandfonline.com [tandfonline.com]
- 9. 5-azacytidine enhances the anti-leukemic activity of lintuzumab (SGN-33) in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiproliferative and Antitumor Effects of Azacitidine Against the Human Myelodysplastic Syndrome Cell Line SKM-1 | Anticancer Research [ar.iiarjournals.org]
- 11. MDM2 antagonist improves therapeutic activity of azacitidine in myelodysplastic syndromes and chronic myelomonocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Azacitidine: A Guide for Laboratory Professionals
Azacitidine is a hazardous cytotoxic drug that requires meticulous handling and disposal procedures to ensure personnel safety and environmental protection.[1][2][3][4][5] As a compound suspected of causing genetic defects and cancer, all waste materials containing or contaminated with azacitidine must be treated as hazardous or special waste.[6][7][8] Adherence to these protocols is critical for minimizing exposure risks in research and drug development settings.
Essential Safety & Handling
Before beginning any procedure that involves azacitidine, including its disposal, it is imperative to follow all safety precautions.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including protective gloves, a lab coat or protective clothing, and eye or face protection.[7][9]
-
Ventilation: Handle azacitidine exclusively in well-ventilated areas, such as a chemical fume hood or a biological safety cabinet, to prevent inhalation of dust or aerosols.[9]
-
Avoid Contact: Prevent contact with skin, eyes, and mucous membranes.[9] In case of skin contact, wash the area immediately and thoroughly with soap and water.[4] If contact with mucous membranes occurs, flush thoroughly with water.[2][10]
-
Contamination Prevention: Do not eat, drink, or smoke in areas where azacitidine is handled.[6]
-
Pregnancy: Pregnant personnel should not handle this medicinal product.[4]
**Step-by-Step Disposal Protocol
All azacitidine-related waste must be segregated from general laboratory trash and disposed of in accordance with local, regional, national, and international regulations for hazardous waste.[6][7]
1. Segregation of Waste:
-
At the point of generation, immediately place all items contaminated with azacitidine into designated, clearly labeled, and sealed cytotoxic waste containers.[11] These containers should be puncture-proof and leak-proof.
2. Disposal of Unused or Expired Vials:
-
Unopened vials containing the lyophilized powder should be disposed of in their original packaging within a designated hazardous waste container.
-
Do not attempt to open or empty the vials.
3. Disposal of Reconstituted Azacitidine and Empty Vials:
-
Any unused portion of reconstituted azacitidine must be discarded and not saved for later use.[1][2]
-
Empty vials are considered contaminated and must be disposed of as cytotoxic waste.[11]
-
Place empty vials, and any syringes used for reconstitution or administration, directly into a sharps container designated for cytotoxic waste. This container should then be placed in the larger hazardous waste bin.
4. Disposal of Contaminated Materials:
-
All materials used during the handling and preparation of azacitidine are considered contaminated. This includes:
- Personal Protective Equipment (gloves, gowns, masks)
- Bench paper, absorbent pads
- Pipette tips, tubes, and other labware
-
These items should be double-bagged in sealable bags and placed into the designated cytotoxic waste container.[11]
5. Final Disposal:
-
Store the sealed hazardous waste containers in a secure, designated area away from general lab traffic.
-
Arrange for pickup and disposal by a licensed hazardous waste management company. Ensure they are certified to handle cytotoxic and pharmaceutical waste.
Data Presentation: Stability of Reconstituted Azacitidine
The stability of reconstituted azacitidine is time and temperature-dependent. Once these time limits are exceeded, the product must be discarded as waste.
| Reconstitution Condition | Storage Temperature | Maximum Stability Time |
| Reconstituted with room temperature Water for Injection | 25°C (77°F) | 45 - 60 minutes[2][4][12] |
| Reconstituted with room temperature Water for Injection | 2°C to 8°C (36°F to 46°F) | 8 hours[2][4][12] |
| Reconstituted with refrigerated (2°C to 8°C) Water for Injection | 2°C to 8°C (36°F to 46°F) | 22 hours[4][12] |
Experimental Protocols
Protocol for Accidental Spill Cleanup
In the event of a spill, prompt and safe cleanup is essential to prevent exposure and environmental contamination.[13]
-
Alert & Evacuate: Alert personnel in the immediate area. Evacuate all non-essential personnel.[7]
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Before approaching the spill, don appropriate PPE, including double gloves, a gown, eye protection, and, if the spill involves powder, respiratory protection.[7]
-
Contain the Spill:
-
For liquid spills: Cover with an absorbent material from a chemotherapy spill kit.
-
For powder spills: Gently cover with damp absorbent pads to avoid making the powder airborne. Do not dry sweep.
-
-
Clean the Area:
-
Working from the outside of the spill inward, carefully collect all contaminated materials (absorbent pads, broken glass) using scoops or forceps.
-
Place all collected waste into a designated cytotoxic waste container.[7]
-
-
Decontaminate:
-
Post-Cleanup:
-
Carefully remove and dispose of all PPE as cytotoxic waste.
-
Wash hands thoroughly with soap and water.
-
Document the spill and the cleanup procedure according to institutional policy.
-
Mandatory Visualization
Caption: General Azacitidine Waste Disposal Workflow.
Caption: Azacitidine Spill Response Workflow.
References
- 1. drugs.com [drugs.com]
- 2. globalrph.com [globalrph.com]
- 3. punchout.medline.com [punchout.medline.com]
- 4. medicines.org.uk [medicines.org.uk]
- 5. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 6. eugiaus.com [eugiaus.com]
- 7. armaspharmaceuticals.com [armaspharmaceuticals.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. medsafe.govt.nz [medsafe.govt.nz]
- 11. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 12. swagcanceralliance.nhs.uk [swagcanceralliance.nhs.uk]
- 13. hse.gov.uk [hse.gov.uk]
Safeguarding Health: A Comprehensive Guide to Handling Azacytidine
For researchers, scientists, and drug development professionals, ensuring personal and environmental safety when handling potent cytotoxic agents like Azacytidine is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment.
This compound is a hazardous drug that is suspected of causing genetic defects, may cause cancer, and may damage fertility or an unborn child.[1][2] It is crucial to handle this compound with strict adherence to safety protocols to minimize exposure risks.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the first line of defense against exposure to this compound. Double gloving is recommended when compounding, administering, and disposing of this hazardous drug.[3]
| PPE Component | Specification | Rationale |
| Gloves | Chemotherapy-tested nitrile gloves; double-gloving required.[3][4][5] | Provides a barrier against skin contact. Double-gloving offers additional protection in case of a tear or puncture in the outer glove. |
| Gown | Disposable, lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[3][6][7] | Protects the body from contamination through splashes or spills. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles.[2][4][7][8] | Prevents eye exposure to airborne particles or splashes. |
| Respiratory Protection | An N95 or higher-level respirator should be used when handling the powder form outside of a containment device.[4][7] | Minimizes the risk of inhaling hazardous drug particles. |
| Shoe Covers | Impermeable shoe covers.[4] | Protects against contamination of footwear and prevents the spread of the hazardous material. |
| Head Covering | Recommended to contain hair and prevent contamination.[4] |
Handling and Preparation Protocols
All handling of this compound should occur in a designated area to contain any potential contamination.
Engineered Controls:
-
Biological Safety Cabinet (BSC): The preparation of injectable this compound should be performed in a Class II, Type A2 or Type B2 vertical flow biological safety cabinet.[7]
-
Chemical Fume Hood: A chemical fume hood can also be used for handling.[7][8]
Procedural Steps:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Cover the work surface with a disposable, plastic-backed absorbent pad.[7]
-
Reconstitution: When reconstituting the lyophilized powder, inject the diluent slowly into the vial to avoid aerosolization.[9] Vigorously shake or roll the vial until a uniform, cloudy suspension is achieved.[9]
-
Administration (for research applications): Use Luer-lock syringes and needles to prevent accidental disconnection.[6] Needles should not be recapped, clipped, or crushed.[4]
-
Labeling: All containers holding this compound must be clearly labeled as "Cytotoxic" or with a similar hazard warning.[6][7]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
| Spill Size | Containment and Cleanup Procedure |
| Small Spill (<5 mL or 5 g) | 1. Restrict access to the area. 2. Personnel cleaning the spill must wear appropriate PPE, including double gloves and a respirator.[7] 3. For liquids, cover with absorbent pads; for solids, cover with a damp cloth to avoid generating dust.[7] 4. Clean the area three times with a detergent solution followed by clean water.[7] 5. Place all contaminated materials in a designated cytotoxic waste container.[4][7] |
| Large Spill (>5 mL or 5 g) | 1. Evacuate the area and restrict access.[4] 2. Alert the appropriate emergency response personnel. 3. The cleanup should be performed by trained personnel equipped with full PPE, including a respirator.[4] |
Disposal Plan
All waste generated from the handling of this compound is considered hazardous and must be disposed of accordingly.
Waste Segregation and Containment:
-
Sharps: All needles, syringes, and other sharp objects contaminated with this compound must be placed directly into a puncture-resistant sharps container labeled for cytotoxic waste.[4]
-
Contaminated PPE and Materials: Gowns, gloves, absorbent pads, and other contaminated materials should be placed in a clearly labeled, leak-proof, and puncture-resistant container or bag for cytotoxic waste.[4] This waste should be double-bagged.[10]
Disposal Method:
-
All this compound waste must be handled and disposed of in accordance with local, state, and federal regulations.[4]
-
Incineration at a licensed hazardous waste facility is the preferred method of disposal for cytotoxic waste.[4]
Workflow for Handling this compound
The following diagram outlines the key steps for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
By adhering to these guidelines, laboratories can significantly mitigate the risks associated with handling this compound, ensuring the safety of personnel and the protection of the environment.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. safety.duke.edu [safety.duke.edu]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. safety.caltech.edu [safety.caltech.edu]
- 8. fishersci.com [fishersci.com]
- 9. globalrph.com [globalrph.com]
- 10. Safe Handling of Oral "Cytotoxic" and "Caution" Medications [healthhub.sg]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
